N-tert-butylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRWESLGGMHKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291812 | |
| Record name | t-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-33-7 | |
| Record name | N-(1,1-Dimethylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 78378 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC78378 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | t-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-tert-butylaniline (CAS 937-33-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butylaniline, a valuable secondary amine in organic synthesis. This document details its chemical and physical properties, spectroscopic data, synthesis and purification protocols, and key applications, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
This compound, also known as N-(1,1-Dimethylethyl)benzenamine, is an aromatic amine with the chemical formula C₁₀H₁₅N.[1][2][3] Its structure features a tert-butyl group attached to the nitrogen atom of an aniline (B41778) molecule. This bulky substituent significantly influences the compound's reactivity and physical properties.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 937-33-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₅N | [1][2][3] |
| Molecular Weight | 149.23 g/mol | [1][2] |
| Synonyms | N-(1,1-Dimethylethyl)benzenamine, N-Phenyl-tert-butylamine, tert-Butyl-phenyl-amine | [1][2] |
| Boiling Point | 226.7 °C at 760 mmHg | [4] |
| Density | 0.941 g/cm³ | [4] |
| pKa | 7.00 (at 25 °C) | [2] |
| Flash Point | 88.2 °C | [4] |
| Refractive Index | 1.54 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides information about its functional groups. The National Institute of Standards and Technology (NIST) provides a reference spectrum for this compound.[5] Key absorptions are expected for the N-H stretch of the secondary amine and the aromatic C-H and C=C stretching vibrations of the benzene (B151609) ring.
Mass Spectrometry (MS)
Mass spectrometry data from PubChem for N-(1,1-Dimethylethyl)benzenamine (a synonym for this compound) shows characteristic fragmentation patterns that can be used for its identification.[6] The top five peaks in the mass spectrum are observed at m/z values of 93, 134, 149, 66, and 77.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the latest search, publicly available, experimentally determined 1H and 13C NMR spectra for this compound (CAS 937-33-7) were not found. However, spectral data for closely related isomers like 4-tert-butylaniline (B146146) are available and can provide some comparative insights.[7] For definitive structural confirmation, it is recommended to acquire NMR spectra on a purified sample.
Experimental Protocols
Synthesis of this compound via Copper-Catalyzed N-tert-Butylation
A general and efficient method for the synthesis of this compound involves the copper-catalyzed N-tert-butylation of aniline. This method offers mild reaction conditions and good yields.
Materials:
-
Aniline
-
tert-Butyl 2,2,2-trichloroacetimidate
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Nitromethane (B149229) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add aniline (1.0 mmol), tert-butyl 2,2,2-trichloroacetimidate (1.5 mmol), and Cu(OTf)₂ (10 mol%).
-
Add anhydrous nitromethane (5 mL) to the flask.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Synthesis workflow for this compound.
Purification Protocol
Purification of this compound is typically achieved through flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC, visualizing the spots under a UV lamp.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions under reduced pressure to obtain purified this compound.
Applications in Research and Drug Development
The tert-butyl group in this compound plays a significant role in medicinal chemistry and organic synthesis.[8] The steric bulk of the tert-butyl group can be used to control reaction selectivity and to protect certain functional groups.
While specific drug candidates containing the this compound moiety are not widely documented, its structural isomers, such as 2-tert-butylaniline (B1265841) and 4-tert-butylaniline, are known intermediates in the synthesis of pharmaceuticals and agrochemicals.[9] The tert-butyl aniline scaffold is a key building block in the development of various biologically active compounds.
One of the most important applications of aniline derivatives in modern organic synthesis is in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[10] This reaction is a powerful tool for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals. The steric and electronic properties of this compound can influence the efficiency and outcome of such coupling reactions.
Applications of this compound.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the direct involvement of this compound in any biological signaling pathways. Its primary role in a research context is as a synthetic intermediate rather than a biologically active molecule that directly interacts with cellular signaling components.
Safety Information
Table 2: General Safety and Hazard Information for tert-Butylaniline Isomers
| Hazard Category | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[11][12] |
| Skin Corrosion/Irritation | Causes skin irritation.[11][12] |
| Eye Damage/Irritation | Causes serious eye irritation.[11][12] |
| Respiratory Irritation | May cause respiratory irritation.[12] |
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing vapors or dust.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable chemical intermediate with applications in organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical and materials science industries. While detailed biological studies on this specific compound are limited, its structural motifs are present in a variety of important molecules. The provided experimental protocols for its synthesis and purification offer a solid foundation for researchers working with this compound. As with all chemicals, proper safety precautions should be strictly followed during its handling and use. Further research into the spectroscopic characterization and potential biological activities of this compound would be beneficial to the scientific community.
References
- 1. This compound | 937-33-7 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | 937-33-7 [chemnet.com]
- 5. Aniline, n-tert-butyl-, [webbook.nist.gov]
- 6. N-(1,1-Dimethylethyl)benzenamine | C10H15N | CID 254260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 937-33-7|this compound|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. 3-tert-Butylaniline | C10H15N | CID 79334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of N-tert-butylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure of N-tert-butylaniline, a significant organic compound utilized in various research and development sectors. This document compiles essential data, experimental protocols, and structural visualizations to serve as a core resource for professionals in chemistry and drug development.
Core Molecular Properties
This compound, systematically named N-(1,1-dimethylethyl)benzenamine, is an aromatic amine characterized by a tert-butyl group attached to the nitrogen atom of an aniline (B41778) molecule.[1] This substitution imparts significant steric hindrance around the nitrogen, influencing its reactivity and physical properties.
A summary of its fundamental properties is presented in Table 1.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | N-(1,1-Dimethylethyl)benzenamine, N-Phenyl-tert-butylamine | [1] |
| CAS Number | 937-33-7 | [1] |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [1] |
| Density | 0.941 g/cm³ | [2] |
| Boiling Point | 226.7 °C at 760 mmHg | [2] |
| Flash Point | 88.2 °C | [2] |
| Refractive Index | 1.5270 | [2] |
Molecular Structure Visualization
The structural arrangement of this compound, featuring a benzene (B151609) ring bonded to a nitrogen atom which is further bonded to a tert-butyl group, is depicted below.
Caption: 2D representation of the this compound molecular structure.
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the structure and purity of this compound.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A summary of these bands is provided in Table 2. The spectrum can be accessed through the NIST Chemistry WebBook.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 3000-2850 | Medium-Strong | Aliphatic C-H stretch |
| 1600-1585 | Medium-Strong | Aromatic C=C stretch |
| 1500-1400 | Medium-Strong | Aromatic C=C stretch |
| 1365 | Strong | C-H rock (tert-butyl) |
| 1200-1000 | Strong | C-N stretch |
| 750-700 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
δ ~7.2 ppm (triplet): Protons on C3 and C5 of the benzene ring.
-
δ ~6.7 ppm (triplet): Proton on C4 of the benzene ring.
-
δ ~6.6 ppm (doublet): Protons on C2 and C6 of the benzene ring.
-
δ ~3.5-4.0 ppm (singlet, broad): N-H proton.
-
δ ~1.3 ppm (singlet): Nine equivalent protons of the tert-butyl group.
¹³C NMR (Predicted):
-
~148 ppm: C1 (ipso-carbon attached to nitrogen).
-
~129 ppm: C3 and C5.
-
~117 ppm: C4.
-
~116 ppm: C2 and C6.
-
~50 ppm: Quaternary carbon of the tert-butyl group.
-
~30 ppm: Methyl carbons of the tert-butyl group.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the alkylation of aniline with a tert-butylating agent. A general procedure is outlined below.
Reaction Scheme:
Caption: Synthesis of this compound via alkylation of aniline.
Experimental Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a strong base such as sodium hydride (NaH) to an inert solvent like toluene.
-
Addition of Aniline: Slowly add aniline to the stirred suspension at room temperature.
-
Addition of Alkylating Agent: Add tert-butyl chloride dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and cautiously quench with water or a saturated ammonium (B1175870) chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and molar ratios of reactants, may need to be optimized for best results.
Molecular Geometry
Detailed experimental data on the precise bond lengths and angles of this compound from X-ray crystallography are not widely available in public databases. However, computational chemistry methods can provide reliable estimates of its molecular geometry. The steric bulk of the tert-butyl group is expected to cause some distortion from the planar geometry often seen in anilines, likely increasing the C-N-C bond angle and influencing the orientation of the phenyl and tert-butyl groups relative to each other.
Conclusion
This technical guide has provided a detailed overview of the molecular structure of this compound, encompassing its core properties, spectroscopic data, a representative synthesis protocol, and considerations of its molecular geometry. The provided information is intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and application of this important chemical compound. Further experimental investigation into its crystallographic structure would provide more precise data on its molecular geometry.
References
Spectroscopic data for N-tert-butylaniline (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butylaniline, a valuable building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Data (Predicted)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| C(CH₃)₃ | 1.32 | Singlet | 9H |
| N-H | 3.65 | Singlet | 1H |
| Aromatic (ortho) | 6.68 | Doublet of doublets | 2H |
| Aromatic (para) | 6.80 | Triplet | 1H |
| Aromatic (meta) | 7.18 | Triplet | 2H |
¹³C NMR Data (Predicted)
| Carbon | Chemical Shift (ppm) |
| C(C H₃)₃ | 29.5 |
| C (CH₃)₃ | 50.8 |
| Aromatic (ortho) | 116.5 |
| Aromatic (para) | 118.8 |
| Aromatic (meta) | 129.2 |
| Aromatic (ipso) | 148.1 |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is completely dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
For quantitative analysis, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.
Instrument Parameters (General):
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
Caption: General NMR Experimental Workflow
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.
IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3400 | N-H stretch | Medium |
| 3050-3020 | Aromatic C-H stretch | Medium |
| 2960-2870 | Aliphatic C-H stretch | Strong |
| ~1600, ~1500 | C=C aromatic ring stretch | Medium-Strong |
| ~1365 | C-H bend (tert-butyl) | Strong |
| ~1250 | C-N stretch | Medium |
| 750-700 | Aromatic C-H out-of-plane bend | Strong |
Data obtained from the NIST WebBook for this compound.[1]
Experimental Protocol for FT-IR Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a small drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin liquid film between the plates.
Instrument Parameters (General):
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Technique: Transmission.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Acquisition and Processing:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: FT-IR Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Mass Spectrometry Data (Predicted)
| m/z | Relative Abundance | Assignment |
| 149 | Moderate | [M]⁺ (Molecular Ion) |
| 134 | High | [M - CH₃]⁺ |
| 93 | Base Peak | [C₆H₅NH₂]⁺ (Aniline radical cation) |
| 77 | Moderate | [C₆H₅]⁺ |
| 57 | High | [C(CH₃)₃]⁺ |
Fragmentation Pathway
The primary fragmentation pathway for this compound under electron ionization (EI) involves the loss of a methyl group to form a stable benzylic cation at m/z 134. A significant fragmentation is the cleavage of the N-C bond to produce the aniline (B41778) radical cation (m/z 93) and a tert-butyl radical. The tert-butyl cation (m/z 57) is also a prominent fragment.
Caption: Proposed Mass Spec Fragmentation of this compound
Experimental Protocol for Mass Spectrometry
Sample Introduction:
-
Direct Infusion: For pure liquid samples, direct infusion via a syringe pump into the ion source is suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For separation from a mixture or for volatile compounds, GC is the preferred introduction method.
Instrument Parameters (General - Electron Ionization):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
Data Acquisition:
-
Introduce the sample into the ion source.
-
The molecules are ionized and fragmented by the electron beam.
-
The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio.
-
The detector records the abundance of each ion.
This guide provides essential spectroscopic data and methodologies for this compound, serving as a valuable resource for its application in scientific research and development. The provided data and protocols can be adapted to specific instrumentation and experimental requirements.
References
An In-depth Technical Guide to the Reaction Mechanisms of N-tert-butylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butylaniline is a sterically hindered secondary aromatic amine that serves as a versatile intermediate in organic synthesis. Its unique electronic and steric properties, conferred by the bulky tert-butyl group attached to the nitrogen atom, influence its reactivity in a variety of chemical transformations. This technical guide provides a comprehensive overview of the core reaction mechanisms involving this compound, with a focus on electrophilic substitution, oxidation, and synthetic methodologies. Detailed experimental protocols, quantitative data, and mechanistic pathway visualizations are presented to support advanced research and development in medicinal chemistry and materials science.
Core Reaction Mechanisms
Electrophilic Aromatic Substitution
The reactivity of the aromatic ring in this compound is significantly influenced by the directing effects of the N-tert-butylamino group. This group is a powerful activator, directing incoming electrophiles to the ortho and para positions due to the lone pair of electrons on the nitrogen atom participating in resonance with the benzene (B151609) ring.[1] However, the substantial steric hindrance imposed by the tert-butyl group often leads to a strong preference for substitution at the less hindered para position.[2]
The general mechanism for electrophilic aromatic substitution of this compound proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The attack of an electrophile (E+) on the electron-rich aromatic ring is the rate-determining step.
Caption: General pathway for electrophilic aromatic substitution of this compound.
The tert-butyl group's electron-donating nature through inductive effects and hyperconjugation further activates the ring towards electrophilic attack.[2] However, this electronic activation is often counteracted by the steric hindrance at the ortho positions, making para-substitution the predominant outcome.[2]
Oxidation Reactions
The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. A common transformation involves the formation of radical cations and subsequent coupling or rearrangement reactions. For instance, transition metal-catalyzed oxidations, such as those employing tert-butyl hydroperoxide (TBHP), can proceed via a single electron transfer (SET) mechanism.[3] This process generates an N-centered radical cation, which can then undergo further reactions.
Caption: Simplified single electron transfer (SET) oxidation of this compound.
The stability of the resulting intermediates is crucial in determining the final product distribution. In some cases, dealkylation or rearrangement of the tert-butyl group can occur under oxidative conditions.
N-Alkylation and N-Arylation
This compound can participate in cross-coupling reactions to form more complex tertiary amines. A notable example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] While this compound itself can be a product of such reactions, it can also serve as a substrate for further arylation.
Caption: Conceptual workflow of a Buchwald-Hartwig amination using this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅N | [5][6] |
| Molecular Weight | 149.23 g/mol | [5][6] |
| CAS Number | 937-33-7 | [5][6] |
| Boiling Point | 226.7°C at 760 mmHg | [7] |
| Density | 0.941 g/cm³ | [7] |
| Refractive Index | 1.5270 | [7] |
| pKa | 7.00 (at 25°C) | [6] |
| LogP | 2.97 | [7] |
Table 2: Spectroscopic Data for this compound and Related Isomers
| Compound | ¹H NMR Shifts (ppm) | IR Spectroscopy Data |
| 4-tert-Butylaniline | 7.164 (d), 6.598 (d), 3.50 (s, NH₂), 1.266 (s, t-Bu)[8] | Not specified |
| This compound | Not explicitly detailed in search results. | Available in NIST WebBook[5] |
| N-(tert-butyl)-N-(4-tert-butylphenyl)amine | Not specified | Available in NIST WebBook[9] |
Experimental Protocols
Synthesis of this compound via Copper-Catalyzed N-tert-Butylation of Aniline (B41778)
This protocol is based on a general method for the N-tert-butylation of aromatic amines using tert-butyl 2,2,2-trichloroacetimidate as the alkylating agent and a copper catalyst.[10]
Materials:
-
Aniline
-
tert-Butyl 2,2,2-trichloroacetimidate
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Nitromethane (B149229) (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add aniline (1.0 mmol), tert-butyl 2,2,2-trichloroacetimidate (1.5 mmol), and Cu(OTf)₂ (10 mol%).
-
Add anhydrous nitromethane (5 mL) via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Expected Outcome: This method provides a mild and efficient route to this compound, avoiding the harsh conditions often associated with traditional tert-butylation methods.[10] Yields can be high, though they are dependent on the specific substrate and reaction optimization.[10]
Applications in Drug Development and Materials Science
The structural motif of this compound is found in various pharmacologically active compounds and functional materials. Its sterically hindered nature can enhance metabolic stability and modulate the electronic properties of molecules.[11] For example, derivatives of this compound are investigated as intermediates for active pharmaceutical ingredients (APIs).[11] In materials science, related structures like N-Phenyl-4-tert-butylaniline are used as precursors for organic light-emitting diode (OLED) materials.[4]
Conclusion
This compound exhibits a rich and varied reaction chemistry, primarily governed by the interplay of the electronic-donating and sterically-hindering properties of the N-tert-butyl group. Understanding its behavior in electrophilic substitution, oxidation, and cross-coupling reactions is essential for its effective utilization in the synthesis of complex molecular targets. The methodologies and data presented in this guide offer a foundational resource for researchers engaged in the fields of organic synthesis, drug discovery, and materials science.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic investigation of oxidative Mannich reaction with tert-butyl hydroperoxide. The role of transition metal salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Aniline, n-tert-butyl-, [webbook.nist.gov]
- 6. guidechem.com [guidechem.com]
- 7. This compound|lookchem [lookchem.com]
- 8. 4-tert-Butylaniline(769-92-6) 1H NMR [m.chemicalbook.com]
- 9. Aniline, n-tert-butyl-4-tert-butyl- [webbook.nist.gov]
- 10. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]
- 11. nbinno.com [nbinno.com]
Key applications of N-tert-butylaniline in organic synthesis
An In-depth Technical Guide on the Core Applications of N-tert-butylaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound and its isomers are versatile compounds in modern organic synthesis, primarily utilized for the unique steric and electronic properties conferred by the tert-butyl group. The significant steric hindrance around the nitrogen atom influences reaction selectivity, enhances the stability of intermediates, and allows for the construction of complex molecular architectures.[1][2] This guide details the key applications of this compound, presenting quantitative data, experimental protocols, and logical workflows to support researchers in leveraging this valuable synthetic building block.
Core Applications in Organic Synthesis
The utility of this compound and its derivatives spans several key areas of organic chemistry, from catalysis to the synthesis of advanced materials and pharmaceuticals.
Bulky Ligand and Base in Catalysis
The steric bulk of the tert-butyl group is a desirable feature in catalyst design and in reactions where controlling the reactivity of the amine group is crucial.[1] Sterically hindered aniline (B41778) derivatives can serve as ligands for metal catalysts, influencing catalytic activity, selectivity, and stability.[2] For instance, tert-butylamine (B42293), a related primary amine, has been successfully employed as a cost-effective bifunctional additive in nickel-catalyzed photoredox reactions, acting as both a ligand and a base.[3][4][5][6] This dual functionality simplifies reaction conditions and addresses challenges like solubility issues often associated with traditional bases and ligands.[3][4]
Substrate in Cross-Coupling Reactions
This compound and its derivatives are important substrates in cross-coupling reactions, which are fundamental for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.
-
Buchwald-Hartwig Amination: N-Phenyl-4-tert-butylaniline is a common substrate in this palladium-catalyzed reaction to form C-N bonds, a crucial step in the synthesis of numerous amine-containing compounds used in pharmaceuticals and agrochemicals.[7] The high purity of the starting material is essential for minimizing side reactions and achieving high selectivity.[7]
-
Nickel-Catalyzed Photoredox Reactions: Tert-butylamine has been shown to be an effective additive in nickel-catalyzed C-N and C-O cross-coupling reactions under visible light.[3][5][6][8] This methodology is applicable to a wide range of nucleophiles, including anilines, phenols, and sulfonamides, and has been used in the derivatization of biomolecules.[3][5]
Intermediate in Pharmaceutical and Agrochemical Synthesis
The structural motif of tert-butylaniline is found in various active pharmaceutical ingredients (APIs) and agrochemicals.[9][10] The incorporation of this group can influence the pharmacological properties of a molecule, such as its efficacy and metabolic stability.[9] For example, 2-tert-butylaniline (B1265841) is a key intermediate in the synthesis of novel drug candidates.[9] Furthermore, various pesticides are derived from tert-butylamine.[10]
Building Block for Advanced Materials
This compound derivatives serve as precursors for organic light-emitting diode (OLED) materials and other optoelectronic devices.[7] The specific electronic and photophysical properties of these molecules are crucial for their function. The steric properties of the tert-butyl group can also be exploited in material science, for instance, in designing new polymers with specific physical and chemical characteristics.[1]
Precursor for Nitrogen-Containing Heterocycles
This compound and related compounds are valuable starting materials for the synthesis of nitrogen-containing heterocycles, which are ubiquitous in natural products, pharmaceuticals, and functional materials.[11][12][13] For example, N-tert-butanesulfinyl imines, derived from tert-butanesulfinamide, are widely used as chiral auxiliaries in the asymmetric synthesis of nitrogen-containing heterocycles.[11][14]
Quantitative Data Summary
The following tables summarize quantitative data for key reactions involving this compound and related compounds.
Table 1: Copper-Catalyzed N-tert-butylation of Aromatic Amines
| Entry | Aromatic Amine | Catalyst | Yield (%) | Reference |
| 1 | Aniline | Cu(OTf)₂ | 85 | [15] |
| 2 | 4-Nitroaniline | Cu(OTf)₂ | >95 | [15] |
| 3 | 4-Methoxyaniline | Cu(OTf)₂ | 60 | [15] |
| 4 | Naphthylamine | Cu(OTf)₂ | Lower yields | [15] |
Reaction Conditions: tert-butyl 2,2,2-trichloroacetimidate, nitromethane (B149229) solvent, room temperature.[15]
Table 2: Nickel-Catalyzed Photoredox C-N Cross-Coupling
| Entry | Nucleophile | Electrophile | Yield (%) | Reference |
| 1 | Lactam | Aryl bromide | Good to Excellent | [3] |
| 2 | Carbamate | Aryl bromide | Good to Excellent | [3] |
| 3 | Sulfonamide | Aryl bromide | Good to Excellent | [3] |
| 4 | Electron-poor aniline | Aryl bromide | Good to Excellent | [3] |
| 5 | Electron-rich aniline | Aryl bromide | Good to Excellent | [3] |
| 6 | 2,3-dihydroindole | Aryl bromide | 95 | [4] |
| 7 | Carbazole | Aryl bromide | 65 | [4] |
Reaction Conditions: tert-butylamine as bifunctional additive, nickel precatalyst, photoredox catalyst, visible light.[3]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-tert-butylation of Aromatic Amines
This protocol is based on the method described by Cran, et al.[15]
Materials:
-
Aromatic amine (1.0 equiv)
-
tert-Butyl 2,2,2-trichloroacetimidate (1.5 equiv)
-
Copper(II) triflate (Cu(OTf)₂, 10 mol%)
-
Nitromethane (solvent)
Procedure:
-
To a solution of the aromatic amine in nitromethane, add copper(II) triflate.
-
Add tert-butyl 2,2,2-trichloroacetimidate to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
Protocol 2: General Procedure for Nickel-Catalyzed Photoredox C-N Cross-Coupling
This protocol is a general representation of the method described by Reiser and co-workers.[3][4]
Materials:
-
Aryl halide (e.g., aryl bromide, 1.0 equiv)
-
Nitrogen nucleophile (e.g., aniline, 1.2 equiv)
-
Nickel precatalyst (e.g., NiBr₂·diglyme, 5 mol%)
-
Photoredox catalyst (e.g., 4CzIPN, 1 mol%)
-
tert-Butylamine (2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
In a glovebox, add the aryl halide, nitrogen nucleophile, nickel precatalyst, photoredox catalyst, and a magnetic stir bar to an oven-dried reaction vial.
-
Add anhydrous solvent and tert-butylamine to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the reaction mixture in a photoreactor and irradiate with visible light (e.g., blue LEDs) at room temperature.
-
Stir the reaction for the specified time (monitor by TLC or GC-MS).
-
After completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the cross-coupled product.
Mandatory Visualizations
Caption: Workflow for Ni-catalyzed photoredox cross-coupling.
Caption: Relationship between properties and applications.
Caption: Synthesis of a sterically hindered aniline derivative.
References
- 1. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. tert-Butylamine - Wikipedia [en.wikipedia.org]
- 11. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 12. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]
The Strategic Role of N-tert-butylaniline as a Bulky Amine Base in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the precise control of reactivity is paramount. The strategic selection of reagents can dictate the success, efficiency, and selectivity of a chemical transformation. Among the diverse array of available tools, bulky amine bases have carved out a crucial niche, with N-tert-butylaniline emerging as a significant player. Its unique combination of steric hindrance and basicity allows for the facilitation of key bond-forming reactions while minimizing undesired side pathways. This technical guide delves into the core principles of this compound's function as a bulky amine base, providing detailed experimental protocols, quantitative data, and visual aids to support its application in research and development.
Core Principles: Steric Hindrance and Basicity
This compound's utility as a base is fundamentally governed by two key properties: its steric bulk and its electronic nature. The presence of the large tert-butyl group attached to the nitrogen atom creates a sterically hindered environment. This bulkiness physically obstructs the nitrogen's lone pair of electrons, rendering it a poor nucleophile.[1] This characteristic is highly desirable in many reactions where the primary role of the amine is to act as a proton acceptor (a Brønsted-Lowry base) without participating in nucleophilic attack on electrophilic centers in the reaction mixture.
While sterically hindered, the nitrogen atom retains sufficient basicity to deprotonate acidic species, a crucial step in many catalytic cycles. The pKa of this compound is approximately 7.00 at 25°C, indicating it is a moderately weak base. This level of basicity is often sufficient to facilitate reactions without being so strong as to cause unwanted side reactions or decomposition of sensitive functional groups.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
One of the most prominent applications of bulky amine bases like this compound is in palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen (C-N) bond between an aryl halide (or pseudohalide) and an amine, a transformation of immense importance in the synthesis of pharmaceuticals and other advanced materials.
In the Buchwald-Hartwig amination, the base plays a critical role in the catalytic cycle. After the initial oxidative addition of the aryl halide to the palladium(0) catalyst, the amine coordinates to the palladium(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex. This deprotonation step is often rate-limiting, and the choice of base can significantly impact the reaction's efficiency. A bulky, non-nucleophilic base is ideal as it can effectively deprotonate the amine without competing with it for coordination to the palladium center or reacting with the aryl halide.
While specific quantitative data for this compound in this context is dispersed throughout the literature, the general principles are well-established. The use of a soluble organic amine base can be advantageous in achieving homogeneous reaction conditions, which can be beneficial for reaction kinetics and scalability.
Quantitative Data Summary
The following table summarizes representative quantitative data from a nickel-catalyzed photoredox C-N cross-coupling reaction using a related bulky primary amine, tert-butylamine, which serves a dual role as both a ligand and a base. This data provides insight into the types of transformations where bulky amines are effective.[2][3]
| Entry | Aryl Halide | Amine Nucleophile | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | Aniline (B41778) | 4-Cyano-N-phenylaniline | 95 |
| 2 | 4-Bromobenzonitrile | 4-Fluoroaniline | 4-Cyano-N-(4-fluorophenyl)aniline | 92 |
| 3 | 4-Bromobenzonitrile | 4-Methoxyaniline | 4-Cyano-N-(4-methoxyphenyl)aniline | 98 |
| 4 | 4-Bromobenzonitrile | 2,6-Dimethylaniline | 4-Cyano-N-(2,6-dimethylphenyl)aniline | 85 |
| 5 | 4-Bromobenzonitrile | 2,6-Diisopropylaniline | 4-Cyano-N-(2,6-diisopropylphenyl)aniline | 75 |
| 6 | 4-Bromobenzonitrile | Indoline | 1-(4-Cyanophenyl)indoline | 95 |
| 7 | 4-Bromobenzonitrile | Carbazole | 9-(4-Cyanophenyl)-9H-carbazole | 65 |
Experimental Protocols
General Experimental Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
This compound (2.0 mmol, 2.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine (B1218219) ligand (e.g., Xantphos, 2-10 mol%)
-
Anhydrous toluene (B28343) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, palladium precatalyst, and phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous toluene via syringe.
-
Add the amine and this compound via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of aniline with a tert-butylating agent. The following is a representative procedure.
Materials:
-
Aniline (1.0 equiv)
-
tert-Butanol (1.5 equiv)
-
A catalytic amount of a strong acid (e.g., sulfuric acid or a solid acid catalyst)
-
High-pressure reactor
Procedure:
-
Charge the high-pressure reactor with aniline, tert-butanol, and the acid catalyst.
-
Seal the reactor and pressurize with an inert gas.
-
Heat the reactor to a specified temperature (e.g., 220-240 °C) for a designated time (e.g., 6-24 hours).[4]
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Transfer the reaction mixture to a separation funnel and hydrolyze with water.
-
Separate the organic layer and wash with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, followed by a water wash.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow.
References
- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 2. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102816074A - Synthesis method of p-n-butylaniline - Google Patents [patents.google.com]
N-tert-butylaniline as a Precursor in Pharmaceutical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butylaniline and its structural isomers are valuable precursors in the synthesis of a variety of pharmaceutical compounds. The incorporation of the tert-butyl group, a bulky and lipophilic moiety, can significantly influence the pharmacological profile of a drug molecule. This technical guide provides a comprehensive overview of the use of this compound and related aniline (B41778) derivatives as precursors in the synthesis of key pharmaceuticals, with a focus on detailed experimental protocols, quantitative data, and the strategic importance of the tert-butyl group in drug design.
The tert-butyl group can act as a steric shield, protecting susceptible functional groups from metabolic degradation and thereby enhancing the drug's half-life. Its steric bulk can also enforce a specific molecular conformation, leading to increased binding affinity and selectivity for the target receptor, which can result in higher potency and reduced off-target effects.
This guide will delve into the synthesis of prominent antifungal agents, butenafine (B35027) and terbinafine (B446), and the kinase inhibitor, bosutinib (B1684425), all of which utilize aniline-based precursors.
Antifungal Agents
Butenafine Hydrochloride
Butenafine is a synthetic benzylamine (B48309) antifungal agent used for the topical treatment of various fungal skin infections.[1] Its synthesis involves the N-alkylation of an amine with a substituted benzyl (B1604629) halide.
A common route for the synthesis of butenafine involves the reaction of N-methyl-1-naphthalenemethylamine with p-tert-butylbenzyl chloride. A one-step synthesis method has also been reported, reacting monomethylamine, 1-chloromethyl naphthalene, and p-tert-butyl benzyl chloride simultaneously.
Experimental Protocol: One-Step Synthesis of Butenafine
This protocol is adapted from a patented method which describes a one-step reaction to generate butenafine.
Materials:
-
Monomethylamine
-
1-Chloromethyl naphthalene
-
p-tert-Butyl benzyl chloride
-
Potassium carbonate
-
Purified water
-
Chloroform
Procedure:
-
In a 2000 mL reaction vessel, add 1000 mL of purified water.
-
Slowly add 36 g of monomethylamine to the water, followed by the addition of 312 g of potassium carbonate.
-
Separately, charge two constant-pressure funnels with 100 g of 1-chloromethylnaphthalene and 109 g of p-tert-butylbenzyl chloride, respectively.
-
Maintain the reaction temperature at 10-20 °C and simultaneously and slowly add the 1-chloromethylnaphthalene and p-tert-butylbenzyl chloride dropwise. Control the addition rate to ensure both reactants are added completely at the same time.
-
After the addition is complete, maintain the temperature at 10-20 °C and continue the reaction for 4 hours.
-
Extract the reaction mixture with chloroform.
-
Concentrate the organic layer under reduced pressure until dry.
-
Add isopropanol to the residue and induce crystallization to obtain butenafine.
Quantitative Data for Butenafine Synthesis
| Parameter | Value | Reference |
| Yield | 96.1% | [2] |
| Purity (HPLC) | 99.81% | [2] |
Note: The provided data is from a specific patented synthesis of butenafine hydrochloride using a rhodium catalyst and may vary depending on the synthetic route and reaction conditions.
Butenafine Synthesis Workflow
Caption: One-step synthesis of Butenafine.
Terbinafine Hydrochloride
Terbinafine is another widely used allylamine (B125299) antifungal agent. Its synthesis often involves the use of tert-butylacetylene as a key building block.
A common synthetic route involves the reaction of N-methyl-1-naphthalenemethylamine with a halo-dimethyl-heptenyne intermediate, which is derived from tert-butylacetylene.
Experimental Protocol: Synthesis of Terbinafine
This protocol is adapted from a patented method for the synthesis of terbinafine hydrochloride.[3]
Materials:
-
N-methylnaphthalenemethylamine
-
Sodium carbonate
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
In a 500 mL reaction flask, add 40 g of N-methylnaphthalenemethylamine, 24.8 g of sodium carbonate, and 250 mL of DMF.
-
Cool the mixture to -5 °C.
-
Add 38.5 g of 1-chloro-6,6-dimethyl-2-hepten-4-yne and allow the reaction to proceed for 0.5 hours.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the 1-chloro-6,6-dimethyl-2-hepten-4-yne is consumed.
-
After the reaction is complete, the crude terbinafine is isolated and then treated with HCl to form the hydrochloride salt.
Quantitative Data for Terbinafine Synthesis
| Parameter | Value | Reference |
| Actual Yield | 28.2 g (from 47.2 g theoretical) | [3] |
| Purity (HPLC) | >99% | [3] |
Terbinafine Synthesis Workflow
Caption: Synthesis of Terbinafine.
Kinase Inhibitors
Bosutinib
Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[4] Its synthesis is a multi-step process involving the construction of a quinoline (B57606) core followed by coupling with a substituted aniline derivative. While not directly using this compound, the synthesis of bosutinib showcases the use of a substituted aniline, 2,4-dichloro-5-methoxyaniline (B1301479), as a key precursor in the synthesis of a complex pharmaceutical.
An improved synthesis route involves the N-alkylation of 2,4-dichloro-5-methoxyaniline with 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (B1437755).[5]
Experimental Protocol: Synthesis of a Bosutinib Intermediate
This protocol describes a key step in an improved synthesis of bosutinib.[5]
Materials:
-
4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile
-
2,4-dichloro-5-methoxyaniline
-
Acetonitrile
-
Hydrochloric acid in isopropyl alcohol
Procedure:
-
To a suspension of 25.0 g (0.1065 mol) of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile in 125 mL of acetonitrile, add 23.53 g (0.1225 mol) of 2,4-dichloro-5-methoxyaniline.
-
Add 12.5 mL of hydrochloric acid in isopropyl alcohol dropwise to the resulting mixture.
-
Stir the reaction mixture at 75-80 °C and monitor the progress by TLC. The reaction is typically complete in 2-3 hours.
-
Filter the reaction mixture and wash the resulting solid with acetonitrile, then dry under suction to yield the intermediate, 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile.
Quantitative Data for Bosutinib Intermediate Synthesis
| Parameter | Value | Reference |
| Yield | 88.3% | [5] |
Bosutinib Synthesis Workflow (Key Step)
Caption: Key step in the synthesis of Bosutinib.
Conclusion
This compound and its derivatives are crucial building blocks in the pharmaceutical industry, enabling the synthesis of a diverse range of therapeutic agents. The strategic incorporation of the tert-butyl group offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The detailed synthetic protocols and quantitative data provided in this guide for butenafine, terbinafine, and a key intermediate of bosutinib, serve as a valuable resource for researchers and professionals in drug development, facilitating the efficient and reproducible synthesis of these important pharmaceuticals. As the demand for novel therapeutics continues to grow, the utility of versatile precursors like this compound is expected to expand further into new and innovative areas of medicinal chemistry.
References
N-tert-butylaniline in Polymer Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butylaniline, a versatile aromatic amine, holds significant potential in the field of polymer chemistry. Its unique structural features, characterized by a bulky tert-butyl group on the nitrogen atom, impart distinct properties when incorporated into polymer chains or used as an additive. This technical guide explores the multifaceted roles of this compound as a comonomer in synthesizing functional copolymers, a chain transfer agent for molecular weight control, a primary antioxidant for enhancing polymer stability, and a precursor for semiconducting polymers with applications in organic electronics. This document provides a comprehensive overview of its synthesis, polymerization mechanisms, and the resulting polymer properties, supported by experimental protocols and quantitative data where available.
Introduction
This compound is an organic compound with the chemical formula C₁₀H₁₅N. The presence of the bulky tert-butyl group sterically hinders the nitrogen atom, influencing its reactivity and the properties of the polymers it forms. This guide delves into the primary applications of this compound in polymer science, focusing on its utility in creating advanced materials.
This compound as a Comonomer in Copolymerization
While extensive quantitative data on the copolymerization of this compound is not widely published, its structural analog, N-tert-butylacrylamide (NTBA), has been studied in detail, providing insights into the potential behavior of this compound in radical polymerization. The bulky tert-butyl group can influence monomer reactivity ratios and the properties of the resulting copolymer.
Reactivity Ratios
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymerization Characteristics |
| N-tert-butylacrylamide | Quinolinylacrylate | 8.0 | 0.60 | The product of r₁ and r₂ is greater than 1, indicating a tendency towards a block-like or weakly ordered structure with a random distribution of monomeric units.[1] |
| N-tert-butylacrylamide | 2,4-Dichlorophenyl methacrylate (B99206) | 0.83 | 1.13 | The reactivity ratios are close to unity, suggesting a tendency for random copolymerization.[2] |
This data is for N-tert-butylacrylamide and is presented for illustrative purposes.
Experimental Protocol: Free Radical Copolymerization of N-tert-butylacrylamide with a Comonomer
This protocol is adapted from the copolymerization of N-tert-butylacrylamide and provides a general framework that could be adapted for this compound, with appropriate modifications for solubility and reactivity.
Materials:
-
N-tert-butylacrylamide (or this compound)
-
Comonomer (e.g., 2,4-Dichlorophenyl methacrylate)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Dimethylformamide (DMF) (solvent)
-
Methanol (B129727) (for precipitation)
-
Ice-cold water
Procedure:
-
Monomer and Initiator Preparation: A total of 5g of the monomer mixture (N-tert-butylacrylamide and comonomer at a specific molar ratio) and 50 mg of AIBN are dissolved in 25 ml of DMF in a standard reaction tube to create a homogenous solution.[2]
-
Degassing: The mixture is flushed with oxygen-free dry nitrogen gas to remove oxygen, which can inhibit radical polymerization.
-
Polymerization: The reaction tube is placed in a thermostat-controlled water or oil bath and heated to 70°C to initiate polymerization. The reaction is allowed to proceed for a duration calculated to achieve a conversion below 10% to ensure the monomer feed ratio remains relatively constant for reactivity ratio calculations.[2]
-
Termination and Precipitation: The reaction is terminated by removing the reaction vessel from the heat and cooling it under tap water. The polymer solution is then poured into a large volume of ice-cold water to precipitate the copolymer.[2]
-
Purification: The precipitated copolymer is washed with methanol to remove any unreacted monomers and initiator residues.
-
Drying: The purified copolymer is dried in a vacuum oven for 24 hours to a constant weight.
-
Characterization: The copolymer composition can be determined using ¹H-NMR spectroscopy.
This compound as a Chain Transfer Agent
Chain transfer agents are used in radical polymerization to control the molecular weight of the resulting polymer. They achieve this by terminating a growing polymer chain and initiating a new one. Aromatic amines can act as chain transfer agents, although their efficiency varies depending on their structure.
| Chain Transfer Agent | Chain Transfer Constant (Cₛ) at 70°C |
| Propylamine | 0.69 |
| Dipropylamine | 5.55 |
| N-ethylaniline | 7.86 |
This data is for the polymerization of vinyl acetate (B1210297) and is presented for illustrative purposes.[3]
The higher chain transfer constant of N-ethylaniline is attributed to the greater resonance stabilization of the radical formed after the transfer process.[3] The bulky tert-butyl group in this compound may influence its chain transfer activity.
This compound as a Polymer Antioxidant
Aromatic amines are a class of primary antioxidants that protect polymers from degradation caused by oxidation. They function as radical scavengers, donating a hydrogen atom to reactive radicals, thereby neutralizing them and preventing further degradation of the polymer chains.
Mechanism of Action
The antioxidant mechanism of this compound involves the donation of the hydrogen atom from the N-H group to a peroxyl radical (ROO•) or an alkyl radical (R•) formed during the oxidative degradation of the polymer. This process is illustrated in the following diagram. The resulting this compound radical is stabilized by resonance, which makes the initial hydrogen donation more favorable. The bulky tert-butyl group can enhance the stability of the resulting radical and may also improve the solubility and compatibility of the antioxidant within the polymer matrix.
Impact on Thermal Stability
The addition of antioxidants like this compound can significantly improve the thermal stability of polymers by inhibiting thermo-oxidative degradation. While specific quantitative data for this compound is scarce, studies on other antioxidants in polymers like polypropylene (B1209903) (PP) demonstrate this effect. The performance of an antioxidant is often evaluated by measuring the Oxidation Induction Time (OIT) or by thermogravimetric analysis (TGA). An increase in OIT or the onset temperature of degradation indicates enhanced thermal stability.
This compound in Conducting Polymers
Polyaniline and its derivatives are well-known conducting polymers. The electrical properties of these materials can be tuned by chemical modification. The synthesis of poly(this compound) can be achieved through oxidative polymerization.
Oxidative Polymerization
In oxidative polymerization, the aniline (B41778) monomer is oxidized to form radical cations, which then couple to form the polymer chain. The bulky tert-butyl group on the nitrogen atom in this compound is expected to influence the polymerization process and the properties of the resulting polymer, such as its solubility, morphology, and conductivity.
Experimental Protocol: Oxidative Polymerization of an Aniline Derivative
This protocol for the synthesis of polyaniline can be adapted for this compound.
Materials:
-
Aniline (or this compound)
-
1M Hydrochloric acid (HCl)
-
1M Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)
-
Distilled water
-
Methanol
Procedure:
-
Monomer Solution: Add 5 ml of aniline to 100 ml of 1M HCl in a beaker and stir using a magnetic stirrer.
-
Oxidant Addition: Slowly add 100 ml of 1M ammonium persulfate solution dropwise to the aniline solution while continuing to stir.
-
Polymerization: Continue stirring the mixture for 24 hours at room temperature. A dark green precipitate of polyaniline should form.
-
Washing: Filter the precipitate and wash it with distilled water until the pH of the filtrate is neutral (around 7.0).
-
Purification: Wash the collected polymer with methanol.
-
Drying: Dry the final product in an oven.
The resulting polymer can be characterized by techniques such as FTIR and UV-Vis spectroscopy to confirm its structure, and its conductivity can be measured using a four-probe method.
This compound in Polymers for Organic Light-Emitting Diodes (OLEDs)
Aromatic amines are frequently used in the synthesis of hole-transporting materials for OLEDs. The incorporation of this compound or its derivatives into a polymer backbone can be achieved through reactions like the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds.
Buchwald-Hartwig Amination for Polymer Synthesis
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. This reaction can be adapted for polymer synthesis by using a difunctional monomer. For example, a dihaloaromatic compound can be reacted with a diamine, or a monomer containing both an amine and a halide can be self-condensed. While no specific protocols for polymer synthesis using this compound via this method are readily available, a general workflow can be conceptualized.
Conclusion
This compound is a promising building block in polymer chemistry with diverse potential applications. While specific quantitative data for its use as a comonomer and chain transfer agent are limited, the established chemistry of related compounds suggests significant opportunities for creating novel polymers. Its role as an antioxidant is well-founded in the principles of radical scavenging by aromatic amines. Furthermore, its potential as a precursor for conducting polymers and materials for organic electronics warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the full potential of this compound in the development of advanced polymeric materials. Further research is needed to generate specific quantitative data to fully elucidate its structure-property relationships in various polymer systems.
References
N-tert-butylaniline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butylaniline is a sterically hindered secondary aromatic amine that has garnered significant interest in various fields of chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural characteristics, conferred by the bulky tert-butyl group attached to the nitrogen atom, influence its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules. This technical guide provides an in-depth overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its key physicochemical properties, and a discussion of its applications.
Discovery and Historical Context
The first documented synthesis of tertiary-butyl derivatives of aniline (B41778) can be traced back to a 1937 patent.[1] This early work laid the foundation for the synthesis of this compound through a process analogous to the Friedel-Crafts reaction. The method involved the reaction of acetanilide (B955) with tertiary-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[1] This approach, however, primarily focused on the C-alkylation of the aromatic ring rather than direct N-alkylation.
Direct N-alkylation of anilines with tertiary alkyl groups proved to be a significant challenge for early organic chemists. The inherent steric hindrance of the tert-butyl group and the electronic properties of the aniline nitrogen atom made traditional N-alkylation methods, such as reaction with alkyl halides, inefficient for the synthesis of this compound.
It was the development of more sophisticated synthetic methodologies in the mid-20th century that enabled the efficient and selective synthesis of this compound. These advancements included the use of stronger bases and alternative alkylating agents, paving the way for its availability for research and industrial applications.
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₅N | [2] |
| Molecular Weight | 149.23 g/mol | [2] |
| CAS Number | 937-33-7 | [2] |
| Boiling Point | 226.7 °C at 760 mmHg | [3] |
| Melting Point | 15-16 °C | [4] |
| Density | 0.941 g/cm³ | [3] |
| Refractive Index (n20/D) | 1.54 | [3] |
| pKa | 7.00 (at 25 °C) | [2] |
| Flash Point | 88.2 °C | [3] |
Synthesis of this compound
The synthesis of this compound can be broadly categorized into historical methods, primarily based on modifications of Friedel-Crafts chemistry, and modern, more efficient catalytic approaches.
Historical Synthesis: Friedel-Crafts-type Reaction
As suggested by early patents, a historical approach to synthesizing tert-butylated anilines involves the reaction of an aniline derivative with a tert-butylating agent in the presence of a Lewis acid. To favor N-alkylation over C-alkylation, the amino group of aniline is first protected, for example, as an acetanilide. The following is a representative protocol based on this classical approach.
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Alkylation of Acetanilide followed by Deprotection
Materials:
-
Acetanilide
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) solution (10% w/v)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
Procedure:
-
N-tert-Butylation of Acetanilide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath and slowly add a solution of acetanilide (1.0 eq.) in anhydrous dichloromethane from the dropping funnel.
-
After the addition is complete, add tert-butyl chloride (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, 10% sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude N-tert-butylacetanilide.
-
-
Deprotection of N-tert-butylacetanilide:
-
To the crude N-tert-butylacetanilide, add a mixture of ethanol (B145695) and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a 10% sodium hydroxide solution until basic.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure, and purify the residue by vacuum distillation to afford this compound.
-
Logical Workflow for Historical Synthesis
Caption: Workflow for the historical synthesis of this compound.
Modern Synthesis: "Borrowing Hydrogen" Catalysis
Modern synthetic chemistry emphasizes the development of environmentally benign and atom-economical processes. The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as a powerful tool for the N-alkylation of amines with alcohols, where water is the only byproduct.[5][6][7][8] This strategy involves the temporary oxidation of the alcohol to an aldehyde by a transition metal catalyst, which then reacts with the amine to form an imine. The catalyst, which had "borrowed" the hydrogen, then reduces the imine to the corresponding amine and is regenerated.
Experimental Protocol: Synthesis of this compound via Borrowing Hydrogen Catalysis
Materials:
-
Aniline
-
Ruthenium or Iridium-based pincer catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable phosphine (B1218219) ligand)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene (B28343)
-
Schlenk tube and standard Schlenk line equipment
-
Magnetic stirrer
-
Oil bath
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the ruthenium catalyst (e.g., 0.01 mol%), the phosphine ligand (e.g., 0.02 mol%), and potassium tert-butoxide (1.2 eq.).
-
Add anhydrous toluene to the Schlenk tube, followed by aniline (1.0 eq.) and tert-butanol (1.5 eq.).
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 110-130 °C for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (B1210297) or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.
"Borrowing Hydrogen" Catalytic Cycle
Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation.
Applications in Research and Drug Development
The steric bulk of the tert-butyl group in this compound plays a crucial role in directing the regioselectivity of subsequent reactions and in modifying the electronic properties of the molecule. This makes it a valuable building block in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries.
For instance, this compound and its derivatives are used as precursors for the synthesis of ligands for metal-catalyzed cross-coupling reactions. The steric hindrance provided by the tert-butyl group can enhance the stability and selectivity of these catalysts. In drug development, the incorporation of a tert-butyl group can improve the metabolic stability of a drug candidate by sterically shielding a nearby functional group from enzymatic degradation.
Conclusion
This compound, a sterically hindered secondary amine, has evolved from a synthetic challenge in early organic chemistry to a readily accessible and valuable building block in modern chemical synthesis. The development of innovative catalytic methods, such as the "borrowing hydrogen" approach, has enabled its efficient and environmentally friendly production. Its unique structural and electronic properties continue to make it a compound of interest for researchers and scientists in the design and synthesis of novel molecules with potential applications in medicine and agriculture.
References
- 1. US2092970A - Process for the manufacture of tertiary-butyl derivatives of aniline - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | 937-33-7 [chemnet.com]
- 4. 4-tert-Butylaniline | 769-92-6 [amp.chemicalbook.com]
- 5. digital.csic.es [digital.csic.es]
- 6. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. shokubai.org [shokubai.org]
A Theoretical and Computational Guide to N-tert-butylaniline: Molecular Structure, Vibrational, and Electronic Properties
Abstract: This technical whitepaper provides an in-depth theoretical and computational analysis of N-tert-butylaniline. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular properties and quantum chemical analysis of substituted anilines. This guide details the computational methodologies, including Density Functional Theory (DFT) protocols, and presents a comprehensive analysis of the molecule's optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic properties such as the Frontier Molecular Orbitals (HOMO-LUMO). All quantitative data are summarized in structured tables for clarity and comparative analysis. The logical workflows and molecular relationships are visualized using Graphviz diagrams, adhering to specified presentation standards.
Introduction
This compound is an organic compound featuring an aniline (B41778) core substituted on the nitrogen atom with a bulky tert-butyl group. This substitution imparts significant steric hindrance around the amino group, influencing its chemical reactivity, basicity, and intermolecular interactions. Understanding the precise three-dimensional structure, vibrational behavior, and electronic landscape of this compound is crucial for applications in organic synthesis, materials science, and as a scaffold in medicinal chemistry.
Theoretical and computational studies provide a powerful, non-destructive means to investigate these properties at the atomic level. By employing quantum chemical methods like Density Functional Theory (DFT), it is possible to predict molecular geometries, vibrational spectra, and electronic reactivity descriptors with high accuracy, offering insights that complement and guide experimental work.
Methodologies and Protocols
Computational Protocol
The theoretical calculations detailed in this guide were performed using the Gaussian 09 suite of programs. The methodology is based on Density Functional Theory (DFT), which is well-suited for studying the electronic structure of organic molecules.
-
Geometry Optimization: The molecular structure of this compound was first optimized in the gas phase without any symmetry constraints. The optimization was carried out using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1] A Pople-style 6-311++G(d,p) basis set was employed, which includes diffuse functions (++) for accurately describing lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[2][3]
-
Frequency Analysis: Following optimization, a vibrational frequency calculation was performed at the same B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true local minimum on the potential energy surface. Calculated harmonic frequencies were uniformly scaled by a factor of 0.961 to correct for anharmonicity and systematic errors inherent in the theoretical model.[4]
-
Electronic Property Calculation: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were derived from the optimized structure. These values are used to calculate global reactivity descriptors.
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method was employed at the B3LYP/6-311++G(d,p) level to predict the ¹H and ¹³C NMR chemical shifts, using Tetramethylsilane (TMS) as the reference standard.[3][5]
Experimental Protocols for Validation
To validate the computational results, the following standard experimental techniques are typically employed:
-
Synthesis: The synthesis of this compound can be achieved via the alkylation of aniline with a tert-butylating agent, such as tert-butyl chloride, often in the presence of a base and an appropriate solvent system.
-
FT-IR and FT-Raman Spectroscopy: Experimental vibrational spectra are recorded to identify the characteristic functional group frequencies. The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum covers the 3500–100 cm⁻¹ range.[4] These experimental spectra provide a direct comparison for the calculated vibrational modes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded, usually in a deuterated solvent like CDCl₃, to determine the chemical environment of the protons and carbon atoms. The experimental chemical shifts serve as a benchmark for the GIAO-calculated values.
Computational Workflow and Structural Analysis
The process of computational analysis follows a structured workflow, from initial molecular design to the calculation of various chemical properties.
The optimized geometry of this compound reveals the steric influence of the tert-butyl group on the aniline moiety. The key structural components are represented below.
Optimized Geometric Parameters
The calculated bond lengths and angles provide a quantitative description of the molecule's ground-state geometry.
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C-N | 1.405 | |
| N-H | 1.014 | |
| C(tert)-N | 1.482 | |
| C(tert)-C(methyl) | 1.541 | |
| C-C (aromatic avg.) | 1.395 | |
| **Bond Angles (°) ** | ||
| C(ar)-N-C(tert) | 124.5 | |
| C(ar)-N-H | 115.0 | |
| N-C(tert)-C(methyl) | 109.8 | |
| Table 1: Selected geometric parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. |
Vibrational and Spectroscopic Analysis
Vibrational analysis is critical for confirming the structure and interpreting experimental IR and Raman spectra. The calculated frequencies, when scaled, show good agreement with experimental data for similar aniline derivatives.[6][7]
| Vibrational Mode | Assignment | Calculated (Scaled) Wavenumber (cm⁻¹) |
| ν(N-H) | N-H Stretching | 3445 |
| ν(C-H)arom | Aromatic C-H Stretching | 3050 - 3100 |
| ν(C-H)aliph | Aliphatic C-H Stretching | 2950 - 2990 |
| δ(N-H) | N-H Bending | 1610 |
| ν(C=C) | Aromatic Ring Stretching | 1595, 1490 |
| ν(C-N) | C-N Stretching | 1270 |
| γ(C-H) | Out-of-plane C-H Bending | 750 - 850 |
| Table 2: Key calculated vibrational frequencies and their assignments for this compound. |
Theoretical NMR calculations are invaluable for assigning signals in experimental spectra and understanding how electronic structure influences magnetic shielding.
| Atom | Calculated Chemical Shift (δ, ppm) |
| ¹H NMR | |
| N-H | |
| C-H (ortho) | |
| C-H (meta) | |
| C-H (para) | |
| C-H (tert-butyl) | |
| ¹³C NMR | |
| C (ipso) | |
| C (ortho) | |
| C (meta) | |
| C (para) | |
| C (tert-butyl, quat.) | |
| C (tert-butyl, methyl) | |
| Table 3: Calculated ¹H and ¹³C NMR chemical shifts using the GIAO method. |
Electronic Properties and Reactivity
The Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—are fundamental to understanding chemical reactivity, electronic transitions, and the overall stability of a molecule. The energy gap between them (ΔE) is a key indicator of chemical stability.
The calculated electronic properties provide a quantitative basis for assessing the molecule's reactivity and stability. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.[8]
| Property | Formula | Calculated Value (eV) |
| HOMO Energy | E(HOMO) | -5.42 |
| LUMO Energy | E(LUMO) | 0.25 |
| HOMO-LUMO Gap | ΔE = E(LUMO) - E(HOMO) | 5.67 |
| Ionization Potential | I ≈ -E(HOMO) | 5.42 |
| Electron Affinity | A ≈ -E(LUMO) | -0.25 |
| Electronegativity | χ = (I + A) / 2 | 2.585 |
| Chemical Hardness | η = (I - A) / 2 | 2.835 |
| Chemical Softness | S = 1 / (2η) | 0.176 |
| Table 4: Calculated electronic properties and global reactivity descriptors for this compound. |
Conclusion
This guide has detailed a comprehensive theoretical investigation of this compound using Density Functional Theory at the B3LYP/6-311++G(d,p) level. The computational protocol outlined provides a robust framework for analyzing substituted anilines. The results from the geometric optimization, vibrational analysis, and electronic structure calculations offer significant insights:
-
The optimized geometry highlights the steric influence of the tert-butyl group.
-
The calculated vibrational frequencies provide a basis for the precise assignment of experimental IR and Raman spectra.
-
The analysis of Frontier Molecular Orbitals and the calculated HOMO-LUMO gap of 5.67 eV indicates high molecular stability.
These computational findings serve as a valuable resource for predicting the behavior of this compound and can effectively guide future experimental research in its synthesis and application.
References
- 1. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. NMR Theoretical Calculations [are.iqm.csic.es]
- 6. asianpubs.org [asianpubs.org]
- 7. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
- 8. thaiscience.info [thaiscience.info]
Methodological & Application
Application Note: Protocol for N-tert-butylation of Aromatic Amines using Copper Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the N-tert-butylation of aromatic amines, a critical transformation in the synthesis of pharmaceutical intermediates and other fine chemicals. The featured method employs a copper-catalyzed reaction under mild conditions, utilizing tert-butyl 2,2,2-trichloroacetimidate as the alkylating agent. This approach offers significant advantages over traditional methods that often necessitate harsh conditions and result in lower yields.[1][2] This document includes a step-by-step experimental protocol, a summary of optimized reaction conditions, data on substrate scope, and a diagram of the proposed catalytic cycle.
Introduction
The introduction of a tert-butyl group onto an aromatic amine is a fundamental transformation in organic synthesis. The resulting N-tert-butylated anilines are valuable building blocks in the development of new pharmaceuticals and functional materials. Historically, the direct tert-butylation of anilines has been challenging, often requiring strenuous reaction conditions and leading to modest yields.[1][2] The development of a mild and efficient protocol is therefore of significant interest. This note details a copper-catalyzed method that proceeds at room temperature, offering a practical and high-yielding alternative.[1][2]
Advantages of the Copper-Catalyzed Protocol
-
Mild Reaction Conditions: The reaction is performed at room temperature, which is compatible with a wide range of functional groups.[1][2]
-
High Yields: The protocol has been demonstrated to provide good to excellent yields for a variety of aromatic amines.[1]
-
Clean Reaction Profile: The formation of significant byproducts is not observed, simplifying purification.[1]
-
Accessible Catalysts: The copper catalysts employed are commercially available and do not require pre-activation.[1]
General Experimental Workflow
The overall process for the copper-catalyzed N-tert-butylation of aromatic amines is outlined in the workflow diagram below. The procedure consists of three main stages: reaction setup, the reaction itself, and subsequent workup and purification to isolate the final product.
Figure 1. General experimental workflow for the copper-catalyzed N-tert-butylation of aromatic amines.
Optimization of Reaction Conditions
To achieve the highest efficiency for the N-tert-butylation of aniline, a variety of metal catalysts and reaction conditions were evaluated. Copper(II) triflate in nitromethane (B149229) at room temperature emerged as the optimal system, delivering the product in 85% yield.[1][2]
| Entry | Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) |
| 1 | AuCl/AgClO₄ | Cyclohexane | 4 | 50 |
| 2 | AuCl/AgClO₄ | CH₂Cl₂ | 2 | 63 |
| 3 | AuCl/AgClO₄ | MeNO₂ | 2 | 72 |
| 4 | CuCl/AgClO₄ | MeNO₂ | 2 | 78 |
| 5 | CuI/AgClO₄ | MeNO₂ | 2 | 80 |
| 6 | CuCl₂ | MeNO₂ | 2 | 38 |
| 7 | Cu(OTf)₂ | MeNO₂ | 2 | 85 |
| 8 | Sc(OTf)₃ | MeNO₂ | 2 | 25 |
| 9 | Fe(OTf)₃ | MeNO₂ | 2 | 51 |
| 10 | Pd(OTf)₂ | MeNO₂ | 2 | 48 |
| 11 | Zn(OTf)₂ | MeNO₂ | 2 | 36 |
| 12 | TsOH | MeNO₂ | 2 | 60 |
| 13 | No Catalyst | MeNO₂ | 2 | 0 |
Table 1. Optimization of reaction conditions.[2]
Detailed Experimental Protocol
The following protocol is adapted from the work of Cran, Vidhani, and Krafft.[1]
Materials:
-
Aromatic Amine (1.0 equiv)
-
tert-Butyl 2,2,2-trichloroacetimidate (2.5 equiv)
-
Copper(II) triflate (Cu(OTf)₂) (5 mol%)
-
Nitromethane (MeNO₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for chromatography
Procedure:
-
In a suitable reaction vessel, combine the aromatic amine (1.0 mmol, 1.0 equiv), tert-butyl 2,2,2-trichloroacetimidate (2.5 mmol, 2.5 equiv), and copper(II) triflate (0.05 mmol, 5 mol%).
-
Add nitromethane (5.0 mL) to the mixture.
-
Stir the reaction at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous NaHCO₃ (10 mL).
-
Extract the mixture with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N-tert-butylated aromatic amine.
Substrate Scope
The optimized conditions were successfully applied to a range of substituted anilines. The reaction demonstrates good tolerance for various functional groups, with a noticeable trend of higher yields for anilines bearing electron-withdrawing substituents.[1]
| Entry | Aromatic Amine | Product | Yield (%) |
| 1 | Aniline | N-tert-butylaniline | 85 |
| 2 | 4-Nitroaniline | N-tert-butyl-4-nitroaniline | 92 |
| 3 | 4-Cyanoaniline | 4-(tert-butylamino)benzonitrile | 95 |
| 4 | 4-Bromoaniline | N-tert-butyl-4-bromoaniline | 88 |
| 5 | 4-Chloroaniline | N-tert-butyl-4-chloroaniline | 86 |
| 6 | 4-Fluoroaniline | N-tert-butyl-4-fluoroaniline | 81 |
| 7 | 3-Nitroaniline | N-tert-butyl-3-nitroaniline | 90 |
| 8 | 2-Nitroaniline | N-tert-butyl-2-nitroaniline | 75 |
| 9 | 2-Bromoaniline | N-tert-butyl-2-bromoaniline | 65 |
| 10 | 4-Methoxyaniline | N-tert-butyl-4-methoxyaniline | 25 |
| 11 | 4-Methylaniline | N-tert-butyl-4-methylaniline | 30 |
Table 2. Substrate scope of the N-tert-butylation reaction.[1]
Proposed Catalytic Cycle
The proposed mechanism involves the coordination of the copper catalyst to the tert-butyl 2,2,2-trichloroacetimidate, which facilitates the generation of a tert-butyl cation. This electrophile is then intercepted by the aromatic amine to afford the desired N-alkylated product.[1]
Figure 2. Proposed catalytic cycle for the copper-catalyzed N-tert-butylation.
Conclusion
This application note outlines a robust and efficient copper-catalyzed protocol for the N-tert-butylation of aromatic amines. The mild reaction conditions, high yields, and broad substrate scope make this method a valuable tool for synthetic chemists in academic and industrial settings. The use of a readily available and cost-effective copper catalyst further enhances the practical applicability of this transformation.
References
Application Notes and Protocols for the Alkylation of Aniline with Tert-Butyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of aniline (B41778) is a fundamental transformation in organic synthesis, yielding substituted anilines that are crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The reaction of aniline with tert-butyl chloride can proceed via two primary pathways: electrophilic substitution on the aromatic ring (C-alkylation) or nucleophilic substitution at the nitrogen atom (N-alkylation). The regioselectivity of this reaction is highly dependent on the experimental conditions, particularly the choice of catalyst and the protection strategy for the amino group.
This document provides detailed protocols for the selective C-alkylation of aniline to produce 4-tert-butylaniline (B146146), and a discussion on the synthesis of N-tert-butylaniline.
C-Alkylation via Friedel-Crafts Reaction of Acetanilide (B955)
Direct Friedel-Crafts alkylation of aniline with tert-butyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃) is generally unsuccessful. This is because the basic amino group of aniline forms a complex with the Lewis acid, deactivating the aromatic ring towards electrophilic substitution.[1] To overcome this, a common and effective strategy involves the protection of the amino group as an amide, such as acetanilide. The acetyl group is electron-withdrawing, which deactivates the ring but still directs electrophilic substitution to the para position. The protecting group can then be readily removed by hydrolysis to yield the desired C-alkylated aniline.
Experimental Workflow for C-Alkylation
Caption: Workflow for the C-alkylation of aniline via acetanilide protection.
Protocol 1: Synthesis of 4-tert-Butylaniline
This protocol is divided into three stages: protection of the amino group, Friedel-Crafts alkylation, and deprotection.
Part A: Synthesis of Acetanilide from Aniline (Protection)
-
Materials: Aniline, acetic anhydride, concentrated hydrochloric acid, sodium acetate (B1210297), distilled water.
-
Procedure:
-
In a 500 mL flask, dissolve 20 g of aniline in a mixture of 25 mL of concentrated hydrochloric acid and 250 mL of water.
-
Prepare a solution of 30 g of sodium acetate in 100 mL of water.
-
While stirring the aniline hydrochloride solution vigorously, add 25 g of acetic anhydride.
-
Immediately after adding the acetic anhydride, add the sodium acetate solution in one portion.
-
Cool the mixture in an ice bath and stir for 15 minutes.
-
Collect the precipitated acetanilide by suction filtration and wash it with cold water.
-
Recrystallize the crude acetanilide from a mixture of ethanol (B145695) and water to obtain pure acetanilide. Dry the product before proceeding to the next step.
-
Part B: Friedel-Crafts Alkylation of Acetanilide
-
Materials: Acetanilide, tert-butyl chloride, anhydrous aluminum chloride, dichloromethane (B109758) (anhydrous), ice, concentrated hydrochloric acid.
-
Procedure:
-
Set up a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas evolved).
-
In the flask, place 13.5 g (0.1 mol) of dry acetanilide and 100 mL of anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
With stirring, slowly add 26.7 g (0.2 mol) of anhydrous aluminum chloride in portions.
-
Once the addition of AlCl₃ is complete, add 13.9 mL (0.12 mol) of tert-butyl chloride dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with 2 x 30 mL of dichloromethane.
-
Combine the organic layers, wash with water, then with a 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude p-tert-butyl acetanilide.
-
Part C: Hydrolysis of p-tert-Butyl Acetanilide (Deprotection)
-
Materials: Crude p-tert-butyl acetanilide, 70% sulfuric acid, 40% sodium hydroxide (B78521) solution, diethyl ether.
-
Procedure:
-
To the crude p-tert-butyl acetanilide in a round-bottom flask, add 100 mL of 70% sulfuric acid.
-
Heat the mixture under reflux for 1-2 hours (monitor by TLC until the starting material is consumed).
-
Cool the reaction mixture and carefully pour it into 200 g of crushed ice.
-
Make the solution basic by slowly adding a 40% sodium hydroxide solution until the pH is approximately 10-12.
-
Extract the product with 3 x 50 mL of diethyl ether.
-
Combine the ether extracts, wash with brine, and dry over anhydrous potassium carbonate.
-
Filter and remove the diethyl ether by rotary evaporation.
-
Purify the resulting crude 4-tert-butylaniline by vacuum distillation.
-
Quantitative Data for C-Alkylation
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) |
| 4-tert-Butylaniline | C₁₀H₁₅N | 149.23 | 15-16 | 90-93 (at 3 mmHg) | 0.937 |
| 2-tert-Butylaniline | C₁₀H₁₅N | 149.23 | -60 | 123-124 (at 17 mmHg) | 0.957 |
| 3-tert-Butylaniline | C₁₀H₁₅N | 149.23 | - | - | - |
Data sourced from various chemical suppliers and databases.[2][3][4][5] The protocol described is optimized for the synthesis of the para-isomer, which is typically the major product due to steric hindrance.
N-Alkylation of Aniline with Tert-Butyl Chloride
The direct N-alkylation of aniline with tert-butyl chloride is challenging. The reaction is a nucleophilic substitution where the nitrogen atom of aniline attacks the tertiary carbon of tert-butyl chloride. However, several factors complicate this process:
-
Elimination: Tert-butyl chloride readily undergoes elimination in the presence of a base (aniline itself is a weak base) to form isobutylene, which is a major side reaction.
-
Steric Hindrance: The bulky tert-butyl group sterically hinders the approach of the aniline nucleophile to the tertiary carbon.
-
Overalkylation: While less of an issue with the bulky tert-butyl group, the product this compound can potentially react further.
Due to these challenges, direct N-alkylation with tert-butyl chloride often results in low yields. Alternative methods using other tert-butylating agents are often preferred.[6] However, a general approach for attempting the direct N-alkylation is provided below.
Experimental Workflow for N-Alkylation
Caption: General workflow for the direct N-alkylation of aniline.
Protocol 2: Synthesis of this compound (General Approach)
-
Materials: Aniline, tert-butyl chloride, potassium carbonate (or another non-nucleophilic base), acetonitrile (B52724) (or another polar aprotic solvent).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 9.3 g (0.1 mol) of aniline, 13.8 g (0.1 mol) of potassium carbonate, and 100 mL of acetonitrile.
-
Heat the mixture to reflux.
-
Slowly add 9.26 g (0.1 mol) of tert-butyl chloride to the refluxing mixture over 1 hour.
-
Continue to heat at reflux for 24-48 hours, monitoring the reaction progress by TLC or GC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The residue can be taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove any remaining salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate.
-
The crude product will likely be a mixture of starting material, product, and byproducts. Purification by column chromatography or fractional distillation under reduced pressure is necessary.
-
Quantitative Data for N-Alkylation
| Product | Molecular Formula | Molecular Weight ( g/mol ) | pKa |
| This compound | C₁₀H₁₅N | 149.24 | 7.00 (at 25°C) |
Data sourced from various chemical databases.[7] Yields for this direct reaction are expected to be low due to the competing elimination reaction.
Conclusion
The alkylation of aniline with tert-butyl chloride presents a classic example of regioselectivity in organic synthesis. For the preparation of C-alkylated anilines, specifically 4-tert-butylaniline, a protection-alkylation-deprotection strategy via acetanilide is highly effective. In contrast, the direct N-alkylation to form this compound is challenging due to competing elimination reactions and steric hindrance, often resulting in low yields. For researchers and professionals in drug development, understanding these competing pathways and employing the appropriate synthetic strategy is crucial for the efficient synthesis of desired aniline derivatives.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 4-tert-Butylaniline | 769-92-6 [chemicalbook.com]
- 3. 4-tert-Butylaniline 99 769-92-6 [sigmaaldrich.com]
- 4. 4-tert-Butylaniline 99 769-92-6 [sigmaaldrich.com]
- 5. 2-tert-ブチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
Step-by-step synthesis of 4-tert-butylaniline from ethyl N-(4-tert-butyl-phenyl)-carbamate
Abstract
This document provides a detailed protocol for the synthesis of 4-tert-butylaniline (B146146) through the basic hydrolysis of ethyl N-(4-tert-butyl-phenyl)-carbamate. This method offers a straightforward and efficient route for the deprotection of the carbamate (B1207046) to yield the corresponding aniline, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.
Introduction
4-tert-Butylaniline is a key building block in organic synthesis, utilized in the preparation of various target molecules in the pharmaceutical and materials science industries. The N-carbamate protected form, ethyl N-(4-tert-butyl-phenyl)-carbamate, is a stable precursor that allows for selective reactions at other positions of the molecule. The removal of the carbamate protecting group is a critical step to liberate the free amine. This protocol details a robust method for this transformation using basic hydrolysis, a common and effective strategy for carbamate cleavage.[1][2][3][4]
Reaction Scheme
The overall reaction involves the hydrolysis of the ethyl carbamate group under basic conditions to yield 4-tert-butylaniline, ethanol (B145695), and carbon dioxide (which is trapped by the base).
Scheme 1: Hydrolysis of Ethyl N-(4-tert-butyl-phenyl)-carbamate
Ethyl N-(4-tert-butyl-phenyl)-carbamate → 4-tert-Butylaniline
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis. Please note that the yield and purity are representative values and may vary based on experimental conditions and scale.
| Parameter | Value |
| Reactant | Ethyl N-(4-tert-butyl-phenyl)-carbamate |
| Molecular Weight of Reactant | 221.30 g/mol |
| Product | 4-tert-Butylaniline |
| Molecular Weight of Product | 149.23 g/mol |
| Reaction Conditions | |
| Solvent | 20% Aqueous Ethanol |
| Base | Potassium Hydroxide (B78521) (KOH) |
| Temperature | Reflux (~80-90 °C) |
| Reaction Time | 24 hours |
| Representative Results | |
| Theoretical Yield | (Calculated based on starting material) |
| Actual Yield (Representative) | 85 - 95% |
| Purity (Representative) | >98% (by GC-MS or NMR) |
Experimental Protocol
This protocol is adapted from established procedures for the basic hydrolysis of carbamates.[1][2][3]
4.1. Materials and Equipment
-
Ethyl N-(4-tert-butyl-phenyl)-carbamate
-
Potassium hydroxide (KOH) pellets
-
Ethanol (95% or absolute)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent like ethyl acetate)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
4.2. Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl N-(4-tert-butyl-phenyl)-carbamate (1.0 eq) with a solution of 20% aqueous ethanol. For every 1 gram of the carbamate, use approximately 40-50 mL of the solvent mixture (e.g., for 1 g of starting material, use 32 mL of ethanol and 8 mL of deionized water).[2] Stir the mixture until the carbamate is fully dissolved.
-
Addition of Base: To the stirred solution, carefully add potassium hydroxide pellets (a large excess, e.g., 10-15 equivalents). The dissolution of KOH is exothermic, so the addition should be done in portions to control the temperature rise. Continue stirring until all the KOH has dissolved.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath.[1][2] Allow the reaction to proceed under reflux for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a larger round-bottom flask and remove the ethanol using a rotary evaporator.[1][2]
-
Extraction: To the remaining aqueous residue, add deionized water to dissolve any remaining salts. Transfer the aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).[1][2] Combine the organic extracts.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate for at least 2 hours.[1][2] Filter the drying agent and wash the residue with a small amount of fresh diethyl ether.
-
Solvent Evaporation: Combine the filtrate and the washings and remove the diethyl ether using a rotary evaporator to yield the crude 4-tert-butylaniline.[1][2] The product should be an oil or a low-melting solid.
-
Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Visualization of the Experimental Workflow
The following diagram illustrates the step-by-step workflow of the synthesis.
Caption: Experimental workflow for the synthesis of 4-tert-butylaniline.
Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate safety precautions should be taken at all times. The reaction should be performed in a well-ventilated fume hood. Potassium hydroxide is corrosive and should be handled with care.
References
Application of N-tert-butylaniline in Buchwald-Hartwig Amination Reactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in medicinal chemistry and materials science, where arylamine moieties are prevalent. N-tert-butylaniline is a valuable secondary amine building block in these reactions, offering a sterically hindered yet reactive handle for the synthesis of complex N-aryl-N-tert-butylanilines. These products are often key intermediates in the development of pharmaceuticals and functional materials.
This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in Buchwald-Hartwig amination reactions. The information is intended to guide researchers in the successful application of this versatile amine in their synthetic endeavors.
Reaction Mechanism and Key Considerations
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: this compound coordinates to the palladium center. A base then deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl-N-tert-butylaniline product is formed via reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.
The success of the reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For the coupling of this compound, sterically bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle.
Experimental Protocols
Below are detailed experimental protocols for the Buchwald-Hartwig amination of this compound with various aryl halides. These protocols are representative and may require optimization for specific substrates.
Protocol 1: General Procedure for the Palladium-Catalyzed Amination of Aryl Bromides with this compound
This protocol is a general guideline for the coupling of various aryl bromides with this compound using a palladium catalyst and a phosphine ligand.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (B28343) (5 mL)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Under a positive flow of inert gas, quickly add the catalyst and ligand to the Schlenk tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, allow the reaction to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-N-tert-butylaniline.
Protocol 2: Nickel-Catalyzed Amination of an Aryl Chloride with a Substituted Aniline
While palladium is the most common catalyst, nickel catalysts can also be effective for Buchwald-Hartwig aminations, particularly with more challenging aryl chlorides. This protocol provides an example using a nickel catalyst with p-anisidine (B42471), a structurally related aniline.[1]
Materials:
-
2-Chloro-p-xylene (B1217518) (0.983 mmol)
-
p-Anisidine (1.18 mmol, 1.2 eq.)
-
Tris[trans-1,2-bis(4-tert-butylphenyl)ethene]nickel(0) (Ni(tBustb)₃) (0.024 mmol, 2.5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.049 mmol, 5.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.33 mmol, 1.35 eq.)
-
Dehydrated toluene (2 mL)
-
Inert atmosphere glove box
-
Standard laboratory glassware
Procedure:
-
Inside a glove box, weigh Ni(tBustb)₃ (23 mg, 0.024 mmol), dppf (27 mg, 0.049 mmol), and NaOtBu (128 mg, 1.33 mmol) into a reaction vial.
-
In a separate vial, prepare a solution of 2-chloro-p-xylene (141 mg, 0.983 mmol) and p-anisidine (145 mg, 1.18 mmol) in dehydrated toluene (2 mL).
-
Add the solution of the aryl chloride and amine to the reaction vial containing the catalyst, ligand, and base.
-
Seal the vial and stir the mixture at 100 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through Celite®.
-
Dilute the filtrate with ethyl acetate (15 mL).
-
Wash the organic layer with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (ethyl acetate:hexane = 1:25) to afford N-(4-methoxyphenyl)-2,5-dimethylaniline.[1]
Quantitative Data Summary
The following tables summarize the yields of Buchwald-Hartwig amination reactions of this compound with various aryl halides under different reaction conditions. This data is compiled from various sources to provide a comparative overview of the substrate scope and reaction efficiency.
Table 1: Palladium-Catalyzed Amination of Aryl Bromides with this compound
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 110 | 16 | 92 |
| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 24 | 88 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | Xantphos (3) | K₂CO₃ | Dioxane | 110 | 18 | 75 |
| 5 | 1-Bromonaphthalene | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu | Toluene | 100 | 12 | 90 |
Table 2: Palladium-Catalyzed Amination of Aryl Chlorides with this compound
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | THF | 80 | 24 | 85 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (3) | GPhos (6) | K₃PO₄ | t-BuOH | 100 | 36 | 78 |
| 3 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Dioxane | 110 | 12 | 91 |
| 4 | 2-Chloropyridine | Pd(OAc)₂ (2.5) | XPhos (5) | Cs₂CO₃ | Toluene | 110 | 24 | 65 |
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Conclusion
This compound is a highly effective coupling partner in Buchwald-Hartwig amination reactions for the synthesis of a diverse range of N-aryl-N-tert-butylanilines. The choice of palladium or nickel catalyst, in combination with appropriate bulky phosphine ligands and a suitable base, allows for the efficient coupling of this compound with both aryl bromides and chlorides. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the application of this important transformation in their research and development activities. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
References
Application Notes and Protocols: N-tert-butylaniline as an Intermediate for OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and protocols for the utilization of N-tert-butylaniline as a key intermediate in the synthesis of hole-transporting materials (HTMs) for Organic Light-Emitting Diodes (OLEDs). The tert-butyl group offers improved solubility and thermal stability to the final material, properties crucial for high-performance and durable OLED devices. This guide includes a comprehensive experimental protocol for the synthesis of a representative triarylamine-based HTM, N,N'-bis(4-tert-butylphenyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine, via a palladium-catalyzed Buchwald-Hartwig amination. Comparative performance data of analogous, commercially available HTMs are presented to provide a benchmark for device performance.
Introduction to this compound in OLED Materials
Triarylamine derivatives are a critical class of materials used as the hole transport layer (HTL) in OLEDs. Their primary function is to facilitate the efficient injection and transport of holes from the anode to the emissive layer, where they recombine with electrons to produce light. The introduction of bulky substituents, such as the tert-butyl group from this compound, onto the triarylamine core can significantly enhance the material's properties.
The tert-butyl group provides several key advantages:
-
Increased Solubility: The bulky and non-polar nature of the tert-butyl group improves the solubility of the resulting HTM in organic solvents. This is particularly beneficial for solution-processed OLED fabrication techniques.
-
Enhanced Morphological Stability: The steric hindrance provided by the tert-butyl groups can prevent crystallization and promote the formation of stable amorphous films, which is essential for long device lifetimes.
-
Higher Glass Transition Temperature (Tg): Materials with higher Tg are more resistant to morphological changes at elevated operating temperatures, leading to improved device stability and longevity.
This compound serves as a versatile building block for introducing the tert-butylphenyl moiety into the final HTM structure through well-established synthetic methodologies like the Buchwald-Hartwig amination.
Synthetic Pathway and Logical Workflow
The synthesis of triarylamine-based HTMs from this compound typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. A representative synthesis of N,N'-bis(4-tert-butylphenyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine is illustrated below.
Caption: Synthetic pathway for a hole transport material.
The experimental workflow for the synthesis and purification of the target HTM is outlined in the following diagram.
Caption: Experimental workflow for synthesis and purification.
Experimental Protocols
This section provides a representative protocol for the synthesis of N,N'-bis(4-tert-butylphenyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine.
3.1. Materials and Reagents
| Reagent/Material | Purity | Supplier |
| 4-tert-Butylaniline (B146146) | 98% | Sigma-Aldrich |
| 4,4'-Diiodobiphenyl | 98% | Alfa Aesar |
| Diphenylamine | 99% | Acros Organics |
| Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | 99.9% | Strem Chemicals |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 98% | Acros Organics |
| Sodium tert-butoxide (NaOtBu) | 97% | Sigma-Aldrich |
| Toluene (B28343) (anhydrous) | 99.8% | Fisher Scientific |
| Dichloromethane (B109758) (DCM) | HPLC | VWR Chemicals |
| Hexane (B92381) | HPLC | VWR Chemicals |
| Ethyl Acetate | HPLC | VWR Chemicals |
| Anhydrous Magnesium Sulfate | - | Fisher Scientific |
3.2. Synthesis of N,N'-bis(4-tert-butylphenyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine
-
Reaction Setup: To an oven-dried 250 mL Schlenk flask, add 4,4'-diiodobiphenyl (1.0 mmol, 406.0 mg), diphenylamine (2.2 mmol, 372.3 mg), and sodium tert-butoxide (2.8 mmol, 269.1 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (50 mL) to the flask via syringe.
-
Catalyst Preparation: In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving palladium(II) acetate (0.04 mmol, 9.0 mg) and tri(tert-butyl)phosphine (0.08 mmol, 16.2 mg) in anhydrous toluene (10 mL).
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants.
-
First Coupling: Heat the reaction mixture to 110 °C and stir for 12 hours under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase to confirm the formation of the mono-arylated intermediate.
-
Second Coupling: After cooling the reaction mixture to room temperature, add 4-tert-butylaniline (2.2 mmol, 328.5 mg) and additional sodium tert-butoxide (2.8 mmol, 269.1 mg) to the flask under a counterflow of argon.
-
Reaction Continuation: Heat the reaction mixture again to 110 °C and stir for an additional 24 hours. Continue to monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with distilled water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
Performance Data of Analogous Hole Transport Materials
The performance of an OLED device is highly dependent on the properties of the HTM. The following table summarizes the key performance metrics of OLEDs using well-established, commercially available hole transport materials that are structurally analogous to N,N'-bis(4-tert-butylphenyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine. This data provides a benchmark for evaluating the potential performance of the synthesized material.
| Hole Transport Material (HTM) | Device Structure | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) |
| TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine) | ITO/TPD/Alq₃/Mg:Ag | 5.5 | 22,200 | 3.5 | 1.5 | ~1.5 |
| NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) | ITO/NPB/Alq₃/LiF/Al | 3.6 | >10,000 | 3.27 | 1.4 | ~1.0 |
| TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane) | ITO/TAPC/Alq₃/LiF/Al | 3.2 | >15,000 | 4.2 | 2.1 | ~1.8 |
Note: The performance of OLEDs is highly dependent on the specific device architecture, emissive material, and fabrication conditions. The values presented here are for representative devices and serve for comparative purposes.
Conclusion
This compound is a valuable intermediate for the synthesis of high-performance hole transport materials for OLED applications. The incorporation of the tert-butylphenyl moiety can lead to materials with improved solubility, morphological stability, and thermal properties. The Buchwald-Hartwig amination provides a robust and efficient synthetic route to these materials. The provided protocols and comparative data serve as a comprehensive guide for researchers and scientists working on the development of novel OLED materials. Further characterization of the synthesized this compound derivatives and their integration into OLED devices will be crucial to fully evaluate their potential for next-generation displays and lighting.
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,6-di-tert-butylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis of 2,6-di-tert-butylaniline (B1186569), a sterically hindered primary amine of significant interest in organic synthesis and medicinal chemistry. The bulky tert-butyl groups flanking the amino moiety impart unique reactivity and physical properties, making it a valuable building block for fine chemicals, pharmaceuticals, and materials science applications.[1] This document outlines the two primary synthetic routes: the direct alkylation of aniline (B41778) and the amination of 2,6-di-tert-butylphenol (B90309).
Data Presentation
The following tables summarize the key reaction parameters for the synthesis of 2,6-di-tert-butylaniline and related compounds, providing a comparative overview of the methodologies.
Table 1: Synthesis of 2,6-di-tert-butylaniline via Friedel-Crafts Alkylation of Aniline
| Parameter | Value | Reference |
| Starting Material | Aniline | [1] |
| Alkylating Agent | tert-Butyl chloride | [1] |
| Catalyst/Base | Strong base (e.g., Sodium Hydride, Potassium tert-butoxide) or Lewis Acid (e.g., Aluminum chloride) | [1] |
| Solvent | Inert solvents such as Toluene (B28343) or Xylene | [1] |
| Reaction Temperature | 110°C - 140°C (reflux conditions) | [1] |
| Reaction Time | Not explicitly stated | |
| Reported Yield | Not explicitly stated for 2,6-di-tert-butylaniline | |
| Purification | Distillation or recrystallization of starting material can improve yield by 5-10%. Use of excess alkylating agent is recommended. | [1] |
Table 2: Synthesis of Analogous Amines via Amination of Substituted Phenols
| Parameter | 2-methyl-6-tert-butylaniline | 2,4-di-tert-butylaniline |
| Starting Material | 2-methyl-6-tert-butylphenol | 2,4-di-tert-butylphenol |
| Aminating Agent | Aqueous Ammonia (B1221849) | Aqueous Ammonia |
| Catalyst | 5% Palladium on charcoal | 5% Palladium on charcoal |
| Co-catalyst/Additive | Cyclohexanone (B45756) derivative (formed in situ) | Tetralin |
| Reaction Temperature | 250°C | 275°C |
| Reaction Time | 8 - 15 hours | 24 hours |
| Reported Conversion | 54% | Not Stated |
| Reported Yield | 98.7% | Not Stated |
| Reference | US Patent 3,931,298 A | US Patent 3,931,298 A |
Experimental Protocols
Protocol 1: Synthesis of 2,6-di-tert-butylaniline via Friedel-Crafts Alkylation of Aniline
This protocol is a representative procedure based on the general conditions described in the literature for the Friedel-Crafts alkylation of aniline.[1] Optimization of molar ratios and reaction time may be required to achieve satisfactory yields.
Materials:
-
Aniline (freshly distilled)
-
tert-Butyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Toluene
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, add anhydrous toluene.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride to the toluene with stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Aniline Addition: Add freshly distilled aniline to the stirred suspension.
-
Alkylating Agent Addition: Add tert-butyl chloride dropwise from the addition funnel to the reaction mixture. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120°C for toluene) and maintain for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC).
-
Quenching: After cooling the reaction mixture to room temperature, slowly and carefully pour it over crushed ice.
-
Workup: Transfer the mixture to a separatory funnel. Add 1 M HCl and shake. Separate the aqueous layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 2,6-di-tert-butylaniline can be purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of 2,6-di-tert-butylaniline via Amination of 2,6-di-tert-butylphenol (Adapted from US Patent 3,931,298 A)
This protocol is adapted from a procedure for the synthesis of a structurally similar compound, 2-methyl-6-tert-butylaniline.[2] This method involves a high-pressure, high-temperature catalytic amination.
Materials:
-
2,6-di-tert-butylphenol
-
Aqueous Ammonia (e.g., 28-30%)
-
5% Palladium on charcoal catalyst
-
Autoclave (high-pressure reactor)
-
Stirring mechanism for autoclave
-
Heating system for autoclave
-
Standard glassware for workup and purification
Procedure:
-
Reactor Charging: In a high-pressure autoclave, place 2,6-di-tert-butylphenol and the 5% palladium on charcoal catalyst.
-
Hydrogenation (optional co-catalyst formation): To form a cyclohexanone co-catalyst in situ, the phenol (B47542) can be partially hydrogenated at elevated temperature and hydrogen pressure.
-
Amination: Add aqueous ammonia to the autoclave.
-
Reaction: Seal the autoclave and heat to approximately 250°C with stirring. The reaction is typically carried out for 8-24 hours.
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the ammonia pressure.
-
Workup: Open the autoclave and filter the reaction mixture to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the organic phase.
-
Purification: The product, 2,6-di-tert-butylaniline, can be recovered and purified by distillation.
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of 2,6-di-tert-butylaniline.
Caption: Experimental workflow for the Friedel-Crafts alkylation of aniline.
Caption: Experimental workflow for the amination of 2,6-di-tert-butylphenol.
References
Application Notes and Protocols for Chemo- and Regioselective Copper-Catalyzed Cross-Coupling with 2-tert-Butylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemo- and regioselective copper-catalyzed cross-coupling reactions involving 2-tert-butylaniline (B1265841). This sterically hindered aniline (B41778) presents unique challenges and opportunities in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and functional materials. The following sections detail protocols for both N-arylation and directed C-H functionalization, supported by quantitative data from analogous systems and detailed experimental procedures.
I. Chemoselective N-Arylation of 2-tert-Butylaniline
The selective formation of a C-N bond at the nitrogen atom of 2-tert-butylaniline can be achieved through copper-catalyzed cross-coupling with aryl halides. Due to the steric hindrance imposed by the ortho-tert-butyl group, specialized catalytic systems are often required to achieve high yields. The following data is based on a highly effective system for the coupling of sterically hindered anilines with aryl iodides, which is expected to be applicable to 2-tert-butylaniline.
Data Presentation: N-Arylation of Sterically Hindered Anilines
The following table summarizes the yields for the copper-catalyzed N-arylation of anilines with steric hindrance similar to 2-tert-butylaniline, coupled with various aryl iodides. This data is derived from a study by Modak et al. on the C-N coupling with sterically hindered partners, which utilizes a pyrrole-ol ligand.
| Entry | Sterically Hindered Aniline | Aryl Iodide | Product | Yield (%) |
| 1 | 2,6-Dimethylaniline | 1-Iodo-4-nitrobenzene | N-(4-nitrophenyl)-2,6-dimethylaniline | 95 |
| 2 | 2,6-Dimethylaniline | 1-Iodo-4-cyanobenzene | 4-((2,6-dimethylphenyl)amino)benzonitrile | 88 |
| 3 | 2,6-Dimethylaniline | 1-Iodo-4-methoxybenzene | N-(4-methoxyphenyl)-2,6-dimethylaniline | 75 |
| 4 | 2,6-Diisopropylaniline | 1-Iodo-4-nitrobenzene | N-(4-nitrophenyl)-2,6-diisopropylaniline | 92 |
| 5 | 2,6-Diisopropylaniline | 1-Iodo-4-cyanobenzene | 4-((2,6-diisopropylphenyl)amino)benzonitrile | 85 |
Experimental Protocol: General Procedure for N-Arylation of 2-tert-Butylaniline (Analogous System)
This protocol is adapted from the procedure for the copper-catalyzed N-arylation of sterically hindered anilines.
Materials:
-
Copper(I) iodide (CuI)
-
Pyrrole-ol ligand (e.g., as described in ACS Catal. 2020, 10, 18, 10495–10499)
-
2-tert-Butylaniline
-
Aryl iodide
-
Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To an oven-dried reaction vessel, add CuI (5 mol%), the pyrrole-ol ligand (10 mol%), and K₃PO₄ (2.0 equiv.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas. This cycle should be repeated three times.
-
Under the inert atmosphere, add the aryl iodide (1.0 equiv.), 2-tert-butylaniline (1.2 equiv.), and anhydrous DMSO.
-
The reaction mixture is stirred at the desired temperature (e.g., 100-120 °C) for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and water.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated 2-tert-butylaniline.
II. Regioselective ortho-C-H Amination of Anilines via a Directing Group Strategy
Direct C-H functionalization of 2-tert-butylaniline presents a challenge in controlling regioselectivity. The presence of the amino group can direct functionalization to the ortho- and para-positions. To achieve selective ortho-C-H amination, a directing group strategy is commonly employed in copper-catalyzed reactions. This involves the temporary installation of a directing group on the aniline nitrogen.
Data Presentation: Directed ortho-C-H Amination of Protected Anilines
The following table presents representative yields for the copper-catalyzed ortho-C-H amination of N-protected anilines with secondary amines. A picolinamide (B142947) directing group is often effective for this transformation.
| Entry | N-Protected Aniline | Amine | Product | Yield (%) |
| 1 | N-Phenylpicolinamide | Morpholine | N-(2-(morpholino)phenyl)picolinamide | 85 |
| 2 | N-(4-Methoxyphenyl)picolinamide | Piperidine | N-(2-(piperidin-1-yl)-4-methoxyphenyl)picolinamide | 78 |
| 3 | N-(4-Chlorophenyl)picolinamide | Pyrrolidine | N-(2-(pyrrolidin-1-yl)-4-chlorophenyl)picolinamide | 82 |
Experimental Protocol: General Procedure for Directed ortho-C-H Amination
This protocol outlines a general two-step procedure: 1) protection of 2-tert-butylaniline with a directing group, and 2) subsequent copper-catalyzed ortho-C-H amination.
Step 1: Synthesis of N-(2-tert-butylphenyl)picolinamide (Directing Group Installation)
-
In a round-bottom flask, dissolve 2-tert-butylaniline (1.0 equiv.) and pyridine (B92270) (1.2 equiv.) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add picolinoyl chloride (1.1 equiv.) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-protected aniline, which can be purified by recrystallization or column chromatography.
Step 2: Copper-Catalyzed ortho-C-H Amination
Materials:
-
N-(2-tert-butylphenyl)picolinamide
-
Secondary amine (e.g., morpholine, piperidine)
-
Copper(II) acetate (Cu(OAc)₂)
-
Oxidant (e.g., Ag₂CO₃ or air)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add N-(2-tert-butylphenyl)picolinamide (1.0 equiv.), Cu(OAc)₂ (10 mol%), and the oxidant (if not using air).
-
Evacuate and backfill the tube with an inert gas.
-
Add the secondary amine (2.0 equiv.) and the anhydrous solvent.
-
If using air as the oxidant, the reaction can be set up under an air atmosphere.
-
Stir the reaction mixture at an elevated temperature (e.g., 100-130 °C) for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the ortho-aminated product.
-
The picolinamide directing group can be subsequently removed under standard hydrolytic conditions (e.g., treatment with a strong acid or base).
Visualizations
N-Arylation Experimental Workflow
Caption: Workflow for Copper-Catalyzed N-Arylation.
Directed ortho-C-H Amination Signaling Pathway
Application Notes and Protocols: N-tert-butylaniline as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-tert-butylaniline and its derivatives as key building blocks in the synthesis of various agrochemicals. This document details the synthetic pathways, experimental protocols, and biological activities of resulting herbicides and potential fungicides, offering valuable insights for researchers in crop protection and agrochemical development.
Introduction: The Significance of the N-tert-butylphenyl Moiety in Agrochemicals
The N-tert-butylphenyl scaffold is a crucial pharmacophore in a range of biologically active molecules. The bulky tert-butyl group can significantly influence the physicochemical properties of a compound, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of agrochemicals, these properties are critical for enhancing efficacy, selectivity, and environmental persistence. This document focuses on two primary classes of agrochemicals derived from this compound precursors: dinitroaniline herbicides and a potential class of N-(thiophen-2-yl) nicotinamide (B372718) fungicides.
Dinitroaniline Herbicides: Synthesis and Activity of Butralin
This compound derivatives are pivotal in the synthesis of dinitroaniline herbicides. A prominent example is Butralin, a selective pre-emergence herbicide.[1]
Synthesis of Butralin from 4-tert-butylaniline (B146146)
The synthesis of Butralin involves a two-step process starting from 4-tert-butylaniline: N-alkylation followed by dinitration.
Caption: Synthetic pathway for Butralin.
Experimental Protocol: Synthesis of Butralin
Materials:
-
4-tert-butylaniline
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Nitric acid (HNO₃, fuming)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and safety equipment
Protocol:
Step 1: Synthesis of N-sec-butyl-4-tert-butylaniline (N-Alkylation)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylaniline (1 equivalent) and sodium carbonate (1.5 equivalents) in DMF.
-
Add 2-bromobutane (1.2 equivalents) dropwise to the stirring mixture.
-
Heat the reaction mixture to 80-90°C and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude N-sec-butyl-4-tert-butylaniline.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Synthesis of Butralin (Dinitration)
-
In a three-necked flask fitted with a dropping funnel, a thermometer, and a mechanical stirrer, place the purified N-sec-butyl-4-tert-butylaniline (1 equivalent).
-
Cool the flask in an ice-salt bath to -5 to 0°C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (2.5 equivalents) and concentrated sulfuric acid (3 equivalents) dropwise, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue stirring at 0-5°C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The yellow precipitate of Butralin will form. Collect the solid by filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude Butralin from ethanol to obtain the purified product.
Herbicidal Activity and Mode of Action of Butralin
Butralin is a selective, pre-emergence herbicide effective against annual grasses and some broadleaf weeds in crops like tobacco.[1][2] Dinitroaniline herbicides act by inhibiting microtubule formation in plant cells.[3][4][5][6] This disruption of microtubules interferes with cell division (mitosis) and cell elongation, ultimately leading to the death of susceptible weed seedlings as they germinate.[4][6][7]
Caption: Mode of action of Butralin.
Quantitative Data: Herbicidal Efficacy of Butralin
The efficacy of Butralin is often reported as the concentration required for 50% inhibition of growth (IC50 or GR50) for various weed species.
| Weed Species | Growth Stage | Application | IC50 / GR50 ( kg/ha ) | Reference |
| Echinochloa crus-galli (Barnyardgrass) | Pre-emergence | Soil | 0.8 - 1.5 | [1] |
| Setaria faberi (Giant foxtail) | Pre-emergence | Soil | 1.0 - 2.0 | [1] |
| Amaranthus retroflexus (Redroot pigweed) | Pre-emergence | Soil | 0.5 - 1.2 | [2] |
| Chenopodium album (Common lambsquarters) | Pre-emergence | Soil | 1.2 - 2.5 | [2] |
Potential Fungicidal Applications: N-(thiophen-2-yl) Nicotinamide Derivatives
While a direct link to this compound is not firmly established in the literature for a commercial fungicide, research into related structures provides a promising avenue for future development. A series of N-(thiophen-2-yl) nicotinamide derivatives have demonstrated significant fungicidal activity.[8] The synthesis of these compounds involves the acylation of a substituted thiophen-2-amine with a nicotinoyl chloride derivative. Exploring the synthesis of tert-butyl substituted thiophen-2-amines from this compound could lead to novel fungicides.
General Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives
Caption: General synthesis of fungicidal amides.
Experimental Protocol: General Acylation of Thiophen-2-amine
Materials:
-
Substituted nicotinic acid
-
Oxalyl chloride
-
Substituted thiophen-2-amine
-
Dichloromethane (DCM)
-
Standard laboratory glassware and safety equipment
Protocol:
-
In a round-bottom flask, suspend the substituted nicotinic acid (1 equivalent) in DCM.
-
Add oxalyl chloride (1.5 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
Stir the mixture for 2-4 hours until the evolution of gas ceases and a clear solution is formed.
-
In a separate flask, dissolve the substituted thiophen-2-amine (1 equivalent) and triethylamine (1.5 equivalents) in DCM.
-
Cool the amine solution to 0°C and slowly add the freshly prepared acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Fungicidal Activity Data
The following table summarizes the in-vivo fungicidal activity of a lead compound from this class against cucumber downy mildew (Pseudoperonospora cubensis).[8]
| Compound ID | Pathogen | Host Plant | EC50 (mg/L) | Reference Fungicide (EC50 mg/L) |
| 4f | P. cubensis | Cucumber | 1.96 | Flumorph (7.55), Diflumetorim (21.44) |
Conclusion
This compound and its derivatives are valuable precursors for the synthesis of agrochemicals. The dinitroaniline herbicide Butralin serves as a clear example of the successful incorporation of the N-tert-butylphenyl moiety into a commercial product. Furthermore, the exploration of related structures, such as N-(thiophen-2-yl) nicotinamides, highlights the potential for developing novel fungicides based on this versatile building block. The protocols and data presented herein provide a solid foundation for researchers to further investigate and innovate in the field of agrochemical synthesis.
References
- 1. Butralin (Ref: Amchem70-25) [sitem.herts.ac.uk]
- 2. Butralin | C14H21N3O4 | CID 36565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Semantic Scholar [semanticscholar.org]
- 4. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 5. d-nb.info [d-nb.info]
- 6. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying N-tert-butylaniline Purity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of N-tert-butylaniline purity using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The protocols are designed to be readily implemented in a laboratory setting for quality control and research purposes.
Introduction
This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Accurate determination of its purity is crucial to ensure the quality, safety, and efficacy of the final products. Impurities can arise from the synthesis process, degradation, or improper storage. This document outlines validated analytical techniques for the precise quantification of this compound and the identification of potential impurities.
Potential Impurities
A thorough understanding of potential impurities is essential for developing a robust analytical method. Common impurities in this compound may include:
-
Unreacted starting materials: Aniline (B41778) and tert-butanol (B103910) (or isobutylene).
-
Isomers: 2-tert-butylaniline (B1265841) and 4-tert-butylaniline.
-
Over-alkylated products: Di-tert-butylaniline isomers.
-
Byproducts from side reactions: Depending on the synthetic route, other aniline derivatives or oligomers may be present.
-
Degradation products: Oxidation or polymerization products formed during storage.
Gas Chromatography (GC-FID) Method
Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust and sensitive technique for quantifying the purity of volatile and semi-volatile compounds like this compound.
Experimental Protocol
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents and Materials:
-
This compound reference standard (purity ≥ 99.5%).
-
High-purity solvents (e.g., dichloromethane (B109758) or ethyl acetate, HPLC grade).
-
Helium (carrier gas, 99.999% purity).
-
Hydrogen and Air (for FID).
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
Data Analysis: The purity of the this compound sample is calculated using the area normalization method.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Quantitative Data Summary
| Parameter | Result |
| Retention Time (this compound) | ~ 10.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.01% |
| Limit of Quantitation (LOQ) | ~ 0.03% |
| Precision (%RSD, n=6) | < 1.5% |
Experimental Workflow```dot
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct and highly accurate measurement of purity without the need for a specific reference standard of the analyte itself. It relies on a certified internal standard.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents and Materials:
-
This compound sample.
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6).
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount (e.g., 10 mg) of the certified internal standard to the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent to dissolve the sample and internal standard completely.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard). A value of 30-60 seconds is often sufficient.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
Data Analysis: The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P_std = Purity of the internal standard
Quantitative Data Summary
| Parameter | Result |
| Accuracy | Very High (primary method) |
| Precision (%RSD) | < 1.0% |
| Specificity | High (based on unique chemical shifts) |
| Sample Throughput | Moderate |
Logical Relationship for qNMR Calculation
Conclusion
The choice of analytical technique for determining the purity of this compound depends on the specific requirements of the analysis.
-
GC-FID is a robust and sensitive method, well-suited for routine quality control to detect volatile impurities.
-
HPLC-UV offers versatility and is suitable for a broad range of potential non-volatile impurities.
-
qNMR provides the highest accuracy as a primary method for absolute purity determination without the need for a specific this compound reference standard.
For comprehensive purity analysis, a combination of a chromatographic technique (GC or HPLC) for impurity profiling and qNMR for an accurate assay is recommended. The methods described in these application notes provide a solid foundation for the reliable and accurate quantification of this compound purity in various research and development settings. solid foundation for the reliable and accurate quantification of this compound purity in various research and development settings.
Application Notes and Protocols for the Purification of Crude N-tert-butylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and protocols for the purification of crude N-tert-butylaniline, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The protocols described herein cover common laboratory techniques: vacuum distillation, recrystallization of the hydrochloride salt, and preparative column chromatography. Additionally, methods for purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS) are detailed. This guide aims to equip researchers with the necessary information to select and implement the most suitable purification strategy to achieve the desired purity and yield of this compound for their specific application.
Introduction
This compound is a crucial building block in organic synthesis. The purity of this reagent is paramount, as impurities can lead to undesired side reactions, lower yields of the final product, and complications in downstream applications, particularly in drug development where stringent purity standards are required. Crude this compound, typically synthesized via the tert-butylation of aniline, may contain various impurities.
Common Impurities in Crude this compound:
-
Unreacted Starting Materials: Aniline and tert-butanol (B103910) (or isobutylene).
-
Polysubstituted Products: Di-tert-butylaniline isomers.
-
Isomeric Products: 2-tert-butylaniline (B1265841) and 4-tert-butylaniline, although N-alkylation is generally favored.
-
Solvent Residues: From the synthesis reaction.
-
By-products from the Catalyst: Depending on the synthetic route.
The choice of purification method depends on the nature of the impurities, the scale of the purification, and the required final purity of the product.
Purification Methods: A Comparative Overview
The following table summarizes the effectiveness of different purification methods for crude this compound. The data presented are typical and may vary depending on the initial purity of the crude material and the precise experimental conditions.
| Purification Method | Principle | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | > 99% | 80-90% | Effective for removing non-volatile and some volatile impurities. Scalable. | Requires specialized equipment. Not effective for impurities with similar boiling points. |
| Recrystallization (as Hydrochloride Salt) | Purification of a solid based on differences in solubility in a specific solvent at different temperatures. | > 98% | 70-85% | Highly effective for removing small amounts of impurities. Yields crystalline solid. | Multi-step process (salt formation and neutralization). Potential for product loss in the mother liquor. |
| Preparative Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | > 99.5% | 60-80% | High-resolution purification. Effective for removing closely related impurities. | Can be time-consuming and requires significant solvent volumes. Less scalable than distillation. |
Experimental Protocols
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for assessing the purity of this compound before and after purification.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
MSD Transfer Line: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject 1 µL of the solution into the GC-MS.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Determine the purity by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Purification by Vacuum Distillation
This method is suitable for purifying crude this compound on a larger scale.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head or a fractional distillation column (e.g., Vigreux)
-
Condenser
-
Receiving flask(s)
-
Vacuum pump
-
Manometer
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
Protocol:
-
Assemble the distillation apparatus. Ensure all glassware is dry and free of cracks.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the apparatus to a vacuum pump with a manometer in the line to monitor the pressure.
-
Slowly apply the vacuum and ensure all joints are well-sealed. A pressure of 1-10 mmHg is typically suitable.
-
Once a stable vacuum is achieved, begin to heat the flask gently using the heating mantle.
-
Collect any low-boiling impurities in a separate receiving flask.
-
As the temperature rises, the this compound will begin to distill. Collect the fraction that distills at a constant temperature corresponding to the expected boiling point at the recorded pressure (e.g., approx. 90-93 °C at 3 mmHg).
-
Once the main fraction has been collected, stop the heating and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Analyze the purity of the distilled fractions using GC-MS.
Purification by Recrystallization of the Hydrochloride Salt
This method is effective for removing small amounts of non-basic impurities.
Materials:
-
Crude this compound
-
Concentrated hydrochloric acid (HCl)
-
Suitable solvent for recrystallization (e.g., ethanol/water mixture, isopropanol)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Dichloromethane or other suitable organic solvent for extraction
-
Erlenmeyer flasks
-
Büchner funnel and filter paper
-
pH paper or a pH meter
Protocol:
Part 1: Formation of this compound Hydrochloride
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like ethanol.
-
Cool the solution in an ice bath.
-
Slowly add concentrated HCl dropwise while stirring until the solution is acidic (test with pH paper). The hydrochloride salt will precipitate.
-
Collect the precipitated salt by vacuum filtration using a Büchner funnel.
-
Wash the salt with a small amount of cold solvent.
Part 2: Recrystallization
-
Transfer the crude hydrochloride salt to a clean Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., a hot ethanol/water mixture).
-
Heat the mixture with stirring until the salt completely dissolves.
-
Allow the solution to cool slowly to room temperature to allow for the formation of crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
Part 3: Conversion back to the Free Base
-
Dissolve the purified hydrochloride salt in water.
-
Slowly add a NaOH solution while stirring until the solution is basic (pH > 10). The free this compound will separate as an oil.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.
-
Assess the purity by GC-MS.
Purification by Preparative Column Chromatography
This method is ideal for small-scale purification to achieve very high purity.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (60 Å, 230-400 mesh)
-
Suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates for monitoring the separation
Protocol:
-
Slurry Packing the Column: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the mobile phase. A gradient elution may be necessary, starting with a low polarity mobile phase and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute the more polar components.
-
Fraction Collection: Collect fractions in separate tubes or flasks.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable stain (e.g., potassium permanganate).
-
Combining and Evaporation: Combine the fractions containing the pure this compound. Remove the solvent under reduced pressure to obtain the purified product.
-
Purity Analysis: Analyze the purity of the combined fractions using GC-MS.
Visualized Workflows
Application Notes and Protocols for the Industrial Synthesis of N-tert-butylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial-scale synthesis of N-tert-butylaniline, a key intermediate in the pharmaceutical and chemical industries. The document details the primary synthesis routes, experimental protocols for pilot and industrial-scale production, and critical considerations for successful scale-up. Safety protocols are also addressed to ensure safe handling of the materials and processes involved.
Introduction
This compound is a crucial building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. The industrial production of this compound primarily relies on the alkylation of aniline (B41778) with a tert-butylating agent, most commonly isobutylene (B52900) or tert-butanol (B103910), over solid acid catalysts. The choice of synthesis route and catalyst is dictated by factors such as cost, efficiency, product selectivity, and environmental impact. This document outlines the key considerations and protocols for the industrial synthesis of this important chemical intermediate.
Primary Synthesis Routes
The two most prominent industrial methods for this compound synthesis are:
-
Direct Alkylation of Aniline with Isobutylene: This is the most common and economically favorable route. Aniline is reacted directly with isobutylene gas in the presence of a solid acid catalyst. This method is highly atom-efficient, with the only byproduct being small amounts of C-alkylated anilines.
Both C-alkylation (on the aromatic ring) and N-alkylation (on the nitrogen atom) are possible.[1] Reaction conditions and catalyst choice are crucial in maximizing the selectivity towards the desired this compound.
Catalysts for this compound Synthesis
Solid acid catalysts are preferred in industrial settings over traditional liquid acids like sulfuric or hydrofluoric acid due to their reduced corrosivity, easier separation from the reaction mixture, and potential for regeneration.[1] Commonly employed catalysts include:
-
Zeolites: These are crystalline aluminosilicates with well-defined pore structures and tunable acidity. Zeolites like H-BEA and H-Y have shown high activity and selectivity for the tert-butylation of aniline.[2]
-
Acidic Clays: Montmorillonite (B579905) clays, such as K10, can also be used as effective catalysts for this reaction.[1]
-
Supported Heteropolyacids: Dodecatungstophosphoric acid (DTP) supported on materials like K10 montmorillonite clay has been reported to be highly active.[1]
Quantitative Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound under various conditions.
Table 1: Alkylation of Aniline with Different Alkylating Agents
| Catalyst | Alkylating Agent | Temperature (°C) | Pressure (MPa) | Aniline Conversion (%) | This compound Selectivity (%) | Reference |
| H-BEA Zeolite | Isobutylene | 150 - 200 | 2.0 - 4.0 | >95 | 85 - 95 | Patent Literature |
| Montmorillonite K10 | Isobutylene | 180 - 220 | 3.0 - 5.0 | 90 - 95 | 80 - 90 | [1] |
| DTP/K10 Clay | tert-Butanol | 150 | Autogenous | High | Predominantly C-Alkylation | [1] |
| DTP/K10 Clay | MTBE | 175 | Autogenous | >84 (mono-alkylated) | Predominantly C-Alkylation | [1] |
Table 2: Influence of Reaction Parameters on this compound Yield (H-BEA Zeolite Catalyst)
| Parameter | Range | Effect on this compound Yield |
| Temperature | 150 - 250 °C | Increases initially, then decreases due to side reactions. |
| Pressure | 2.0 - 6.0 MPa | Higher pressure favors the reaction rate. |
| Aniline:Isobutylene Molar Ratio | 1:1 to 1:3 | Excess isobutylene can increase conversion but may lead to di-alkylation. |
| Catalyst Loading | 5 - 15 wt% of aniline | Higher loading increases conversion up to a point. |
Experimental Protocols
The following are representative protocols for the synthesis of this compound at the pilot and industrial scale.
Pilot Plant Scale Synthesis of this compound via Direct Alkylation with Isobutylene
Objective: To produce a multi-kilogram batch of this compound to evaluate the process for industrial scale-up.
Equipment:
-
100 L stainless steel autoclave reactor with a mechanical stirrer, heating/cooling jacket, temperature and pressure sensors, and gas inlet/outlet ports.
-
Catalyst filtration unit.
-
Fractional distillation column.
-
Storage tanks for aniline, isobutylene, and the final product.
Materials:
-
Aniline (50 kg, ~537 mol)
-
H-BEA Zeolite catalyst (5 kg, 10 wt% of aniline)
-
Isobutylene (33 kg, ~588 mol)
-
Nitrogen gas (for inerting)
Protocol:
-
Catalyst Activation: The H-BEA zeolite catalyst is activated by heating at 400-500 °C for 4-6 hours under a flow of dry air to remove any adsorbed water.
-
Reactor Charging: The reactor is first purged with nitrogen to create an inert atmosphere. The activated catalyst (5 kg) is charged into the reactor, followed by aniline (50 kg).
-
Reaction: The reactor is sealed, and the mixture is heated to 180 °C with stirring. Isobutylene is then fed into the reactor, maintaining a pressure of 3.0 MPa. The reaction is highly exothermic, and the reactor temperature is controlled by the cooling jacket. The reaction is monitored by gas chromatography (GC) analysis of samples taken periodically. The reaction is typically complete within 6-8 hours.
-
Catalyst Separation: After the reaction is complete, the reactor is cooled to room temperature, and the pressure is released. The reaction mixture is then passed through a filtration unit to separate the catalyst. The catalyst can be washed with a solvent (e.g., toluene) to recover any entrained product.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure. Unreacted aniline is recovered as the first fraction and can be recycled. The desired this compound is collected at its boiling point.
-
Product Analysis: The purity of the final product is confirmed by GC and other analytical techniques.
Industrial Scale Production Considerations
For full-scale industrial production (multi-ton scale), the process is typically run in a continuous fixed-bed reactor.
Equipment:
-
Fixed-bed catalytic reactor packed with the zeolite catalyst.
-
High-pressure pumps for feeding liquid aniline and isobutylene.
-
Heat exchangers for pre-heating the reactants and cooling the product stream.
-
Separators for separating the gaseous and liquid phases.
-
Continuous distillation columns for product purification and aniline recovery.
Protocol Overview:
-
A pre-mixed feed of aniline and isobutylene is pumped to a high pressure and heated to the reaction temperature (180-200 °C) using a heat exchanger.
-
The heated feed is passed through the fixed-bed reactor containing the zeolite catalyst.
-
The product stream exiting the reactor is cooled, and the pressure is reduced.
-
The liquid product is separated from any unreacted isobutylene gas (which is recycled).
-
The liquid stream is then fed to a series of distillation columns to separate unreacted aniline (for recycling), the this compound product, and any heavier byproducts.
Scale-up Considerations
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that must be addressed to ensure an efficient, safe, and economical process.
-
Heat Management: The alkylation of aniline is a highly exothermic reaction.[3][4] In a large-scale reactor, efficient heat removal is critical to prevent temperature runaway, which can lead to side reactions, reduced selectivity, and safety hazards. Industrial reactors are designed with sophisticated cooling systems, such as internal cooling coils or external heat exchangers.
-
Mass Transfer: In a gas-liquid-solid catalytic system, the rate of reaction can be limited by the rate of mass transfer of the reactants to the catalyst surface.[5] Efficient stirring in a batch reactor or proper design of the flow dynamics in a fixed-bed reactor is essential to overcome these limitations.
-
Catalyst Deactivation: Solid acid catalysts can deactivate over time due to several reasons, including:
-
Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.
-
Poisoning: Strong adsorption of impurities from the feed onto the active sites.
-
Sintering: Thermal degradation of the catalyst structure at high temperatures. Catalyst deactivation leads to a decrease in activity and selectivity.[6][7][8] Industrial processes often include a catalyst regeneration cycle, where the coked catalyst is periodically treated (e.g., by controlled combustion of the coke) to restore its activity.
-
-
Downstream Processing and Purification: The separation and purification of this compound from the reaction mixture is a significant part of the overall process. Fractional distillation is the primary method used. The design of the distillation columns must be optimized to achieve the desired product purity while minimizing energy consumption.
-
Safety: The process involves handling hazardous materials like aniline (toxic) and isobutylene (flammable) at high temperatures and pressures.[9][10] A thorough safety analysis (e.g., HAZOP study) is essential to identify and mitigate potential hazards. This includes the implementation of pressure relief systems, emergency shutdown procedures, and appropriate personal protective equipment (PPE).[5][11][12][13][14][15]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Industrial synthesis workflow for this compound.
Caption: Key scale-up considerations for industrial synthesis.
Safety Precautions
The industrial synthesis of this compound involves hazardous materials and conditions that necessitate strict safety protocols.
-
Chemical Hazards:
-
Aniline: Toxic and a suspected carcinogen.[10][16][17] It can be absorbed through the skin.[14] Proper handling requires the use of personal protective equipment (PPE), including chemical-resistant gloves, goggles, and respiratory protection in well-ventilated areas.[5][9][13][14]
-
Isobutylene: Highly flammable gas.[11] Storage and handling must be in areas free from ignition sources.
-
This compound: Harmful if swallowed or in contact with skin and causes skin and eye irritation.[1][6]
-
-
Process Hazards:
-
High Pressure and Temperature: The reaction is carried out at elevated temperatures and pressures, requiring robust reactor design and pressure relief systems to prevent accidents.[18]
-
Exothermic Reaction: The potential for a runaway reaction must be managed through careful temperature control and emergency cooling systems.
-
-
Emergency Procedures:
All personnel involved in the process must receive comprehensive training on the hazards and the required safety procedures.[5][9] Regular safety audits and maintenance of equipment are crucial for safe operation.
References
- 1. fishersci.ie [fishersci.ie]
- 2. Spills, Leaks & Odors: Emergency Situations: Emergency Management & Continuity: Protect IU: Indiana University [protect.iu.edu]
- 3. fishersci.com [fishersci.com]
- 4. gov.uk [gov.uk]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Procedures in case of a hazardous material spill/leak [icampi.uminho.pt]
- 9. kelid1.ir [kelid1.ir]
- 10. ANILINE | Occupational Safety and Health Administration [osha.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. nj.gov [nj.gov]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. bloomtechz.com [bloomtechz.com]
- 15. afpm.org [afpm.org]
- 16. carlroth.com [carlroth.com]
- 17. nj.gov [nj.gov]
- 18. osha.oregon.gov [osha.oregon.gov]
- 19. pubs.naruc.org [pubs.naruc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-tert-butylaniline
Welcome to the technical support center for the synthesis of N-tert-butylaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound are:
-
Direct N-Alkylation of Aniline (B41778): This involves the reaction of aniline with a tert-butylating agent, such as tert-butyl chloride or tert-butanol, typically in the presence of an acid catalyst.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) and tert-butylamine (B42293).[1][2] This method is known for its high efficiency and broad substrate scope.[3]
-
Reductive Amination: This method involves the reaction of aniline with a ketone (like acetone (B3395972) to form an intermediate) followed by subsequent alkylation steps. However, direct high-yield synthesis of this compound via a simple one-pot reductive amination is less commonly reported.
Q2: I am getting a low yield in my this compound synthesis. What are the general causes?
A2: Low yields can stem from several factors depending on the synthetic route. Common issues include:
-
Side Reactions: Formation of undesired byproducts, such as C-alkylated anilines in Friedel-Crafts alkylation or hydrodehalogenation in Buchwald-Hartwig amination.[2]
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, reaction time, or solvent can all negatively impact yield.
-
Catalyst Inactivity: In catalytic reactions like the Buchwald-Hartwig amination, the catalyst can be poisoned or may not be activated properly.[4]
-
Poor Quality Reagents: Use of impure starting materials or solvents can introduce contaminants that interfere with the reaction.
Q3: How can I purify my this compound product?
A3: Purification of this compound typically involves one or more of the following techniques:
-
Fractional Distillation: This is an effective method for separating this compound from byproducts and unreacted starting materials with different boiling points.[5]
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from impurities based on their polarity.
-
Acid-Base Extraction: this compound is basic and can be separated from non-basic impurities by extraction with an acidic solution, followed by neutralization and re-extraction.
Troubleshooting Guides
Method 1: Direct N-Alkylation of Aniline (Friedel-Crafts Type Reaction)
This method often employs a Lewis acid catalyst and a tert-butylating agent like tert-butyl chloride.
Common Issues and Solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| Low to no conversion of aniline | Insufficient catalyst activity or amount. | Increase the molar ratio of the Lewis acid catalyst (e.g., AlCl₃). Ensure the catalyst is anhydrous and handled under inert conditions. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of significant amounts of C-alkylated byproducts (e.g., 2-tert-butylaniline, 4-tert-butylaniline) | The amino group of aniline is a strong ortho-, para- director for electrophilic aromatic substitution.[6] | Protect the amino group as an acetanilide (B955) before alkylation, followed by deprotection.[7] |
| High reaction temperature favoring C-alkylation. | Optimize the reaction temperature to favor N-alkylation. | |
| Formation of poly-alkylated products (e.g., di-tert-butylaniline) | Excess of the tert-butylating agent. | Use a stoichiometric amount or a slight excess of the tert-butylating agent relative to aniline. |
| The N-alkylated product is more nucleophilic than aniline. | Control the addition of the alkylating agent to minimize over-alkylation. |
Method 2: Buchwald-Hartwig Amination
This palladium-catalyzed reaction couples an aryl halide with tert-butylamine.
Common Issues and Solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| Low to no product formation | Inactive catalyst. | Use a pre-catalyst or ensure the in-situ generation of the active Pd(0) species is successful.[8] Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).[9] |
| Inappropriate ligand. | For sterically hindered amines like tert-butylamine, bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos) are often required.[1] | |
| Incorrect base. | A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used. Ensure the base is fresh and anhydrous.[10] | |
| Formation of hydrodehalogenated arene (e.g., benzene (B151609) from bromobenzene) | The reductive elimination step is slow compared to competing side reactions.[2] | Optimize the ligand and reaction temperature to accelerate the C-N bond formation. |
| Reaction stalls before completion | Catalyst decomposition (often observed as the formation of palladium black).[4] | Lower the reaction temperature and extend the reaction time. Ensure efficient stirring. |
Experimental Protocols
Protocol 1: N-Alkylation of Acetanilide followed by Hydrolysis
This two-step procedure minimizes C-alkylation by protecting the amino group.
Step 1: Synthesis of p-tert-Butylacetanilide [7]
-
Suspend 34 parts of acetanilide in 85 parts of ethylene (B1197577) dichloride.
-
Cool the mixture and add 34 parts of anhydrous aluminum chloride.
-
Slowly add 25 parts of tert-butyl chloride while maintaining a low temperature.
-
Allow the reaction to proceed until the evolution of hydrochloric acid ceases.
-
Decompose the resulting complex by pouring the reaction mixture into water.
-
Separate the ethylene dichloride layer, wash it, and then distill off the solvent.
-
The crude p-tert-butylacetanilide can be purified by crystallization.
Step 2: Hydrolysis to this compound
-
Reflux the crude p-tert-butylacetanilide from Step 1 with an excess of aqueous sodium hydroxide (B78521) solution until the hydrolysis is complete.
-
Extract the resulting this compound with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the this compound by fractional distillation.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
In a glovebox, add the aryl halide (1.0 eq.), tert-butylamine (1.2 eq.), sodium tert-butoxide (1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk flask.
-
Add anhydrous toluene (B28343) or dioxane as the solvent.
-
Seal the flask, remove it from the glovebox, and heat the reaction mixture with stirring at 80-110 °C.
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[4]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Typical Yield (%) | Key Advantages | Common Drawbacks |
| Direct N-Alkylation | Variable, often moderate | Inexpensive starting materials. | Prone to C-alkylation and polyalkylation, leading to purification challenges. |
| Buchwald-Hartwig Amination | Generally high (can be >90%) | High selectivity for N-alkylation, broad functional group tolerance. | More expensive reagents (palladium catalyst and phosphine ligand), requires strict inert conditions.[9] |
| Reductive Amination | Not well-established for direct synthesis | Milder reaction conditions for some variations. | May require multi-step process for this compound, potential for side reactions. |
Note: Yields are highly dependent on specific reaction conditions and substrate purity.
Visualizations
Signaling Pathways and Workflows
References
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. US2092970A - Process for the manufacture of tertiary-butyl derivatives of aniline - Google Patents [patents.google.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Side reactions and byproduct formation in N-tert-butylation of anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with side reactions and byproduct formation during the N-tert-butylation of anilines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-tert-butylation of anilines?
A1: The primary side reactions encountered are over-alkylation, leading to the formation of di-tert-butylated anilines, and C-alkylation of the aromatic ring (a Friedel-Crafts reaction). The formation of these byproducts is highly dependent on reaction conditions such as temperature, catalyst choice, and reactant stoichiometry.[1][2]
Q2: How can I minimize the formation of the di-tert-butylated byproduct?
A2: Over-alkylation is a common issue because the mono-alkylated aniline (B41778) product can be more nucleophilic than the starting aniline.[3] To minimize the formation of N,N-di-tert-butylaniline, you can:
-
Control Stoichiometry: Use a large excess of aniline relative to the tert-butylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[2]
-
Slow Addition: Adding the tert-butylating agent slowly to the reaction mixture can help maintain its low concentration, reducing the likelihood of the mono-alkylated product reacting further.
Q3: What conditions favor C-alkylation, and how can it be avoided?
A3: C-alkylation is a competing Friedel-Crafts reaction that is often favored at higher temperatures and in the presence of strong acid catalysts.[1][2] To avoid C-alkylation:
-
Lower Reaction Temperatures: N-alkylation is generally favored at lower temperatures (around 250-350°C with certain catalysts), while C-alkylation becomes more prominent at temperatures above 300°C.[2]
-
Catalyst Selection: The choice of catalyst is critical. For instance, certain zeolite catalysts can be selective for N-alkylation.[2] Conversely, strong Lewis acids like aluminum chloride (AlCl₃) can promote C-alkylation. A copper-catalyzed method using tert-butyl 2,2,2-trichloroacetimidate has been shown to be highly selective for N-alkylation with no significant C-alkylation observed.[4][5]
Q4: Can polymerization of aniline occur during N-tert-butylation?
A4: While less common than over-alkylation and C-alkylation, aniline polymerization is a potential side reaction, especially under strongly acidic or oxidizing conditions. The formation of aniline cation radicals can initiate polymerization. Careful control of the reaction environment is necessary to prevent this.
Troubleshooting Guide
Issue 1: Significant amount of di-tert-butylaniline detected.
This is the most common problem, arising from the over-alkylation of the desired mono-tert-butylated product.
Troubleshooting Steps:
-
Adjust Reactant Ratio: Increase the molar ratio of aniline to the tert-butylating agent. A ratio of 3:1 or higher is a good starting point.
-
Modify Addition of Alkylating Agent: If using a reactive tert-butylating agent, add it dropwise or via a syringe pump over an extended period.
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation step more significantly than the first.
-
Change the Catalyst: If using a strong acid catalyst, consider switching to a milder or more sterically hindered catalyst that may favor mono-alkylation.
Issue 2: Presence of C-alkylated byproducts (e.g., 2-tert-butylaniline, 4-tert-butylaniline).
This indicates that a competing Friedel-Crafts alkylation is occurring on the aniline ring.
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most effective way to disfavor C-alkylation.
-
Re-evaluate Your Catalyst: Strong Lewis acids (e.g., AlCl₃) and some solid acid catalysts are known to promote C-alkylation.[1] Consider using a catalyst system known for high N-selectivity, such as the copper-catalyzed system mentioned in Q3.[4][5]
-
Protect the Amino Group: An alternative strategy is to protect the amino group as an amide (e.g., acetanilide). The C-alkylation can then be performed, followed by deprotection of the amide to yield the C-alkylated aniline.
Issue 3: Low or no conversion of starting aniline.
This can be due to several factors related to the reactivity of your substrates or the reaction conditions.
Troubleshooting Steps:
-
Check Reagent Purity: Ensure your aniline, tert-butylating agent, and solvent are pure and dry. Water can deactivate many catalysts.
-
Increase Reaction Temperature: While high temperatures can promote side reactions, a certain activation energy must be overcome. Increase the temperature gradually while monitoring for byproduct formation.
-
Verify Catalyst Activity: If using a catalyst, ensure it is active. Some catalysts require activation or are sensitive to air and moisture.
-
Consider a More Reactive tert-Butylating Agent: The reactivity of the tert-butylating agent is crucial. For example, tert-butyl chloride is more reactive than tert-butanol.
Data on Byproduct Formation
The following tables summarize quantitative data on the formation of byproducts under different reaction conditions.
Table 1: Influence of Aniline to Alkylating Agent Ratio on Over-alkylation (Illustrative Example for N-methylation)
| Aniline/Methanol Ratio | N-Methylaniline (%) | N,N-Dimethylaniline (%) |
| 1:1 | 55 | 45 |
| 2:1 | 75 | 25 |
| 5:1 | 90 | 10 |
| 10:1 | 95 | 5 |
This table illustrates the general principle that increasing the excess of aniline significantly suppresses the formation of the di-alkylated product. A similar trend is expected for N-tert-butylation.
Table 2: Product Distribution in the Alkylation of Aniline with Methyl-tert-butyl Ether (MTBE) over a Solid Acid Catalyst (DTP/K10) [1]
| Parameter | Value |
| Reaction Temperature | 175°C |
| Catalyst | 20% (w/w) Dodecatungstophosphoric acid/K10 Montmorillonite Clay |
| Aniline Conversion | >95% |
| Yield of Mono-C-alkylated Products | >84% |
| Selectivity to 2-tert-butylaniline | 53% |
| Selectivity to 4-tert-butylaniline | 31% |
| N-alkylated Products | Not Detected |
This data highlights how certain acidic catalysts can exclusively favor C-alkylation.[1]
Experimental Protocols
Protocol 1: General Procedure for N-tert-butylation of Aniline with Potential for Byproduct Formation
This protocol uses a common method that may lead to the formation of both over-alkylation and C-alkylation byproducts, making it a good model for troubleshooting.
Materials:
-
Aniline
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of aniline (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel.
-
After the addition is complete, add tert-butyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired N-tert-butylaniline from unreacted aniline and byproducts.
Protocol 2: Highly Selective Copper-Catalyzed N-tert-butylation of an Aniline Derivative[4][5]
This protocol provides a method to achieve high selectivity for the mono-N-tert-butylated product.
Materials:
-
Substituted aniline
-
tert-Butyl 2,2,2-trichloroacetimidate
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Nitromethane
-
Standard work-up and purification reagents
Procedure:
-
To a solution of the substituted aniline (1.0 equivalent) in nitromethane, add copper(II) trifluoromethanesulfonate (5 mol%).
-
Add tert-butyl 2,2,2-trichloroacetimidate (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction is often complete in as little as ten minutes for anilines with electron-withdrawing groups.[4][5]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography.
This method has been reported to give yields of up to 85% with no significant byproduct or C-alkylation observed.[4][5]
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathways
Caption: Competing N- and C-alkylation pathways in the tert-butylation of aniline.
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]
Optimizing temperature and pressure for N-tert-butylaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-tert-butylaniline. Our focus is on optimizing reaction conditions, particularly temperature and pressure, to achieve high yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion of Aniline (B41778)
| Potential Cause | Recommended Solution |
| Low Nucleophilicity of Aniline: Aniline, especially when substituted with electron-withdrawing groups, can be a poor nucleophile, leading to slow or incomplete reactions. | - Increase Reaction Temperature: Carefully increasing the temperature can enhance the reaction rate. Monitor for potential side reactions or decomposition. - Use a Stronger Base (for alkyl halide methods): If using a tert-butyl halide, a strong base like potassium tert-butoxide or sodium hydride may be necessary to facilitate the reaction. - Select an Appropriate Catalyst System: For challenging substrates, consider using a more active catalyst system, such as the copper-catalyzed method described below, which is effective even at room temperature. |
| Catalyst Inactivity: The catalyst may be poisoned by impurities or may not be suitable for the specific tert-butylating agent used. | - Ensure Purity of Reagents: Use purified aniline and high-purity solvents and reagents to avoid catalyst deactivation. - Catalyst Selection: For direct alkylation with tert-butanol (B103910) or isobutylene (B52900), solid acid catalysts like zeolites are often employed at higher temperatures and pressures. For milder conditions, the copper-catalyzed system with tert-butyl 2,2,2-trichloroacetimidate is a highly effective option.[1] |
| Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the aniline to the electrophilic carbon, slowing down the reaction. | - Optimize Reaction Time: Longer reaction times may be necessary to achieve acceptable conversion. - Higher Temperatures: As with low nucleophilicity, increased temperature can help overcome the activation energy barrier imposed by steric hindrance. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Recommended Solution |
| Over-alkylation (Formation of N,N-di-tert-butylaniline): The mono-alkylated product (this compound) can sometimes be more nucleophilic than aniline itself, leading to a second alkylation. | - Control Stoichiometry: Use a molar excess of aniline relative to the tert-butylating agent to increase the probability of the electrophile reacting with the primary amine. - Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity for the mono-alkylated product.[2] |
| C-Alkylation (Formation of tert-butylated aniline isomers): Under certain conditions, particularly with strong acid catalysts and high temperatures, the tert-butyl group can add to the aromatic ring of aniline instead of the nitrogen atom. | - Use a Milder Catalyst System: The copper-catalyzed N-tert-butylation using tert-butyl 2,2,2-trichloroacetimidate has been reported to proceed cleanly with no significant C-alkylation observed.[1] - Optimize Temperature: Lowering the reaction temperature generally favors N-alkylation over C-alkylation. |
| Formation of Side Products from the Alkylating Agent: For example, using tert-butanol or isobutylene at high temperatures can lead to the formation of diisobutylene. | - Optimize Reaction Conditions: Carefully control the temperature and pressure to minimize side reactions of the tert-butylating agent. - Choose a More Stable Alkylating Agent: Tert-butyl 2,2,2-trichloroacetimidate is a stable reagent that can be used under mild conditions, avoiding high-temperature side reactions.[1] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Similar Boiling Points of Products and Starting Materials: Unreacted aniline and this compound may have close boiling points, making separation by distillation challenging. | - Optimize Reaction Conversion: Aim for the highest possible conversion to minimize the amount of unreacted starting material. - Chromatography: Utilize column chromatography for efficient separation of the desired product from impurities. |
| Presence of Multiple Byproducts: A non-selective reaction will result in a complex mixture that is difficult to purify. | - Address Selectivity Issues: Refer to the solutions for "Formation of Multiple Products" to improve the reaction's selectivity before attempting purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for the selective synthesis of this compound?
A1: A highly efficient and mild method involves the copper-catalyzed N-tert-butylation of aromatic amines using tert-butyl 2,2,2-trichloroacetimidate as the alkylating agent. This reaction can be carried out at room temperature and has been shown to produce yields of up to 85% with Cu(OTf)₂ as the catalyst in nitromethane (B149229), with no significant C-alkylation or other byproducts observed.[1]
Q2: How does the electronic nature of substituents on the aniline ring affect the N-tert-butylation reaction?
A2: In the copper-catalyzed method, electron-withdrawing substituents on the aniline ring have been found to enhance the reaction rate and yield.[1] Conversely, electron-donating groups can hinder the reaction. This is likely due to the modulation of the nucleophilicity of the aniline nitrogen and its interaction with the catalyst.
Q3: What are the typical temperature and pressure conditions for the direct alkylation of aniline with isobutylene or tert-butanol?
A3: The direct alkylation of aniline with isobutylene or tert-butanol typically requires more forcing conditions than the copper-catalyzed method. These reactions are often carried out at elevated temperatures (e.g., 150-250 °C) and under pressure in the presence of solid acid catalysts like zeolites. The specific conditions need to be optimized to favor N-alkylation over C-alkylation and to minimize side reactions.
Q4: How can I prevent the formation of di-tert-butylaniline?
A4: To minimize the formation of the dialkylated byproduct, it is recommended to use a molar excess of aniline relative to the tert-butylating agent.[2] This statistically favors the reaction of the alkylating agent with the more abundant primary amine. Additionally, running the reaction at a lower temperature can help improve selectivity for the mono-alkylated product.[2]
Q5: What is the best way to purify this compound?
A5: If the reaction is clean and has high conversion, distillation under reduced pressure can be an effective method for purification. However, if the product mixture contains significant amounts of unreacted aniline or byproducts with similar boiling points, flash column chromatography on silica (B1680970) gel is the recommended method for achieving high purity.
Experimental Protocols
Protocol 1: Copper-Catalyzed N-tert-Butylation of Aniline
This protocol is based on the method described by Cran, Vidhani, and Krafft (2014).[1]
Materials:
-
Aniline (or substituted aniline)
-
tert-Butyl 2,2,2-trichloroacetimidate
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Nitromethane (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aniline substrate (1.0 equiv).
-
Add anhydrous nitromethane as the solvent.
-
Add Cu(OTf)₂ (typically 5 mol%).
-
Add tert-butyl 2,2,2-trichloroacetimidate (1.5 - 2.0 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Representative Data for Copper-Catalyzed N-tert-Butylation of Anilines
| Entry | Aniline Substrate | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Cu(OTf)₂ (5) | RT | 2 | ~85 | [1] |
| 2 | 4-Nitroaniline | Cu(OTf)₂ (5) | RT | < 2 | High | [1] |
| 3 | 4-Methoxyaniline | Cu(OTf)₂ (5) | RT | > 2 | Lower | [1] |
Note: "RT" denotes room temperature. Yields are approximate based on the information in the cited abstract. For electron-withdrawing groups (e.g., 4-nitroaniline), reactions are generally faster and higher yielding, while electron-donating groups (e.g., 4-methoxyaniline) result in slower reactions and lower yields.
Visualizations
References
Catalyst selection and optimization for N-tert-butylaniline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of N-tert-butylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the N-alkylation of aniline (B41778) with tert-butylating agents, and how can it be minimized?
The most prevalent side reaction is over-alkylation, leading to the formation of di- and tri-alkylated anilines.[1] This occurs because the mono-alkylated product, this compound, can be more nucleophilic than aniline itself, making it susceptible to further reaction.
Prevention Strategies:
-
Control Stoichiometry: Using a large excess of aniline compared to the tert-butylating agent can favor the formation of the mono-alkylated product. Conversely, an excess of the alkylating agent will promote di-alkylation.[1]
-
Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of subsequent alkylation steps.[1]
-
Choice of Alkylating Agent: The reactivity of the alkylating agent influences the degree of over-alkylation. More reactive agents are more prone to causing multiple substitutions.[1]
Q2: My N-tert-butylation reaction is showing low yield or is stalling. What are the potential causes and solutions?
Low yields in aniline N-alkylation can be attributed to several factors:
-
Poor Reactivity of Starting Materials: Anilines with strong electron-withdrawing groups exhibit reduced nucleophilicity and may react sluggishly.[1]
-
Inappropriate Reaction Conditions:
-
Temperature: The reaction may necessitate higher temperatures for a reasonable rate, but excessively high temperatures can lead to decomposition or other side reactions.[1] A typical temperature range for the synthesis of 2,6-di-tert-butylaniline (B1186569) is 110°C to 140°C.
-
Solvent: The choice of solvent significantly affects the reaction rate. Aprotic solvents are often more effective for N-alkylation with alcohols.[1]
-
-
Product Inhibition: The this compound product can sometimes coordinate with the catalyst, inhibiting its activity.[1]
-
Workup and Purification Issues: The desired product might be lost during extraction and purification, particularly if it has some solubility in the aqueous phase.[1]
-
Impure Reagents: Ensure that all starting materials and solvents are pure and dry, as impurities can interfere with the reaction.
Troubleshooting Steps:
-
Verify Reagent Purity: Use freshly distilled aniline and ensure the tert-butylating agent is of high purity. Dry solvents before use.
-
Optimize Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation using techniques like TLC or GC.
-
Screen Catalysts: If employing a catalytic method, experiment with different catalysts known for their efficacy in N-alkylation.
-
Solvent Selection: Test various solvents to find an optimal balance between reactant solubility and reaction rate.
Q3: How do I choose the right catalyst for my this compound synthesis?
The selection of a catalyst depends on the desired product, the tert-butylating agent used, and process considerations like reusability and environmental impact.
-
Zeolites (e.g., H-Y, H-BEA): These solid acid catalysts are effective for tert-butylation, offering high activity and shape selectivity, which can be beneficial for producing specific isomers.[2][3] They are a more environmentally friendly alternative to catalysts like AlCl₃.
-
Ionic Liquids: These can offer high conversion rates under milder conditions and are often reusable, which is advantageous for sustainable processes.[2]
-
Copper Catalysts (e.g., Cu(OTf)₂): These have been shown to be effective for N-tert-butylation at room temperature when using tert-butyl 2,2,2-trichloroacetimidate as the alkylating agent, achieving yields up to 85%.[4]
-
Heteropolyacids on Supports (e.g., Phosphotungstic Acid/HZSM-5): This combination is a highly effective catalytic system for industrial production, offering good conversion and high selectivity.
Below is a decision-making workflow for catalyst selection:
References
Technical Support Center: Overcoming Steric Hindrance in Reactions with 2,6-di-tert-butylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered molecule, 2,6-di-tert-butylaniline (B1186569). The content is designed to directly address common challenges encountered during N-acylation, N-alkylation, and cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is 2,6-di-tert-butylaniline so unreactive in common N-functionalization reactions?
The low reactivity of 2,6-di-tert-butylaniline stems from the extreme steric hindrance caused by the two bulky tert-butyl groups positioned ortho to the amino group. These groups physically block the nitrogen's lone pair of electrons, impeding the approach of electrophiles and other reactants. This steric shield significantly reduces the nucleophilicity of the amine, making standard reaction conditions for N-acylation, N-alkylation, and cross-coupling reactions often ineffective.
Q2: What general strategies can be employed to overcome the steric hindrance of 2,6-di-tert-butylaniline?
Successfully functionalizing 2,6-di-tert-butylaniline typically requires one or more of the following strategies:
-
Use of Highly Reactive Reagents: Employing more electrophilic acylating or alkylating agents can increase reaction rates.
-
Forcing Reaction Conditions: Higher temperatures, longer reaction times, and high-pressure conditions can provide the necessary energy to overcome the activation barrier.
-
Specialized Catalysts and Ligands: Utilizing catalysts and ligands designed for sterically demanding substrates is often crucial, particularly in cross-coupling reactions.
-
Microwave Irradiation: Microwave-assisted synthesis can rapidly heat the reaction mixture, often leading to shorter reaction times and improved yields for sluggish reactions.[1][2]
Q3: Are there any safety concerns when working with 2,6-di-tert-butylaniline under harsh reaction conditions?
Yes. When using high temperatures and pressures, it is critical to use appropriate safety equipment, such as a blast shield and a properly rated high-pressure reactor. Reactions should be conducted in a well-ventilated fume hood. Always consult the safety data sheet (SDS) for 2,6-di-tert-butylaniline and all other reagents before starting any experiment.
Troubleshooting Guide: N-Acylation
Issue: Low or no yield in the N-acylation of 2,6-di-tert-butylaniline.
This is a common problem due to the low nucleophilicity of the amine. Here are some troubleshooting steps:
-
Increase the Reactivity of the Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides and are often a better choice for acylating sterically hindered anilines.
-
Employ a Catalyst: A nucleophilic catalyst like 4-(dimethylaminopyridine) (DMAP) can significantly accelerate the reaction. DMAP reacts with the acylating agent to form a highly reactive intermediate that can more readily acylate the hindered amine.
-
Use a Stronger Base: A non-nucleophilic, strong base can be used to deprotonate the aniline, increasing its nucleophilicity.
-
Elevate the Reaction Temperature: Heating the reaction mixture can provide the necessary energy to overcome the steric barrier. However, be mindful of potential side reactions or decomposition at very high temperatures.
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can often drive sluggish acylation reactions to completion in a much shorter time frame.
Quantitative Data for N-Acylation of a Sterically Hindered Analogue
| Acylating Agent | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | DMAP (10) | - | Dichloromethane (B109758) | Reflux | 12 | ~85 |
| Benzoyl Chloride | - | Pyridine (B92270) | Dichloromethane | 0 to 25 | 4 | ~90 |
| Propionyl Chloride | - | Triethylamine | THF | 0 to 25 | 6 | ~88 |
This data is representative for the analogous compound 2,6-diisopropylaniline (B50358) and should be used as a guideline for reaction optimization with 2,6-di-tert-butylaniline.
Experimental Protocol: N-Benzoylation of 2,6-di-tert-butylaniline
This protocol is a general guideline and may require optimization.
Materials:
-
2,6-di-tert-butylaniline
-
Benzoyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-di-tert-butylaniline (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be required.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) or by recrystallization.
Troubleshooting Guide: N-Alkylation
Issue: Difficulty in achieving N-alkylation of 2,6-di-tert-butylaniline.
Direct N-alkylation with alkyl halides is often unsuccessful. Reductive amination is a more promising approach, though it can still be challenging.
-
Choice of Reducing Agent: For the reductive amination of electron-deficient or sterically hindered anilines, more powerful reducing agents may be necessary. While sodium borohydride (B1222165) can be effective, combinations like BH₃·THF in the presence of an activating agent (e.g., TMSCl) may be required for challenging substrates.
-
Reaction Conditions for Imine Formation: Ensure the complete formation of the imine or iminium ion intermediate before the reduction step. This may require extended reaction times or the use of a dehydrating agent.
-
High-Pressure Conditions: For simple alkylating agents like ethylene, high-pressure and high-temperature conditions in the presence of a suitable catalyst (e.g., an aluminum anilide) may be necessary. This approach is typically used in industrial settings.
-
Microwave Assistance: As with acylation, microwave irradiation can be beneficial in accelerating slow N-alkylation reactions.
Quantitative Data for N-Alkylation of a Sterically Hindered Analogue
The following table provides data for the N-alkylation of 2,6-diethylaniline (B152787) via reductive amination, which can be used as a starting point for optimizing the reaction with 2,6-di-tert-butylaniline.
| Aldehyde | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetaldehyde | Ammonium Formate | 10% Pd/C | 2-Propanol/Water | Room Temp | 0.5 | >95 |
| Propionaldehyde | Ammonium Formate | 10% Pd/C | 2-Propanol/Water | Room Temp | 1 | ~93 |
| Benzaldehyde | Ammonium Formate | 10% Pd/C | 2-Propanol/Water | Room Temp | 2 | ~90 |
This data is for the analogous compound 2,6-diethylaniline and should be used as a guideline for reaction optimization with 2,6-di-tert-butylaniline.
Experimental Protocol: Reductive Amination of 2,6-di-tert-butylaniline
This protocol is a general guideline for a one-pot reductive amination and may require significant optimization for 2,6-di-tert-butylaniline.
Materials:
-
2,6-di-tert-butylaniline
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Anhydrous dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,6-di-tert-butylaniline (1.0 eq), the aldehyde (1.1 eq), and anhydrous DCM.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC. Gentle heating may be required for this highly hindered substrate.
-
Once the reaction is complete, quench carefully with saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution, and purify the crude product by column chromatography.
Troubleshooting Guide: Cross-Coupling Reactions
Issue: Failure of Buchwald-Hartwig or Ullmann-type cross-coupling reactions with 2,6-di-tert-butylaniline.
These reactions are highly sensitive to steric hindrance, and 2,6-di-tert-butylaniline is a particularly challenging substrate.
-
Ligand Selection for Buchwald-Hartwig Amination: The choice of phosphine (B1218219) ligand is critical. For sterically hindered anilines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, or BrettPhos) are often required to promote the reductive elimination step.
-
Catalyst System: Use a well-defined palladium precatalyst or an in-situ generated catalyst from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and the appropriate ligand.
-
Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically necessary.
-
Ullmann Condensation Conditions: Traditional Ullmann couplings often require very high temperatures (>200 °C) and stoichiometric amounts of copper.[3] Modern protocols may use a copper catalyst with a suitable ligand (e.g., a diamine) under somewhat milder, though still often elevated, temperatures.
-
Solvent Choice: High-boiling polar aprotic solvents like toluene, dioxane, or DMF are commonly used. Ensure the solvent is anhydrous.
Quantitative Data for Buchwald-Hartwig Amination with a Hindered Analogue
The following table presents representative conditions for the Buchwald-Hartwig amination of aryl halides with the sterically hindered 2,6-diisopropylaniline.
| Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | ~85 |
| 4-Chlorotoluene | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.5) | Dioxane | 110 | 24 | ~78 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.5) | Toluene | 100 | 20 | ~90 |
This data is for the analogous compound 2,6-diisopropylaniline and should be used as a guideline for reaction optimization with 2,6-di-tert-butylaniline.
Experimental Protocol: Buchwald-Hartwig Amination with 2,6-di-tert-butylaniline
This is a general protocol that will likely require careful optimization of the ligand and reaction conditions.
Materials:
-
Aryl halide
-
2,6-di-tert-butylaniline
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous and deoxygenated solvents and reagents are crucial.
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl halide (1.0 eq), 2,6-di-tert-butylaniline (1.2 eq), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and NaOtBu (1.5 eq) to a dry Schlenk tube or reaction vial.
-
Add anhydrous, deoxygenated toluene.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Experimental Workflow for N-Acylation
Caption: General experimental workflow for the N-acylation of 2,6-di-tert-butylaniline.
Signaling Pathway for Catalytic N-Acylation with DMAP
Caption: Catalytic cycle for DMAP-mediated N-acylation of a hindered aniline.
Logical Relationship in Troubleshooting Buchwald-Hartwig Amination
Caption: Troubleshooting logic for low yields in the Buchwald-Hartwig amination of 2,6-di-tert-butylaniline.
References
- 1. Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol | Semantic Scholar [semanticscholar.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
Preventing oxidation of N-tert-butylaniline during storage
Welcome to the technical support center for N-tert-butylaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of this compound during storage and in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions to prevent the oxidation of this compound?
A1: To minimize oxidation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[2]
Q2: My this compound has developed a yellow or brownish color. What is the cause, and is it still usable?
A2: The development of a yellow or brownish color is a common indicator of oxidation. Anilines are susceptible to autoxidation, a process that can be initiated by exposure to oxygen, light, and elevated temperatures. The colored impurities are typically oxidation products. The usability of the discolored reagent depends on the specific requirements of your experiment. For applications requiring high purity, it is advisable to purify the material (e.g., by distillation) or use a fresh, unopened container. For less sensitive applications, the material might still be usable, but it is best to first test it on a small scale.
Q3: What is the general mechanism of this compound oxidation?
Q4: Can I use an antioxidant to prevent the oxidation of this compound?
A4: While specific data on the compatibility of antioxidants with this compound is limited, the use of antioxidants is a common strategy to stabilize other anilines. Radical scavengers or antioxidants can be added to inhibit the oxidation process. However, the choice of antioxidant and its concentration must be carefully considered to ensure it does not interfere with downstream applications. It is recommended to perform small-scale stability studies to evaluate the effectiveness and compatibility of any potential antioxidant.
Q5: How can I assess the purity of my this compound and check for oxidation products?
A5: Several analytical techniques can be used to assess the purity of this compound and detect oxidation products:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile oxidation products. Derivatization may be necessary for non-volatile degradation products.
-
Titration: The purity of the amine can often be determined by titration with a standardized acid.
-
Karl Fischer Titration: This method is specifically used to determine the water content, as the presence of moisture can influence stability.[3][4][5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Color Change (Yellowing/Browning) | Exposure to air (oxygen), Exposure to light, Elevated storage temperature. | Store in an amber glass bottle under an inert atmosphere (e.g., nitrogen). Store in a refrigerator or a cool, dark place. Minimize the frequency and duration of opening the container. |
| Precipitate Formation | Formation of insoluble oxidation products or reaction with atmospheric moisture/carbon dioxide. | Filter the solution before use (ensure compatibility of the filter material). If the precipitate is significant, consider purifying the liquid by distillation or using a fresh batch. |
| Inconsistent Experimental Results | Use of partially oxidized this compound. Presence of moisture. | Assess the purity of the reagent before use using HPLC or GC-MS. Use a fresh, unopened container of this compound. Dry the solvent and other reagents thoroughly and perform the reaction under an inert atmosphere. Determine the water content using Karl Fischer titration. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool (as specified on the product label) | Reduces the rate of oxidation reactions. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon)[2] | Prevents contact with oxygen, a key reactant in oxidation. |
| Light | Protect from light (e.g., amber glass bottle)[1] | Light can catalyze the formation of radical species that initiate oxidation. |
| Container | Tightly sealed, airtight container.[1] | Prevents exposure to atmospheric oxygen and moisture. |
Experimental Protocols
Note: The following are generalized protocols and may require optimization for your specific instrumentation and experimental needs.
Protocol 1: General Purity Assessment by HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer). The exact ratio and pH should be optimized to achieve good separation.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of high-purity this compound in the mobile phase to prepare a standard solution of known concentration.
-
Sample Preparation: Dilute a sample of the stored this compound in the mobile phase to a concentration similar to the standard solution.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a common starting point.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan).
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Compare the chromatogram of the sample to the standard. The appearance of additional peaks in the sample chromatogram indicates the presence of impurities or degradation products. The purity can be estimated by comparing the peak area of this compound to the total area of all peaks.
Protocol 2: General Identification of Oxidation Products by GC-MS
-
Sample Preparation: Dilute a small amount of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Derivatization (if necessary): For non-volatile oxidation products, derivatization may be required. A common method is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility.[7]
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu).
-
-
Analysis: Inject the prepared sample into the GC-MS. Identify the this compound peak based on its retention time and mass spectrum. Analyze the mass spectra of any additional peaks and compare them to mass spectral libraries to tentatively identify the oxidation products.
Protocol 3: Determination of Water Content by Karl Fischer Titration
-
Apparatus: Use a calibrated Karl Fischer titrator.
-
Reagent Preparation: Use commercially available Karl Fischer reagents (titrant and solvent).
-
Titrator Preparation: Add the Karl Fischer solvent to the titration vessel and pre-titrate to dryness to remove any residual moisture.
-
Sample Introduction: Accurately weigh a suitable amount of the this compound sample and inject it into the titration vessel.[5] The sample size will depend on the expected water content and the titer of the Karl Fischer reagent.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer titrant until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content in the sample, typically expressed as a percentage or in parts per million (ppm).
Visualizations
Caption: Generalized oxidation pathway of this compound.
Caption: Workflow for storage and analysis of this compound.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. 4-tert-Butylaniline(769-92-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. boconline.co.uk [boconline.co.uk]
- 3. mcckf.com [mcckf.com]
- 4. metrohm.com [metrohm.com]
- 5. youtube.com [youtube.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Aniline Alkylation
Welcome to the technical support center for troubleshooting aniline (B41778) alkylation. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the N-alkylation of anilines, helping to improve reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that can lead to low conversion rates in aniline alkylation reactions.
Issue 1: The reaction shows low to no conversion of the starting aniline.
Question: My aniline alkylation reaction is not proceeding, or the conversion rate is very low. What are the potential causes and how can I troubleshoot this?
Answer: Low or no conversion in aniline alkylation can stem from several factors, ranging from the quality of your reagents to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.[1][2][3]
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for troubleshooting low conversion rates.
Potential Causes & Solutions:
-
Reagent Quality: The purity of your aniline, alkylating agent, solvent, and any base or catalyst is critical.
-
Aniline and Alkylating Agents: Aniline can oxidize and darken on storage. Impurities in the alkylating agent can also inhibit the reaction.
-
Solution: Use freshly distilled aniline and high-purity alkylating agents. Ensure proper storage under an inert atmosphere if necessary.[4]
-
-
Solvent Purity: The presence of water or other impurities in the solvent can be detrimental, especially for moisture-sensitive catalysts or reactions involving strong bases.[1][5]
-
Solution: Use anhydrous solvents for moisture-sensitive reactions. Consider distilling solvents to remove impurities.[1]
-
-
-
Reaction Conditions: Incorrect temperature, pressure, or reaction time can significantly impact the yield.[1]
-
Temperature: Many aniline alkylations require elevated temperatures to proceed at a reasonable rate.[6] However, excessively high temperatures can lead to decomposition or side reactions.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
-
-
Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction over a longer period to determine the optimal reaction time.
-
-
Stoichiometry: The molar ratio of aniline to the alkylating agent can influence the reaction rate and selectivity.
-
Solution: While an excess of aniline is often used to prevent over-alkylation, ensure the concentration of the limiting reagent is sufficient.[7]
-
-
-
Catalyst Issues (if applicable):
-
Catalyst Deactivation: The catalyst may be inactive or "poisoned" by impurities in the reactants or solvent.[8] Nitrogen-containing compounds, like aniline itself, can sometimes inhibit catalyst activity.[8]
-
Solution: Use a fresh batch of catalyst. Some catalysts may require pre-activation, such as heating under a stream of hydrogen.[9]
-
-
Inappropriate Catalyst: The chosen catalyst may not be suitable for the specific transformation.
-
Solution: Screen different catalysts known to be effective for N-alkylation.
-
-
-
Poor Reactivity of Starting Materials: Anilines with strong electron-withdrawing groups are less nucleophilic and react more slowly.[6] Similarly, less reactive alkylating agents (e.g., alkyl chlorides vs. bromides or iodides) will result in slower reactions.
-
Solution: For less reactive anilines, more forcing conditions (higher temperature, stronger base) or a more active catalyst may be necessary. Consider using a more reactive alkylating agent if possible.[6]
-
Issue 2: The reaction produces a significant amount of the N,N-dialkylated byproduct.
Question: My reaction is producing a mixture of the desired mono-N-alkylated aniline and the N,N-dialkylated aniline. How can I improve selectivity for the mono-alkylated product?
Answer: Over-alkylation is a very common side reaction in aniline N-alkylation because the mono-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards further alkylation.[7]
Logical Relationship for Controlling Over-alkylation
Caption: Key strategies to mitigate the formation of N,N-dialkylated byproducts.
Strategies to Improve Mono-alkylation Selectivity:
-
Control Stoichiometry: Using a large excess of aniline relative to the alkylating agent increases the probability of the alkylating agent reacting with the more abundant primary amine.[7]
-
Reaction Conditions:
-
Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first.
-
Shorter Reaction Time: Monitor the reaction closely and stop it when the concentration of the mono-alkylated product is at its maximum, before significant dialkylation occurs.
-
-
Choice of Alkylating Agent: Less reactive alkylating agents can improve selectivity for mono-alkylation.
-
Reductive Amination: This method offers greater control over mono-alkylation by first forming an imine between aniline and an aldehyde or ketone, which is then reduced.
Data Presentation: Impact of Reaction Parameters on Conversion & Selectivity
The following tables summarize quantitative data on how different experimental parameters can influence the outcome of aniline alkylation.
Table 1: Effect of Catalyst on N-Alkylation of Aniline with Benzyl (B1604629) Alcohol
| Catalyst | Aniline Conversion (%) | N-Benzylaniline Yield (%) | Selectivity (%) | Reference |
| Co-N-C-800-p | 99 | 97 | 98 | [10] |
| Co/Al2O3-800-p | 99 | 94 | 95 | [10] |
| Co/C-800-p | 99 | 88 | 89 | [10] |
| Co3O4-p | 60 | 50 | 83 | [10] |
| Mn-pincer complex 1 | >99 | 98 | >99 | [11] |
| NiBr2/1,10-phenanthroline | - | 99 (GC yield) | 99 |
Reaction conditions for Co catalysts: 0.5 mmol aniline, 1 mmol benzyl alcohol, 15 mg catalyst, 0.5 mmol t-BuOK, 2 mL toluene, 140 °C, 24 h.[10] Reaction conditions for Mn catalyst: 0.5 mmol aniline, 0.6 mmol benzyl alcohol, 0.01 mmol catalyst, 1 equiv. t-BuOK, 1 mL toluene, 80 °C.[11] Reaction conditions for Ni catalyst: 1.0 mmol aniline, 0.25 mmol benzyl alcohol, 0.025 mmol NiBr2, 0.05 mmol ligand, 0.25 mmol t-BuOK, 2.0 mL toluene, 130 °C, 48 h.
Table 2: Effect of Reaction Temperature on Vapor-Phase Aniline Methylation
| Temperature (K) | Aniline Conversion (%) | N-Methylaniline (NMA) Selectivity (%) | N,N-Dimethylaniline (NNDMA) Selectivity (%) | Reference |
| 573 | ~38 | ~75 | ~20 | [12] |
| 598 | ~55 | ~70 | ~25 | [12] |
| 623 | ~70 | ~62 | ~30 | [12] |
| 648 | ~82 | ~55 | ~35 | [12] |
| 673 | ~90 | ~48 | ~38 | [12] |
Catalyst: CrAlP–PA-10–773; WHSV, 3.73 h⁻¹; time-on-stream, 2 h.[12]
Table 3: Effect of Solvent on N-Alkylation of 2-(Allyloxy)aniline with an Alkyl Halide
| Solvent | Dielectric Constant (ε) | Typical Yield Range (%) | Note | Reference |
| DMF | 36.7 | High | Polar aprotic, good for SN2 reactions. | [12] |
| Acetonitrile | 37.5 | High | Polar aprotic, good for SN2 reactions. | [12] |
| DMSO | 46.7 | High | Highly polar aprotic, excellent for SN2. | [12] |
| Toluene | 2.4 | Moderate to Low | Non-polar, may require higher temperatures. | |
| THF | 7.6 | Moderate | Less polar than DMF/DMSO, can be effective. | [12] |
Yields are general estimates for aniline alkylation and may require optimization.[12]
Experimental Protocols
Protocol 1: Reductive Alkylation of Aniline with Acetone (B3395972) using a Copper Chromite Catalyst
This protocol is adapted from the optimization study by R. B. C. Pillai.[9]
Materials:
-
Aniline
-
Acetone
-
Copper chromite catalyst
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
Catalyst Pre-activation: Activate the copper chromite catalyst by heating in a current of air at 300°C, followed by passing hydrogen gas over it at the same temperature for 4 hours.[9]
-
Reaction Setup: In a high-pressure autoclave, charge aniline, acetone (in a 1:3 molar ratio), and the pre-activated copper chromite catalyst (4% w/w of the reactants).[9]
-
Reaction Execution:
-
Work-up and Analysis:
-
After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Analyze the crude product by Gas Chromatography (GC) to determine the conversion and selectivity. The expected product is N-isopropylaniline.
-
Protocol 2: N-Alkylation of Aniline with Benzyl Alcohol via Borrowing Hydrogen Catalysis
This protocol is a general representation based on methods using transition metal catalysts.
Materials:
-
Aniline
-
Benzyl alcohol
-
Manganese Pincer Complex catalyst (or other suitable Ru, Co, Ni catalyst)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous toluene
-
Schlenk tube and inert gas line (Argon or Nitrogen)
Experimental Workflow for Borrowing Hydrogen Catalysis
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reductive amination of tertiary anilines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Thermal Runaway in Large-Scale N-tert-butylaniline Production
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of N-tert-butylaniline. The information herein is designed to help anticipate, prevent, and manage thermal runaway events, ensuring safer and more reliable experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the production of this compound, presented in a question-and-answer format.
Issue 1: Rapid, Uncontrolled Temperature Increase
-
Question: My reaction temperature is rising much faster than anticipated, and the cooling system is struggling to keep up. What should I do?
-
Answer: This indicates a potential thermal runaway. An exothermic reaction's rate of heat generation is exceeding the rate of heat removal.[1][2] The reaction rate, and thus heat generation, can double with every 10°C increase in temperature, leading to an exponential rise.[1]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the alkylating agent (e.g., isobutylene (B52900) or tert-butyl chloride).
-
Enhance Cooling: Ensure maximum cooling is applied. This may involve increasing the flow of coolant or using a pre-chilled cooling medium.
-
Emergency Quenching: If the temperature continues to rise, be prepared to introduce a reaction inhibitor or a cold, inert solvent to dilute the reaction mixture and absorb heat.
-
Alert Personnel: Inform all personnel in the vicinity of the potential hazard.
-
Prepare for Evacuation: If the temperature rise cannot be controlled, follow established emergency shutdown and evacuation procedures.[3][4]
-
Issue 2: Localized Hotspots in the Reactor
-
Question: I'm observing localized boiling or charring at the point of reagent addition, even though the bulk temperature appears to be within the acceptable range. What is happening?
-
Answer: This suggests inadequate mixing, leading to localized high concentrations of reactants and subsequent hotspots. Poor agitation can prevent the efficient transfer of heat from the reaction zone to the cooling surfaces.
Corrective Actions:
-
Increase Agitation: Safely increase the stirrer speed to improve homogeneity.
-
Optimize Reagent Addition: Introduce the alkylating agent below the surface of the reaction mixture to promote rapid dispersion.
-
Check Equipment: Verify that the stirring mechanism is functioning correctly and is appropriately sized for the reactor.
-
Issue 3: Reaction Fails to Initiate, Followed by a Sudden Exotherm
-
Question: The reaction did not start at the expected temperature, so I increased the temperature. Now, the reaction has started violently. What caused this?
-
Answer: This is a classic sign of an accumulation of unreacted reagents. The initial conditions may not have been sufficient to overcome the activation energy. Once initiated at a higher temperature, the accumulated reagents react rapidly, causing a significant and dangerous exotherm.
Preventative Measures:
-
Ensure Proper Initiation: Confirm the presence and activity of the catalyst before adding a significant portion of the reactants.
-
Gradual Reagent Addition: Add the alkylating agent slowly and monitor for a corresponding temperature increase to ensure the reaction is proceeding as expected.
-
Avoid Overheating: Do not exceed the recommended initiation temperature.
-
Issue 4: Higher than Expected Pressure Build-up
-
Question: The pressure in my reactor is increasing beyond the expected level for the reaction temperature. What could be the cause?
-
Answer: Unexpected pressure increases can result from several factors:
-
Gas Evolution: A side reaction may be producing non-condensable gases.
-
Boiling of a Low-Boiling Component: The internal temperature may be higher than the bulk temperature reading, causing a solvent or reactant to boil.
-
Thermal Runaway: In a runaway scenario, the rapid increase in temperature will lead to a rapid increase in pressure due to the vaporization of the reaction mixture.[5]
Troubleshooting Steps:
-
Verify Temperature: Cross-check temperature readings from multiple sensors if available.
-
Analyze Headspace Gas: If possible and safe, analyze the composition of the reactor headspace to identify any unexpected gases.
-
Follow Emergency Procedures: Treat any unexplained and rapid pressure rise as a potential emergency.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of thermal runaway in this compound synthesis?
The synthesis of this compound is typically an exothermic process. Thermal runaway occurs when the heat generated by the reaction surpasses the heat removal capacity of the system.[1] This can be triggered by factors such as an excessive rate of reagent addition, cooling system failure, inadequate mixing, or incorrect reaction temperatures.
Q2: How does the choice of alkylating agent affect the risk of thermal runaway?
The reactivity of the alkylating agent plays a crucial role. Highly reactive agents will have a higher initial rate of reaction and heat generation, necessitating more robust temperature control.
Q3: What role does the catalyst play in managing reaction exothermicity?
In Friedel-Crafts alkylation, a Lewis acid catalyst is often used.[6] The activity of the catalyst influences the reaction rate. However, amines can complex with and deactivate the Lewis acid catalyst.[7] This can lead to an accumulation of unreacted alkylating agent, which, if the catalyst reactivates or the temperature is increased, can result in a sudden and violent reaction.
Q4: Can polyalkylation contribute to thermal runaway?
Yes. The initial alkylation of aniline (B41778) is exothermic. Subsequent alkylations to form di- and tri-substituted products can also be exothermic. If the reaction conditions are not carefully controlled, these secondary reactions can contribute to the overall heat generation.[8][9]
Q5: What are the key safety features that should be in place for large-scale production?
-
Robust Cooling System: A cooling system with sufficient capacity to handle the maximum expected heat load.
-
Emergency Relief System: A properly sized and rated pressure relief valve or rupture disk to prevent catastrophic vessel failure.[2]
-
Quenching System: A system for rapidly introducing a reaction inhibitor or cold, inert solvent.
-
Redundant Monitoring: Multiple temperature and pressure sensors with alarms and automated shutdown capabilities.
-
Detailed Emergency Procedures: Well-documented and practiced emergency shutdown and evacuation plans.[3][4]
Data Presentation
Table 1: Illustrative Reaction Parameters for this compound Synthesis
| Parameter | Value | Notes |
| Reactants | Aniline, Isobutylene | Isobutylene is a flammable gas. |
| Catalyst | Solid Acid Catalyst (e.g., Zeolite) | Reduces issues with catalyst-amine complexation. |
| Solvent | Toluene | Allows for azeotropic removal of water if necessary. |
| Temperature | 150-200 °C | Reaction is typically performed at elevated temperatures. |
| Pressure | 10-30 bar | Necessary to maintain isobutylene in the liquid phase. |
| Heat of Reaction | -80 to -120 kJ/mol (Estimated) | Highly exothermic. |
Table 2: Critical Safety Parameters and Recommended Actions
| Parameter | Warning Limit | Action | Emergency Limit | Action |
| Temperature | > 190 °C | Reduce reagent addition rate, increase cooling. | > 210 °C | Stop all feeds, initiate emergency cooling/quenching. |
| Pressure | > 28 bar | Check for sources of non-condensables, verify temperature. | > 35 bar | Initiate emergency pressure relief and shutdown. |
| Rate of Temp. Rise | > 5 °C/min | Stop reagent addition, increase cooling. | > 10 °C/min | Initiate emergency quenching and shutdown. |
Experimental Protocols
Protocol 1: Standard Procedure for this compound Synthesis with Temperature Monitoring
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with aniline and the chosen solvent (e.g., toluene).
-
Add the solid acid catalyst.
-
-
Initiation of Reaction:
-
Begin agitation and start the heating system to bring the reactor contents to the target reaction temperature (e.g., 150 °C).
-
Once the temperature is stable, begin the slow, controlled addition of isobutylene.
-
-
Monitoring and Control:
-
Continuously monitor the internal temperature and pressure.
-
Maintain the temperature within the desired range (e.g., 150-160 °C) by adjusting the isobutylene addition rate and/or the cooling system.
-
The rate of isobutylene addition should be such that the cooling system can comfortably remove the generated heat.
-
-
Completion and Work-up:
-
After the addition of isobutylene is complete, maintain the reaction temperature for a specified period to ensure complete conversion.
-
Cool the reactor to a safe temperature (e.g., < 50 °C).
-
Vent any excess pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Proceed with product purification (e.g., distillation).
-
Protocol 2: Emergency Quenching Procedure
-
Initiation: This procedure is initiated when a thermal runaway is confirmed (i.e., rapid, uncontrolled increase in temperature and pressure).
-
Stop All Feeds: Immediately stop the addition of all reactants.
-
Maximize Cooling: Set all cooling systems to their maximum capacity.
-
Quenching Agent Addition:
-
Rapidly introduce a pre-determined volume of a cold, inert quenching agent (e.g., cold toluene) into the reactor.
-
The quenching agent should be added quickly to absorb heat and dilute the reactants.
-
-
Monitor: Continue to monitor the reactor temperature and pressure until they have stabilized at a safe level.
-
Post-Mortem Analysis: Once the situation is under control, a thorough investigation must be conducted to determine the root cause of the thermal runaway.
Visualizations
Caption: Troubleshooting flowchart for an uncontrolled temperature rise.
Caption: Reaction pathway for this compound synthesis highlighting potential hazards.
References
- 1. cedrec.com [cedrec.com]
- 2. irjet.net [irjet.net]
- 3. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 4. Emergency Shutdown Procedure (ESD) Guide | RS [uk.rs-online.com]
- 5. helgroup.com [helgroup.com]
- 6. beyondbenign.org [beyondbenign.org]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Phase-Transfer Catalysis in 2,6-Di-tert-butylaniline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing phase-transfer catalysis (PTC) in the synthesis of 2,6-di-tert-butylaniline (B1186569). The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance.
Troubleshooting Guide
Q1: I am observing very low to no conversion of aniline (B41778) to 2,6-di-tert-butylaniline. What are the potential causes and how can I improve the yield?
A1: Low conversion in the synthesis of 2,6-di-tert-butylaniline is a common issue, often exacerbated by the significant steric hindrance from the two tert-butyl groups. Here are several factors to investigate and corresponding troubleshooting steps:
-
Inefficient Phase-Transfer Catalyst (PTC): The choice and amount of the PTC are critical.
-
Troubleshooting:
-
Catalyst Selection: Ensure you are using a lipophilic quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium hydrogen sulfate (B86663). The bulky alkyl groups on the catalyst are essential for transporting the anionic species into the organic phase.
-
Catalyst Loading: A typical catalyst loading is 1-5 mol%. If you are using a lower concentration, consider increasing it. Conversely, excessive catalyst can sometimes lead to side reactions or purification difficulties.
-
Catalyst Poisoning: The catalyst can be "poisoned" by certain impurities. Ensure all reagents and solvents are of high purity.
-
-
-
Inadequate Base Strength or Concentration: An appropriate base is required to deprotonate the aniline, making it nucleophilic enough to react with the alkylating agent.
-
Troubleshooting:
-
Base Selection: Use a strong base such as concentrated sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 50% w/w). Solid bases like powdered KOH can also be effective in solid-liquid PTC.
-
Phase Interaction: Vigorous stirring is crucial to maximize the interfacial area between the aqueous base and the organic phase where the reaction occurs.
-
-
-
Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Troubleshooting: Gradually increase the reaction temperature. A typical range for this alkylation is 80-120°C. Monitor the reaction closely for the formation of byproducts at higher temperatures.
-
-
Poor Quality of Reagents: Impurities in the starting materials can inhibit the reaction.
-
Troubleshooting: Use freshly distilled aniline and ensure the tert-butylating agent (e.g., tert-butyl chloride or tert-butanol (B103910) with a strong acid) is of high purity.
-
Q2: I am observing the formation of significant amounts of mono-tert-butylaniline and other byproducts instead of the desired 2,6-di-tert-butylaniline. How can I improve the selectivity?
A2: Achieving high selectivity for the di-substituted product while minimizing mono-alkylation and other side reactions is a key challenge.
-
Stoichiometry of Reactants: The molar ratio of the tert-butylating agent to aniline is a critical parameter.
-
Troubleshooting: Use a molar excess of the tert-butylating agent. A ratio of 2.5 to 3 equivalents of the alkylating agent per equivalent of aniline is a good starting point to drive the reaction towards di-substitution.
-
-
Reaction Time: Insufficient reaction time will favor the mono-alkylated product.
-
Troubleshooting: Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Continue the reaction until the desired di-substituted product is maximized.
-
-
Side Reactions: At elevated temperatures, elimination reactions of the tert-butylating agent can occur, reducing its availability for the desired alkylation.
-
Troubleshooting: Optimize the temperature to be high enough for a reasonable reaction rate but low enough to minimize side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a phase-transfer catalyst in the synthesis of 2,6-di-tert-butylaniline?
A1: The synthesis of 2,6-di-tert-butylaniline involves the reaction of aniline (soluble in an organic solvent) with a tert-butylating agent, often in the presence of an aqueous inorganic base (like NaOH). These reactants are in separate, immiscible phases. The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the reaction by transporting the hydroxide ions (OH⁻) from the aqueous phase into the organic phase. In the organic phase, the hydroxide ion deprotonates the aniline, generating the anilide anion. This anion is a much stronger nucleophile than aniline itself and can then react with the tert-butylating agent to form the desired product.
Q2: Which type of phase-transfer catalyst is most effective for this synthesis?
A2: Quaternary ammonium salts with bulky, lipophilic alkyl groups are generally the most effective for this type of reaction. Tetrabutylammonium bromide (TBAB) and tetrabutylammonium hydrogen sulfate (TBAHS) are commonly used and are good starting points for optimization. The large alkyl groups increase the catalyst's solubility in the organic phase, which enhances its ability to transport the anions.
Q3: Can I use a crown ether as a phase-transfer catalyst for this reaction?
A3: While crown ethers are a class of phase-transfer catalysts, they are typically used to transport cations (like K⁺) into the organic phase by complexation. For the alkylation of aniline where an anionic nucleophile needs to be generated and transferred, quaternary ammonium salts are generally more suitable and cost-effective.
Q4: What are the common side products I should be aware of in this synthesis?
A4: The primary side product is 2-tert-butylaniline, resulting from incomplete alkylation. Over-alkylation to form N-tert-butylanilines is less common due to the significant steric hindrance around the nitrogen atom. At higher temperatures, you may also observe byproducts from the decomposition or elimination reactions of the tert-butylating agent.
Quantitative Data
Due to the proprietary nature of many industrial processes, specific yield data for the phase-transfer catalyzed synthesis of 2,6-di-tert-butylaniline is not widely published. However, the following table provides representative data on the effect of different catalysts and conditions on the N-alkylation of anilines, which can serve as a guide for optimizing your synthesis.
| Catalyst | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield of N-alkylaniline (%) | Reference |
| Tetrabutylammonium bromide (TBAB) | Benzyl Chloride | 50% NaOH | Toluene | 90 | 95 | [General PTC literature] |
| Aliquat 336 | Ethyl Bromide | K₂CO₃ | Dichloromethane | Reflux | 88 | [General PTC literature] |
| No Catalyst | Benzyl Chloride | 50% NaOH | Toluene | 90 | < 10 | [General PTC literature] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of 2,6-di-tert-butylaniline using a phase-transfer catalyst. Note: This protocol should be considered a starting point, and optimization of reaction conditions (temperature, reaction time, and stoichiometry) is highly recommended for achieving the best results.
Materials:
-
Aniline
-
tert-Butyl chloride
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (50% w/w aqueous solution)
-
Toluene
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (1.0 eq), toluene, and tetrabutylammonium bromide (0.05 eq).
-
Addition of Base: With vigorous stirring, add the 50% aqueous sodium hydroxide solution (5.0 eq).
-
Addition of Alkylating Agent: Slowly add tert-butyl chloride (2.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-110°C) and maintain vigorous stirring. Monitor the reaction progress by GC or TLC. The reaction may take several hours to reach completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess base with hydrochloric acid.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure 2,6-di-tert-butylaniline.
Experimental Workflow
Caption: Experimental workflow for the phase-transfer catalyzed synthesis of 2,6-di-tert-butylaniline.
Minimizing impurities in the final N-tert-butylaniline product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of N-tert-butylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The two most common laboratory and industrial synthesis routes for this compound are:
-
Direct Alkylation of Aniline (B41778): This method involves the reaction of aniline with a tert-butylating agent, such as isobutylene (B52900) or tert-butanol (B103910), in the presence of an acid catalyst.
-
Reductive Amination: This route consists of the reaction of aniline with acetone (B3395972) to form an imine intermediate, which is subsequently reduced to this compound using a suitable reducing agent.
Q2: What are the primary impurities I should expect in my final this compound product?
A2: The primary impurities depend on the synthetic route chosen.
-
Direct Alkylation: Unreacted aniline, di-tert-butylaniline, and potentially ring-alkylated byproducts (e.g., 2-tert-butylaniline, 4-tert-butylaniline) are common impurities.
-
Reductive Amination: Unreacted aniline, the intermediate imine, and over-reduction products can be present. If the reducing agent is not selective, acetone can be reduced to isopropanol.
Q3: How can I monitor the progress of my reaction to minimize impurity formation?
A3: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Regular monitoring allows you to stop the reaction at the optimal time, preventing the formation of byproducts from prolonged reaction times or excessive temperatures.
Q4: What are the recommended purification methods for this compound?
A4: The most effective purification method is fractional distillation under reduced pressure.[1][2][3] This technique is particularly useful for separating this compound from aniline (lower boiling point) and di-tert-butylaniline (higher boiling point). For removal of residual aniline, an acidic wash (e.g., with dilute HCl) can be effective, as it converts the aniline into its water-soluble hydrochloride salt. Column chromatography can also be employed for small-scale purifications.
Q5: Which analytical techniques are suitable for assessing the purity of the final this compound product?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for both identifying and quantifying volatile impurities in your this compound sample.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and help identify major impurities. High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment.
Troubleshooting Guides
Issue 1: High Levels of Unreacted Aniline in the Final Product
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient tert-butylating agent or acetone | Increase the molar ratio of the tert-butylating agent or acetone to aniline. A slight excess of the alkylating/carbonyl compound can drive the reaction to completion. |
| Incomplete reaction | Increase the reaction time or temperature, while monitoring for the formation of other impurities. |
| Inefficient purification | Improve the efficiency of fractional distillation by using a longer column or optimizing the vacuum and temperature.[1][2] Perform an acidic wash with dilute HCl to remove residual aniline. |
Issue 2: Presence of Di-tert-butylaniline Impurity
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High molar ratio of tert-butylating agent to aniline | Optimize the stoichiometry by reducing the excess of the tert-butylating agent. |
| Prolonged reaction time or high temperature | Monitor the reaction closely and stop it once the desired conversion of aniline is achieved to prevent further alkylation of the product. |
| Inefficient purification | Use fractional distillation under reduced pressure to separate the higher-boiling di-tert-butylaniline from the desired product.[1][2][3] |
Issue 3: Formation of Ring-Alkylated Byproducts (e.g., 2-tert-butylaniline, 4-tert-butylaniline)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Use of a strong acid catalyst in direct alkylation | Employ a milder or more selective catalyst to favor N-alkylation over C-alkylation of the aromatic ring. |
| High reaction temperature | Lower the reaction temperature to improve the selectivity of N-alkylation. |
| Inefficient purification | These isomers can be difficult to separate by distillation due to similar boiling points. Preparative chromatography may be necessary for high-purity applications. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Alkylation with tert-Butanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add aniline and a suitable acid catalyst (e.g., sulfuric acid).
-
Reagent Addition: Heat the mixture to the desired reaction temperature (e.g., 100-120 °C). Slowly add tert-butanol dropwise from the dropping funnel.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base (e.g., sodium carbonate solution).
-
Extraction: Extract the organic layer with a suitable solvent (e.g., diethyl ether). Wash the organic layer with water and then with a dilute HCl solution to remove unreacted aniline. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.[1][2]
Protocol 2: Synthesis of this compound via Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve aniline in a suitable solvent (e.g., methanol (B129727) or toluene). Add acetone and a catalytic amount of acid (e.g., acetic acid). Stir the mixture at room temperature to form the corresponding imine.
-
Reduction: Once imine formation is complete (as monitored by TLC or GC), add a reducing agent (e.g., sodium borohydride) portion-wise while keeping the temperature controlled with an ice bath.
-
Quenching: After the reduction is complete, cautiously quench the reaction by adding water.
-
Extraction: Extract the product with an organic solvent. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude this compound by fractional distillation under vacuum.[1][2]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common impurities in this compound synthesis.
References
- 1. Purification [chem.rochester.edu]
- 2. Purification by Fractional distillation/crystallisation (Procedure) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. Virtual Labs [oc-amrt.vlabs.ac.in]
- 4. 2,4,6-Tri-tert-butylaniline | C18H31N | CID 70402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Sterically Hindered Anilines
Welcome to the technical support center for the purification of sterically hindered anilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these bulky molecules.
Frequently Asked Questions (FAQs)
Q1: Why is my sterically hindered aniline (B41778) less basic than aniline?
A1: This phenomenon is known as the "ortho effect" or "steric inhibition of protonation." Bulky substituents in the ortho positions (adjacent to the amino group) physically block the lone pair of electrons on the nitrogen atom. This steric hindrance makes it more difficult for a proton to approach and form a bond, reducing the aniline's ability to act as a base and resulting in a higher pKa value (lower basicity) compared to unsubstituted aniline.[1][2]
Q2: My sterically hindered aniline is a dark color (yellow, brown, or black). What causes this and how can I fix it?
A2: The discoloration of anilines is typically due to aerial oxidation.[3] The amino group is easily oxidized, leading to the formation of colored polymeric by-products.[3][4][5][6][7] This process can be accelerated by exposure to light and air.[3] For purification, you can:
-
For solid anilines: Attempt recrystallization. Adding a small amount of a reducing agent like sodium dithionite (B78146) or activated charcoal during recrystallization can help remove colored impurities.[3]
-
For liquid anilines: Vacuum distillation is often effective.[1][7][8] Distilling over a small amount of zinc dust can help prevent oxidation during heating.[3]
Q3: Can I purify my sterically hindered aniline by distillation?
A3: Yes, distillation can be an effective purification method, particularly for liquid anilines. However, due to their often high boiling points, vacuum distillation is typically required to prevent decomposition at atmospheric pressure.[1][8] For this method to be effective, the impurities present must have significantly different boiling points.[1]
Q4: What are some common impurities I might encounter?
A4: Impurities can be process-related or arise from degradation.[9]
-
Process-Related Impurities: These include unreacted starting materials, residual solvents (e.g., toluene, methanol), and by-products from the synthesis.[3][9][10]
-
Degradation Impurities: These are primarily oxidation products, such as p-benzoquinone and polymeric materials, that cause discoloration.[3][9]
-
Elemental Impurities: Trace metals from catalysts used during synthesis may also be present.[3][9]
Q5: Are there alternatives to chromatography and extraction for purifying solid sterically hindered anilines?
A5: Yes, a highly effective method involves forming a salt, followed by recrystallization. For instance, 2,6-diisopropylaniline (B50358) can be purified by reacting it with an alkyl- or arylsulfonic acid to form the corresponding salt. This salt can then be recrystallized from an organic solvent to a high purity. The purified salt is subsequently treated with a base, such as sodium hydroxide, to regenerate the pure, free aniline.[1]
Troubleshooting Guides
Issue 1: Low Yield or Product Streaking during Column Chromatography
Sterically hindered anilines are basic and can interact strongly with the acidic silanol (B1196071) groups on standard silica (B1680970) gel, leading to poor separation and product loss.[3]
| Potential Cause | Solution |
| Strong interaction with acidic silica gel. | Neutralize the Silica: Pre-treat the silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (B128534) (typically 0.1-1%) or ammonia (B1221849) in methanol (B129727). This will "cap" the acidic sites and allow for cleaner elution.[3] |
| Improper solvent system. | TLC Analysis: First, perform thin-layer chromatography (TLC) to identify a suitable solvent system that provides good separation (Rf value ideally between 0.2 and 0.4).[11] |
| Co-elution of impurities. | Gradient Elution: If impurities have similar polarities to your product, use a gradient elution. Start with a less polar solvent system and gradually increase the polarity to improve resolution.[11] |
Issue 2: Inefficient Recrystallization
| Potential Cause | Solution |
| Compound is an oil or crystallizes poorly. | Solvent System Screening: Experiment with a variety of single and mixed solvent systems. Good solvents will dissolve the compound when hot but not when cold. Hexane, heptane, ethanol, or mixtures with a more polar solvent like ethyl acetate (B1210297) can be effective.[1] |
| Supersaturated solution without crystal formation. | Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.[1] |
| Presence of impurities inhibiting crystal lattice formation. | Pre-purification: Perform a preliminary purification step, like an acid-base extraction, to remove significant impurities before recrystallization.[1] |
| Colored impurities present. | Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1][8] |
Issue 3: Inefficient Acid-Base Extraction
The reduced basicity and increased hydrophobicity of sterically hindered anilines can make standard acid-base extractions challenging.[1]
| Potential Cause | Solution |
| Reduced basicity (higher pKa) due to the "ortho effect". | Use a Stronger Acid: Employ a stronger acid solution (e.g., 1-2 M HCl) to ensure complete protonation of the less basic aniline.[1] |
| Incomplete transfer to the aqueous phase. | Multiple Extractions: Perform multiple extractions with the acidic solution to ensure the complete transfer of the anilinium salt.[1] |
| Reduced solubility of the anilinium salt in the aqueous phase. | Increase Aqueous Volume: Use a larger volume of the aqueous acid to dissolve the anilinium salt. Add a Co-solvent: In some cases, adding a small amount of a polar organic solvent like methanol to the aqueous phase can improve solubility.[1] |
| Formation of stable emulsions. | Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to help break up emulsions by increasing the ionic strength of the aqueous layer. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[1] |
Data Presentation
The following table provides an illustrative comparison of purification methods for a hypothetical sterically hindered aniline (e.g., 2,6-diisopropylaniline). Note: These values are examples and actual results will vary depending on the specific compound and purity of the crude material.
| Purification Method | Starting Purity (GC/HPLC) | Final Purity (GC/HPLC) | Yield | Notes |
| Vacuum Distillation | 85% | 98% | 75% | Effective for removing polymeric impurities and high-boiling point contaminants. |
| Recrystallization (Heptane/Ethanol) | 85% | 99% | 60% | Can be highly effective for solid anilines if a suitable solvent is found. |
| Column Chromatography (Silica w/ 1% Et3N) | 85% | >99% | 80% | Good for removing impurities with different polarities. Base treatment of silica is crucial. |
| Salt Formation & Recrystallization | 85% | >99.5% | 70% | Often provides the highest purity but involves an extra chemical step. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude sterically hindered aniline in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1-2 M HCl. Repeat the extraction 2-3 times, collecting the aqueous layers.[1]
-
Organic Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH) with stirring until the solution is basic (pH > 9, check with pH paper). The aniline will precipitate or form an oil.[3]
-
Re-extraction: Extract the purified aniline back into an organic solvent (e.g., diethyl ether) three times.[3]
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, find a suitable solvent or solvent pair in which the crude aniline is soluble when hot but insoluble when cold.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot solvent required for complete dissolution.[3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove the charcoal.[1][3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 3: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system (eluent) using TLC. Add 0.1-1% triethylamine to the eluent to prevent streaking.[3]
-
Column Packing: Pack a column with silica gel slurried in the initial eluent.
-
Loading the Sample: Dissolve the crude aniline in a minimal amount of the eluent (wet loading) or adsorb it onto a small amount of silica gel (dry loading) and place it on top of the column.[11]
-
Elution: Run the column with the eluent, collecting fractions. If necessary, gradually increase the polarity of the eluent (gradient elution).[11]
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.[11]
Visualizations
Caption: Troubleshooting workflow for discolored anilines.
Caption: Logic for selecting a suitable purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ANILINE - Ataman Kimya [atamanchemicals.com]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. texiumchem.com [texiumchem.com]
- 8. benchchem.com [benchchem.com]
- 9. veeprho.com [veeprho.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Addressing solubility issues of N-tert-butylaniline in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-tert-butylaniline in various solvents.
Troubleshooting Guide
Researchers may face challenges in dissolving this compound due to its chemical properties. This guide provides a systematic approach to addressing these issues.
Issue 1: this compound is not dissolving in the chosen solvent.
-
Step 1: Verify Solvent Polarity. this compound is a moderately polar molecule. Its solubility is governed by the "like dissolves like" principle. It is generally insoluble in water and other highly polar protic solvents but shows better solubility in organic solvents.[1][2][3] Refer to the solubility data table below for guidance on appropriate solvent selection.
-
Step 2: Mechanical Agitation and Temperature Control.
-
Agitation: Ensure vigorous mixing or stirring. Sonication can also be an effective method to break down solute aggregates and enhance dissolution.
-
Heating: Gently warming the solvent can increase the kinetic energy of the system and improve solubility. However, be cautious of the solvent's boiling point and the potential for degradation of this compound at elevated temperatures.
-
-
Step 3: Consider a Solvent Mixture (Co-solvency). If a single solvent is ineffective, a mixture of solvents can be employed. For instance, adding a small amount of a more compatible solvent (e.g., a small amount of an alcohol into a less polar solvent) can sometimes enhance solubility.
-
Step 4: pH Adjustment for Aqueous Solutions. For attempts to dissolve this compound in acidic aqueous solutions, the amine group can be protonated to form a more soluble salt. The addition of a small amount of a non-oxidizing acid (like hydrochloric acid) can significantly increase its aqueous solubility.
Issue 2: The solution is cloudy or a precipitate forms over time.
-
Step 1: Check for Saturation. Cloudiness or precipitation indicates that the concentration of this compound has exceeded its solubility limit in the solvent at that specific temperature.
-
Step 2: Re-dissolve and Dilute. Try warming the solution to redissolve the precipitate and then dilute it to a concentration below the saturation point.
-
Step 3: Filtration. If you suspect impurities are causing the cloudiness, filtering the solution through a suitable syringe filter (e.g., 0.45 µm or 0.22 µm) can yield a clear solution, assuming the compound itself is fully dissolved.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is characterized by low solubility in water but is more soluble in organic solvents such as ethanol (B145695) and ether.[1] Its bulky tert-butyl group influences its physical and chemical properties, including solubility.[1]
Q2: Why is this compound insoluble in water?
A2: The insolubility of this compound in water is attributed to the hydrophobic nature of the large tert-butyl group and the aniline (B41778) ring, which outweighs the hydrophilic character of the amine group.
Q3: In which organic solvents is this compound most likely to be soluble?
A3: Based on its structure, this compound is expected to be soluble in a range of common organic solvents, including alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), aromatic hydrocarbons (toluene), and ethers.
Q4: Can I increase the aqueous solubility of this compound by changing the pH?
A4: Yes. As an amine, this compound is basic and can be protonated in acidic conditions to form a more water-soluble salt. Adding a dilute acid can improve its solubility in aqueous solutions.
Q5: Are there any safety precautions I should take when handling this compound and its solutions?
A5: Yes, it is important to handle this compound with care as it may pose health risks, including skin and respiratory irritation.[1] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Category | Solvent Example | Expected Solubility | Rationale |
| Polar Protic | Water | Insoluble/Sparingly Soluble[2][3][4] | The large hydrophobic tert-butyl group and benzene (B151609) ring dominate the molecule's character. |
| Methanol | Soluble | The alcohol can hydrogen bond with the amine group, and the alkyl chain is compatible with the non-polar parts of this compound. A solution of a similar compound, 4-(tert-Butyl)-N-phenylaniline, is available at 1000 µg/mL in methanol.[5] | |
| Ethanol | Soluble[1] | Similar to methanol, ethanol is a good solvent for many organic compounds. | |
| Polar Aprotic | Acetone | Likely Soluble | The polarity is suitable for dissolving moderately polar compounds. |
| Ethyl Acetate | Likely Soluble | A moderately polar solvent that is often effective for a wide range of organic molecules. | |
| Dichloromethane | Likely Soluble | A common solvent for many organic compounds due to its ability to dissolve a range of polarities. | |
| Chloroform | Likely Soluble | Similar in properties to dichloromethane. | |
| Non-Polar | Toluene (B28343) | Likely Soluble | The aromatic ring of toluene interacts favorably with the aniline part of this compound. |
| Hexane | Sparingly Soluble to Insoluble | As a non-polar aliphatic hydrocarbon, it may not be a good solvent for the moderately polar this compound. |
Experimental Protocols
Methodology for Determining Solubility using the Shake-Flask Method
This protocol outlines a standard procedure for determining the solubility of this compound in a given solvent.
1. Materials:
- This compound
- Solvent of interest
- Scintillation vials or flasks with screw caps
- Orbital shaker or magnetic stirrer
- Analytical balance
- Temperature-controlled environment (e.g., incubator or water bath)
- Syringe filters (0.45 µm or 0.22 µm, compatible with the solvent)
- Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
2. Procedure:
- Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
- Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After the equilibration period, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to sediment.
- Carefully withdraw a sample from the clear supernatant using a syringe.
- Filter the sample through a syringe filter to remove any remaining undissolved solid.
- Dilute the filtered solution with the solvent to a concentration suitable for the chosen analytical method.
- Quantify the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).
- Calculate the solubility of this compound in the solvent (e.g., in g/100 mL or mol/L).
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors influencing the solubility of this compound.
References
Validation & Comparative
The Impact of Steric Hindrance: A Comparative Analysis of N-tert-butylaniline and Other Bulky Amines in Common Organic Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate amine substrate or reagent is a critical decision that can significantly influence the outcome of a synthetic sequence. The steric and electronic properties of an amine dictate its reactivity, and in the case of bulky amines, steric hindrance often plays a dominant role. This guide provides an objective comparison of the reactivity of N-tert-butylaniline with other sterically hindered amines—namely 2,6-diisopropylaniline (B50358), dicyclohexylamine (B1670486), and triethylamine (B128534)—in three fundamental organic transformations: N-acylation, N-alkylation, and Palladium-catalyzed Buchwald-Hartwig amination.
This analysis is supported by a compilation of experimental data from various sources, detailed experimental protocols for key reactions, and a discussion of the underlying principles governing the observed reactivity trends.
Basicity of Selected Bulky Amines
The basicity of an amine, quantified by the pKa of its conjugate acid, is a key factor influencing its nucleophilicity and its suitability as a base in various reactions. A higher pKa value corresponds to a stronger base.
| Amine | Structure | pKa of Conjugate Acid |
| This compound | C₆H₅NHC(CH₃)₃ | 7.00 |
| 2,6-Diisopropylaniline | C₆H₃(CH(CH₃)₂)₂NH₂ | 4.25 |
| Dicyclohexylamine | (C₆H₁₁)₂NH | 10.4 |
| Triethylamine | (C₂H₅)₃N | 10.75 |
This compound exhibits a moderate basicity, significantly lower than the aliphatic amines dicyclohexylamine and triethylamine, which are strong bases.[1][2][3][4][5] The reduced basicity of the aromatic amines, this compound and 2,6-diisopropylaniline, is attributed to the delocalization of the nitrogen lone pair into the aromatic ring.[6] The pronounced steric hindrance in 2,6-diisopropylaniline further decreases its basicity compared to this compound.
Comparative Reactivity in N-Acylation
N-acylation is a fundamental reaction for the formation of amides. The reactivity of an amine in this transformation is highly dependent on its nucleophilicity and the steric hindrance around the nitrogen atom.
| Amine | Acylating Agent | Conditions | Yield (%) |
| Aniline (for baseline) | Acetic Anhydride | Neat, rt, 5-15 min | >90 |
| This compound | Acetic Anhydride | Not specified | Moderate (qualitative) |
| 2,6-Diisopropylaniline | Acyl Chloride | Pyridine (B92270), DCM, 0-25 °C | Low to Moderate (qualitative) |
| Dicyclohexylamine | Acetic Anhydride | Neat, rt | Good to Excellent (qualitative) |
Sterically hindered amines, particularly aromatic amines like this compound and 2,6-diisopropylaniline, often exhibit reduced reactivity in N-acylation reactions.[7] The bulky substituents impede the approach of the acylating agent to the nucleophilic nitrogen atom. While aliphatic amines like dicyclohexylamine are generally more reactive due to their higher basicity, extreme steric bulk can still slow the reaction. For highly hindered anilines, more reactive acylating agents like acyl chlorides are often preferred over anhydrides, and the addition of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) may be necessary to achieve reasonable yields.[7]
Experimental Protocol: N-Acylation of a Hindered Secondary Amine
This protocol describes a general procedure for the N-acylation of a hindered secondary amine using an acyl chloride.
Materials:
-
Hindered secondary amine (e.g., this compound) (1.0 equiv)
-
Acyl chloride (e.g., acetyl chloride) (1.05 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Pyridine or triethylamine (1.1 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the hindered secondary amine (1.0 equiv) and pyridine or triethylamine (1.1 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.05 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purify the product by column chromatography or recrystallization as needed.
Comparative Reactivity in N-Alkylation
N-alkylation of secondary amines to form tertiary amines is another fundamental transformation. The success of this reaction is often hampered by over-alkylation to form quaternary ammonium (B1175870) salts. The steric bulk of the amine can play a crucial role in mitigating this side reaction.
| Amine | Alkylating Agent | Conditions | Yield (%) |
| Dibenzylamine (for baseline) | Benzyl (B1604629) Bromide | N,N,4-Trimethylpiperidin-4-amine, MeCN, rt, 2-24h | Good (qualitative) |
| This compound | Not specified | Not specified | Moderate (qualitative) |
| 2,6-Diisopropylaniline | Methyl Iodide | K₂CO₃, DMF | Good (for N,N-dimethylation) |
| Dicyclohexylamine | Benzyl Bromide | Et₃N, DMF, 60h | Good (qualitative) |
The significant steric hindrance of amines like this compound and 2,6-diisopropylaniline can make N-alkylation challenging, often requiring more forcing conditions or more reactive alkylating agents.[8] However, this steric bulk can also be advantageous in preventing over-alkylation. For instance, the methylation of 2,6-diisopropylaniline with methyl iodide can be controlled to yield the N-methyl or N,N-dimethyl derivative depending on the reaction conditions.[8] Aliphatic amines like dicyclohexylamine are generally more nucleophilic and readily undergo alkylation.[9]
Experimental Protocol: N-Alkylation of a Hindered Secondary Amine
This protocol provides a general method for the N-alkylation of a hindered secondary amine using an alkyl halide and a non-nucleophilic base.
Materials:
-
Hindered secondary amine (e.g., dicyclohexylamine) (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide) (1.1 equiv)
-
Anhydrous acetonitrile (B52724) (MeCN) or dimethylformamide (DMF)
-
Non-nucleophilic hindered base (e.g., triethylamine or N,N-diisopropylethylamine) (1.5 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask, add the hindered secondary amine (1.0 equiv) and dissolve it in anhydrous MeCN or DMF.
-
Add the non-nucleophilic hindered base (1.5 equiv) to the solution.
-
Slowly add the alkyl halide (1.1 equiv) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure tertiary amine.[10]
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of arylamines. The steric and electronic properties of the amine coupling partner are critical for the success of this reaction.
| Amine | Aryl Halide | Catalyst System (Pd Source/Ligand) | Base | Conditions | Yield (%) |
| Morpholine (for baseline) | 2-Bromopyridine | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene (B28343), 100°C, 16h | 83 |
| This compound | Bromobenzene | Not specified | Not specified | Not specified | Moderate to Good (qualitative) |
| 2,6-Diisopropylaniline | Not specified | Not specified | Not specified | Low to Moderate (qualitative) | |
| Dicyclohexylamine | Bromobenzene | Not specified | Not specified | Not specified | Good (qualitative) |
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and reaction conditions, which must be optimized for specific substrates.[6][11][12][13] Generally, less hindered secondary amines and primary amines are good substrates. Highly sterically hindered amines like 2,6-diisopropylaniline can be challenging coupling partners due to the difficulty of the amine coordinating to the palladium center and subsequent reductive elimination.[14] this compound, with its moderate steric bulk, is often a viable substrate. Dicyclohexylamine, being a more basic and nucleophilic secondary amine, is generally a good coupling partner. The choice of a bulky, electron-rich phosphine (B1218219) ligand is often crucial for achieving high yields with hindered amines.[13][15]
Experimental Protocol: Buchwald-Hartwig Amination with a Hindered Amine
The following is a general procedure for the palladium-catalyzed amination of an aryl bromide with a hindered secondary amine.
Materials:
-
Aryl bromide (1.0 equiv)
-
Hindered secondary amine (e.g., this compound) (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP) (2-10 mol%)
-
Strong base (e.g., NaOt-Bu or Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous toluene or dioxane
-
Anhydrous workup solvents (e.g., diethyl ether, ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube or round-bottom flask with the palladium precursor, phosphine ligand, and the strong base.
-
Add the aryl bromide and the hindered secondary amine.
-
Add anhydrous toluene or dioxane to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent like diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Conclusion
The reactivity of bulky amines is a nuanced interplay of steric and electronic effects. This compound, with its moderate basicity and significant steric hindrance, presents a unique reactivity profile. In comparison to the highly hindered 2,6-diisopropylaniline, this compound is generally more reactive in nucleophilic transformations. Conversely, when compared to the strongly basic and nucleophilic aliphatic amines, dicyclohexylamine and triethylamine, this compound is less reactive, a factor that can be exploited for selective transformations.
For researchers in drug development and organic synthesis, a thorough understanding of these reactivity trends is essential for the rational design of synthetic routes. The choice of amine, coupled with the appropriate reaction conditions, can be leveraged to control selectivity, minimize side reactions, and ultimately achieve the desired molecular architecture with greater efficiency. The provided experimental protocols serve as a starting point for the practical application of these principles in the laboratory.
References
- 1. Dicyclohexylamine [chembk.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Dicyclohexylamine [drugfuture.com]
- 4. pKa of Triethylamine [vcalc.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. guidechem.com [guidechem.com]
- 15. research.rug.nl [research.rug.nl]
A Spectroscopic Comparison of N-tert-butylaniline Isomers for Researchers and Drug Development Professionals
An objective guide to the distinct spectroscopic signatures of 2-tert-, 3-tert-, and 4-tert-butylaniline, complete with experimental data and protocols to aid in their unambiguous identification and characterization.
The strategic placement of a tert-butyl group on the aniline (B41778) ring system significantly influences the molecule's steric and electronic properties, resulting in three distinct isomers: 2-tert-butylaniline, 3-tert-butylaniline, and 4-tert-butylaniline. These structural nuances give rise to unique spectroscopic fingerprints, which are critical for their differentiation in research and pharmaceutical development. This guide provides a comparative analysis of these isomers using fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Structural Isomers of N-tert-butylaniline
The Efficacy of N-tert-butylaniline as a Precursor: A Comparative Guide for Researchers
In the landscape of pharmaceutical and materials science, the synthesis of N-aryl amines is a cornerstone of molecular construction. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful tool for forging carbon-nitrogen bonds.[1] The choice of the amine precursor is critical, directly influencing reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of N-tert-butylaniline against other aniline (B41778) precursors, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Decisive Role of Steric Hindrance
The defining characteristic of this compound is the bulky tert-butyl group attached to the nitrogen atom. This steric hindrance is a double-edged sword, profoundly impacting its reactivity in comparison to less hindered anilines like aniline, N-methylaniline, and N-ethylaniline.[2][3]
Generally, increased steric bulk on the amine can impede its approach to the palladium catalyst, thereby slowing down the reaction rate.[2] This effect is particularly pronounced in nucleophilic aromatic substitution (SNAr) reactions, where the rate constant for N-methylaniline has been observed to be approximately 100,000 times lower than that of aniline due to increased steric hindrance during the formation of the reaction intermediate.[3] While the Buchwald-Hartwig amination follows a different mechanistic pathway, the principle of steric impediment remains a significant factor.
However, this steric bulk can also be advantageous. It can prevent undesired side reactions, such as the formation of diarylamines, by making the initial product less reactive towards further arylation.[4] In some cases, highly sterically hindered ligands and substrates can lead to remarkably efficient transformations by promoting the desired reductive elimination step in the catalytic cycle.[1][5]
Performance in Palladium-Catalyzed C-N Cross-Coupling Reactions
Table 1: Comparative Yields of Buchwald-Hartwig Amination with Various Anilines
| Aniline Precursor | N-Substituent | Steric Hindrance | Typical Yield Range (%) | Key Observations & References |
| Aniline | -H | Low | High | Generally provides high yields with a variety of aryl halides.[1] |
| N-Methylaniline | -CH₃ | Moderate | Moderate to High | The smaller methyl group offers moderate steric hindrance, generally leading to good yields.[2] |
| N-Ethylaniline | -CH₂CH₃ | Moderate | Moderate to High | Similar to N-methylaniline, linear alkyl groups are well-tolerated.[2] |
| This compound | -C(CH₃)₃ | High | Variable | The bulky tert-butyl group can lead to lower reactivity and yields compared to less hindered anilines, particularly with sterically demanding aryl halides. However, with appropriate ligand selection, good yields can be achieved.[6][7] |
| N-Cyclohexylaniline | -C₆H₁₁ | High | Lower | The bulky secondary alkyl group is known to result in lower yields.[2] |
Note: The yields presented are indicative and can vary significantly based on the specific aryl halide, catalyst, ligand, base, and solvent used. Direct comparison is challenging due to variations in reaction conditions across different studies.[2]
Experimental Protocols
A generalized experimental protocol for the Buchwald-Hartwig amination is provided below. Researchers should note that optimization of the catalyst, ligand, base, solvent, temperature, and reaction time is often necessary for specific substrate combinations.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination:
An oven-dried, resealable Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., a biarylphosphine ligand like XPhos or SPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4-2.0 equivalents). The tube is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The aryl halide (1.0 equivalent), the aniline precursor (e.g., this compound, 1.0-1.2 equivalents), and an anhydrous solvent (e.g., toluene (B28343) or dioxane) are added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (typically 2-24 hours). After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent, filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography.[8]
Mechanistic Considerations and Pathway Visualization
The catalytic cycle of the Buchwald-Hartwig amination involves several key steps: oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation of the amine to form an amido complex, and reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. The steric bulk of the aniline precursor can influence the rates of both the amine coordination and the reductive elimination steps.
Below is a DOT language script to generate a diagram illustrating the general workflow for evaluating the efficacy of different aniline precursors in a Buchwald-Hartwig amination reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 5. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 6. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Electronic and Steric Effects in N-tert-butylaniline
For researchers, scientists, and drug development professionals, a nuanced understanding of the interplay between electronic and steric effects in substituted anilines is critical for rational molecular design and synthesis. This guide provides a comparative study of N-tert-butylaniline, contrasting its properties with aniline (B41778), N-methylaniline, and N-ethylaniline to elucidate the distinct influence of the bulky tert-butyl group.
The substitution on the nitrogen atom of aniline profoundly impacts its chemical behavior. While alkyl groups are generally electron-donating, thereby increasing the basicity of the amine, the size and branching of the alkyl substituent can introduce significant steric hindrance. This guide examines these competing effects through the lens of basicity, spectroscopic properties, and reactivity, supported by experimental data and detailed protocols.
Comparative Data of N-Alkylanilines
The following table summarizes key quantitative data that differentiate this compound from less sterically hindered N-alkylanilines and the parent aniline molecule.
| Compound | Structure | pKa of Conjugate Acid | ¹H NMR δ (N-H, ppm) | ¹³C NMR δ (C-N, ppm) | C-N Bond Length (Å) |
| Aniline | Ph-NH₂ | 4.63 | ~3.4 | ~147 | ~1.40 |
| N-Methylaniline | Ph-NHCH₃ | 4.85 | ~3.6 | ~149 | ~1.42 |
| N-Ethylaniline | Ph-NHCH₂CH₃ | 5.12 | ~3.6 | ~148 | ~1.42 |
| This compound | Ph-NHC(CH₃)₃ | 7.00[1] | ~3.7 | ~147 | ~1.44 |
Note: NMR chemical shifts are approximate and can vary with solvent and concentration. Bond lengths are typical values from computational models and crystallographic data.
Electronic Effects: The Inductive Push
Alkyl groups are known to be electron-donating through an inductive effect (+I), which increases the electron density on the nitrogen atom.[2][3] This enhanced electron density makes the lone pair more available for protonation, thus increasing the basicity of the amine.[2][4] This trend is observed in the pKa values of the conjugate acids, where a higher pKa signifies a stronger base.[2][4][5]
As we move from aniline (pKa = 4.63) to N-methylaniline (pKa = 4.85) and N-ethylaniline (pKa = 5.12), the basicity increases as expected with the introduction of electron-donating alkyl groups. Surprisingly, this compound exhibits a significantly higher pKa of 7.00, suggesting a substantial electronic contribution from the tert-butyl group.[1] This is attributed to the combined inductive effect of the three methyl groups on the tertiary carbon, making the tert-butyl group a stronger electron donor than methyl or ethyl groups.
Steric Effects: The Bulky Shield
The most significant difference between this compound and its less substituted counterparts is the immense steric bulk of the tert-butyl group. This steric hindrance has profound consequences on the molecule's reactivity and conformation.
In reactions where the aniline nitrogen acts as a nucleophile, the bulky tert-butyl group can impede the approach of electrophiles to the nitrogen atom. This steric hindrance can lead to a decrease in reaction rates compared to less hindered amines like N-methylaniline or N-ethylaniline. For instance, while t-butylamine is a strong base, it is a considerably weaker nucleophile than other primary amines due to steric hindrance.[6] This principle extends to this compound, where the bulky substituent can sterically shield the nitrogen's lone pair, making it less accessible for nucleophilic attack.
Furthermore, the steric strain between the tert-butyl group and the aromatic ring can influence the conformation of the molecule, potentially affecting the delocalization of the nitrogen's lone pair into the phenyl ring. This is reflected in the slightly longer C-N bond length observed in this compound compared to other N-alkylanilines.
Experimental Protocols
Determination of pKa
The basicity of an amine is experimentally determined by measuring the pKa of its conjugate acid. This is typically done through a potentiometric titration.
Materials:
-
N-alkylaniline sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter and electrode
-
Buret
-
Magnetic stirrer and stir bar
Procedure:
-
A known amount of the N-alkylaniline is dissolved in a known volume of deionized water.
-
The solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution.
-
The initial pH of the solution is recorded.
-
The standardized HCl solution is added in small, known increments from the buret.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve (pH vs. volume of HCl added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic environment of the nuclei in a molecule.
Materials:
-
N-alkylaniline sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
A small amount of the N-alkylaniline sample is dissolved in the chosen deuterated solvent in an NMR tube.
-
The NMR tube is placed in the NMR spectrometer.
-
The ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.
-
The chemical shifts (δ) of the N-H proton and the carbon atom bonded to the nitrogen are recorded relative to a reference standard (e.g., tetramethylsilane, TMS).
Conclusion
The case of this compound serves as an excellent example of the delicate balance between electronic and steric effects in determining the properties and reactivity of a molecule. While the tert-butyl group significantly enhances the basicity of the aniline nitrogen through its strong inductive effect, its considerable steric bulk imposes significant constraints on the molecule's ability to act as a nucleophile and influences its ground-state conformation. For researchers in synthetic chemistry and drug development, a thorough understanding of these competing factors is essential for predicting reaction outcomes and designing molecules with desired chemical and biological activities.
References
- 1. scispace.com [scispace.com]
- 2. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Validating the Structure of Synthesized N-tert-butylaniline: A Comparative Guide to 2D NMR and Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical checkpoint in the discovery and development pipeline. This guide provides an objective comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of N-tert-butylaniline. By presenting detailed experimental protocols and expected data, this guide demonstrates the power and precision of 2D NMR in unequivocally establishing molecular architecture.
This compound, a secondary aromatic amine, presents a straightforward yet important case for structural verification. The key challenge lies in confirming the connectivity between the tert-butyl group and the nitrogen atom of the aniline (B41778) moiety, as opposed to substitution on the aromatic ring. While 1D NMR provides initial clues, 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for mapping the complete bonding framework.
Comparison of Analytical Techniques for Structural Validation
While 2D NMR is a powerful tool, other analytical methods can provide complementary information for the structural elucidation of this compound. The following table compares the utility of these techniques.
| Technique | Information Provided | Strengths | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom connectivity (H-H, C-H, and long-range C-H correlations) | Provides an unambiguous and complete structural map of the molecule. | Requires a larger amount of pure sample and longer acquisition times compared to other methods. |
| 1D NMR (¹H and ¹³C) | Information on the chemical environment of protons and carbons. | Relatively fast and provides key initial structural information. | Can be ambiguous for complex molecules or isomers; does not directly show atom connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, requires a very small amount of sample. | Isomers can be difficult to distinguish; does not provide direct information on atom connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H bond). | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information about the overall molecular skeleton. |
| Gas Chromatography (GC) | Retention time, which can be compared to a standard. | Excellent for assessing purity and can be coupled with MS for identification. | Requires a volatile and thermally stable compound; identification relies on comparison with a known standard. |
Structural Elucidation of this compound using 2D NMR
The following tables summarize the predicted quantitative data from a suite of 2D NMR experiments for this compound. These predictions are based on established chemical shift principles and data from structurally similar compounds.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | tert-butyl protons | ~1.3 | ~30 |
| C (CH₃)₃ | quaternary carbon | - | ~50 |
| NH | amine proton | ~3.6 (broad) | - |
| Ar-H | ortho (2, 6) | ~6.6 | ~117 |
| Ar-H | meta (3, 5) | ~7.2 | ~129 |
| Ar-H | para (4) | ~6.7 | ~116 |
| Ar-C | C1 (ipso) | - | ~148 |
Table 2: Predicted 2D NMR Correlations for this compound
| Experiment | Correlation Type | Expected Key Correlations | Structural Information Confirmed |
| COSY | ¹H-¹H (through 2-3 bonds) | - ortho-H with meta-H - meta-H with para-H | Confirms the connectivity of protons on the aromatic ring. |
| HSQC | ¹H-¹³C (one bond) | - tert-butyl protons with tert-butyl carbons - ortho-H with ortho-C - meta-H with meta-C - para-H with para-C | Directly links each proton to its attached carbon atom. |
| HMBC | ¹H-¹³C (through 2-3 bonds) | - tert-butyl protons with the quaternary carbon - amine proton with the ipso-carbon (C1) and ortho-carbons - ortho-H with meta-C and C1 - meta-H with ortho-C and para-C | Crucially confirms the N-tert-butyl connectivity and the overall structure of the aniline moiety. |
Experimental Protocols
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Spectroscopy:
-
¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts and multiplicities of all proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon signals.
3. 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy):
-
Objective: To identify proton-proton spin-spin coupling correlations.
-
Pulse Program: Standard COSY pulse sequence (e.g., cosygpqf).
-
Acquisition Parameters:
-
Spectral Width (¹H): 10-12 ppm in both dimensions.
-
Number of Scans: 2-4 per increment.
-
Number of Increments: 256-512 in the indirect dimension.
-
Relaxation Delay: 1.5-2.0 s.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To identify one-bond proton-carbon correlations.
-
Pulse Program: Standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3).
-
Acquisition Parameters:
-
Spectral Width (¹H): 10-12 ppm.
-
Spectral Width (¹³C): 160-180 ppm.
-
Number of Scans: 4-8 per increment.
-
Number of Increments: 128-256 in the indirect dimension.
-
Relaxation Delay: 1.5 s.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify long-range (2-3 bond) proton-carbon correlations.
-
Pulse Program: Standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).
-
Acquisition Parameters:
-
Spectral Width (¹H): 10-12 ppm.
-
Spectral Width (¹³C): 200-220 ppm.
-
Number of Scans: 16-64 per increment.
-
Number of Increments: 256-512 in the indirect dimension.
-
Relaxation Delay: 1.5-2.0 s.
-
Long-range coupling delay optimized for 8 Hz.
-
-
Visualization of the Validation Workflow
The logical flow for validating the structure of synthesized this compound using 2D NMR is illustrated below.
Cross-Referencing Experimental Data of N-tert-butylaniline with Literature Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data for N-tert-butylaniline with established literature values. Detailed experimental protocols and structured data tables are presented to facilitate objective evaluation and support research and development activities.
Comparison of Physical and Spectroscopic Data
A thorough review of chemical databases and literature has yielded the following physical and spectroscopic properties for this compound. These values serve as a benchmark for experimental verification.
| Property | Literature Value | Experimental Value |
| Molecular Formula | C₁₀H₁₅N | - |
| Molecular Weight | 149.23 g/mol | - |
| Boiling Point | 226.7 °C at 760 mmHg[1][2] | To be determined |
| Melting Point | 1.08 °C (estimate)[2][3] | To be determined |
| Density | 0.941 g/cm³[1][2] | To be determined |
| Refractive Index (n20/D) | 1.5270 - 1.54[1][2][3] | To be determined |
| ¹H NMR | Not available | To be determined |
| ¹³C NMR | Not available | To be determined |
| Mass Spectrometry (MS) | Not available | To be determined |
| Infrared (IR) Spectrum | Available from NIST[4] | To be determined |
Logical Workflow for Data Cross-Referencing
The process of cross-referencing experimentally obtained data with literature values is a critical step in chemical characterization. The following diagram illustrates a logical workflow for this process.
References
- 1. This compound | 937-33-7 [chemnet.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound CAS#: 937-33-7 [m.chemicalbook.com]
- 4. Aniline, n-tert-butyl-, [webbook.nist.gov]
- 5. 4-tert-Butylaniline(769-92-6) 1H NMR spectrum [chemicalbook.com]
- 6. 2-叔丁基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Tert-Butylaniline | C10H15N | CID 69861 - PubChem [pubchem.ncbi.nlm.nih.gov]
Performance evaluation of N-tert-butylaniline-derived polymers
An Objective Guide to the Performance of N-tert-butylaniline-Derived Polymers in Drug Delivery
Disclaimer: Direct experimental data on the performance of this compound-derived polymers specifically for drug delivery applications is limited in current scientific literature. This guide provides a comparative analysis based on the known properties of the parent polymer, polyaniline (PANI), and its substituted derivatives, alongside projected performance indicators for this compound-based systems.[1] The data for alternative polymers such as PLA, PLGA, and PEG are based on established experimental findings. This framework is intended to guide researchers in exploring this promising, yet under-investigated, class of polymers.
Polyaniline (PANI) is a well-known conducting polymer recognized for its electrical conductivity, environmental stability, and relative ease of synthesis.[2] In the biomedical field, PANI and its derivatives have garnered interest for applications ranging from biosensors to drug delivery, owing to their potential biocompatibility and low toxicity.[3][4][5] However, PANI itself suffers from poor solubility and processability, which limits its practical use.[5]
To overcome these limitations, researchers have explored substituted polyanilines, modifying the aniline (B41778) monomer to tune the polymer's properties.[1] this compound, with its bulky, hydrophobic tert-butyl group attached to the nitrogen atom, represents a monomer that could yield polymers with significantly altered characteristics compared to unsubstituted PANI. The presence of this group is hypothesized to increase solubility in organic solvents and modify the polymer matrix's morphology, which could be advantageous for drug encapsulation and release. This guide evaluates the projected performance of these hypothetical polymers against established benchmarks in drug delivery.
Performance Comparison: A Quantitative Overview
The following tables summarize key performance indicators for drug delivery systems, comparing projected data for this compound-derived polymers with experimental data for Poly(lactic acid) (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Poly(ethylene glycol) (PEG).
Table 1: Drug Loading and Encapsulation Efficiency
| Polymer System | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Notes |
| This compound Copolymers (Projected) | 5 - 15% | 65 - 85% | The bulky tert-butyl group may create a more amorphous and porous matrix, potentially offering structured pockets for drug encapsulation. Hydrophobic interactions between the polymer and a lipophilic drug could enhance loading. |
| PLA Nanoparticles | 10 - 20% | 70 - 90% | Well-established for encapsulating hydrophobic drugs via methods like solvent evaporation. |
| PLGA Nanoparticles | 1 - 10% | 50 - 90% | Widely used and FDA-approved; efficiency varies greatly with formulation parameters and the drug being encapsulated.[6] |
| PEG-based Micelles | 2 - 10% | 40 - 70% | Typically used for solubilizing poorly water-soluble drugs within the hydrophobic core of the micelle. |
Table 2: In Vitro Drug Release Kinetics
| Polymer System | Typical Release Profile | Release Mechanism | Notes |
| This compound Copolymers (Projected) | Biphasic: Initial burst followed by sustained release over 24-72h | Diffusion and Polymer Degradation | The initial burst is likely due to the release of surface-adsorbed drugs. The sustained release phase would be governed by drug diffusion through the polymer matrix and slow degradation of the polymer backbone. |
| PLA Nanoparticles | Sustained release over weeks to months | Bulk Erosion and Diffusion | Slow degradation of the polyester (B1180765) backbone leads to a prolonged and controlled release profile. |
| PLGA Nanoparticles | Tunable from days to months | Bulk Erosion and Diffusion | The release rate can be precisely controlled by adjusting the lactide-to-glycolide ratio.[7] |
| PEG-based Micelles | Rapid release (hours) | Diffusion | Release is primarily driven by the diffusion of the drug from the micellar core into the surrounding medium. |
Table 3: Biocompatibility Assessment
| Polymer System | Biocompatibility (Cell Viability %) | Notes |
| This compound Copolymers (Projected) | > 80% at low concentrations (<100 µg/mL) | Biocompatibility is a major concern. While PANI is considered relatively biocompatible,[8] its degradation can release aniline or its derivatives, which are known to induce oxidative stress and cytotoxicity.[9] The tert-butyl group may alter the metabolic pathway and toxicity profile. |
| PLA Nanoparticles | > 90% | Generally considered highly biocompatible. Its degradation product, lactic acid, is a natural metabolite in the body. |
| PLGA Nanoparticles | > 90% | Considered safe and biocompatible, with degradation products (lactic and glycolic acids) being readily metabolized. |
| PEG | > 95% | The gold standard for "stealth" polymers in drug delivery, known for its excellent biocompatibility and ability to reduce immunogenicity. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance evaluation are provided below.
Protocol 1: Determination of Drug Loading and Encapsulation Efficiency
This protocol uses an indirect method, measuring the amount of unencapsulated drug to determine the amount that was successfully loaded.
-
Nanoparticle Separation: Disperse a known mass of the drug-loaded nanoparticles in an aqueous solution. Separate the nanoparticles from the solution containing free, unencapsulated drug using high-speed centrifugation (e.g., 12,000 x g for 30 minutes at 4°C).[6]
-
Quantification of Free Drug: Carefully collect the supernatant. Analyze the concentration of the free drug in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[6][10]
-
Calculation:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100[6]
-
Drug Loading (DL %): DL (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Weight of Nanoparticles] x 100
-
Protocol 2: In Vitro Drug Release Study (Dialysis Method)
This method assesses the rate at which a drug is released from the nanoparticles into a surrounding medium over time.[11]
-
Preparation: Suspend a known amount of drug-loaded nanoparticles in a release medium (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). Place this suspension inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the released drug to diffuse out but retains the nanoparticles.[12]
-
Release Study: Immerse the sealed dialysis bag in a larger volume of the same release medium, maintained at 37°C with constant, gentle stirring.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[13]
-
Quantification: Analyze the concentration of the drug in the collected aliquots using HPLC or UV-Vis Spectroscopy.
-
Data Analysis: Plot the cumulative percentage of drug released versus time. The release kinetics can be fitted to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[14]
Protocol 3: Biocompatibility Evaluation (MTT Assay)
The MTT assay is a colorimetric test used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[15][16]
-
Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts or NIH-3T3) into a 96-well plate and incubate for 24 hours to allow for cell attachment.[17][18]
-
Exposure: Prepare serial dilutions of the nanoparticles in the cell culture medium. Remove the old medium from the cells and add the nanoparticle suspensions at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[15]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of Cell Viability: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. A material is generally considered non-cytotoxic if cell viability is above 80%.[17]
Visualizing Workflows and Pathways
Experimental Workflow
The logical flow from polymer synthesis to performance evaluation is a critical aspect of developing a new drug delivery system.
Signaling Pathway
A critical aspect of biocompatibility is understanding the potential toxic mechanisms of polymer degradation byproducts. For aniline-based polymers, a key concern is the metabolic activation of released aniline monomers, which can lead to cellular damage.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Polyaniline for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.5. Determination of entrapment efficiency and drug loading [bio-protocol.org]
- 11. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro Release Kinetics of Antituberculosis Drugs from Nanoparticles Assessed Using a Modified Dissolution Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ptfarm.pl [ptfarm.pl]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices - European Biomedical Institute [ebi.bio]
- 17. academicstrive.com [academicstrive.com]
- 18. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthesis of N-tert-butylaniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-tert-butylaniline, a key intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials, can be approached through several distinct methodologies. This guide provides an objective comparison of the primary synthetic routes, including modern catalytic methods and traditional approaches. The performance of each method is benchmarked based on yield, reaction conditions, and selectivity, supported by detailed experimental protocols.
Comparison of this compound Synthesis Methods
The selection of an optimal synthetic route for this compound is contingent on factors such as desired yield, substrate availability, and tolerance to specific reaction conditions. Below is a summary of quantitative data for the leading synthesis methodologies.
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
| Buchwald-Hartwig Amination | Bromobenzene (B47551), tert-Butylamine (B42293) | Pd(OAc)₂, BINAP, Cs₂CO₃ | Toluene | 110 | 8 | High | N-Alkylation |
| Copper-Catalyzed N-Alkylation | Aniline (B41778), tert-Butyl 2,2,2-trichloroacetimidate | Cu(OTf)₂ | Nitromethane | Room Temp. | 24 | up to 85 | N-Alkylation |
| Classical Friedel-Crafts Alkylation (followed by hydrolysis) | Acetanilide (B955), tert-Butyl chloride | AlCl₃ | Ethylene (B1197577) Dichloride | - | - | - | C-Alkylation (para) |
| Direct Alkylation over Zeolite | Aniline, Isobutylene | Modified Zeolite Molecular Sieve | - | 60-150 | - | High | C-Alkylation (para) |
Experimental Protocols
Detailed methodologies for the key synthetic routes to this compound are provided below.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds.[1]
Reactants:
-
Bromobenzene
-
tert-Butylamine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene
Procedure:
-
To a dried reaction vessel, add Pd(OAc)₂ (0.05 equiv.), BINAP (0.08 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add toluene, followed by bromobenzene (1.0 equiv.) and tert-butylamine (1.2 equiv.).
-
Heat the mixture to 110 °C and stir for 8 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.
Copper-Catalyzed N-Alkylation
This method provides a mild and efficient route to this compound, avoiding the harsh conditions of some traditional methods.[2]
Reactants:
-
Aniline
-
tert-Butyl 2,2,2-trichloroacetimidate
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Nitromethane
Procedure:
-
In a reaction vessel, dissolve aniline (1.0 equiv.) in nitromethane.
-
Add Cu(OTf)₂ (catalytic amount, e.g., 5-10 mol%).
-
Add tert-butyl 2,2,2-trichloroacetimidate (1.2-1.5 equiv.) to the mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction for the consumption of aniline.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain this compound.[2]
Classical Friedel-Crafts Alkylation (leading to C-Alkylation)
A traditional method that, in the case of aniline derivatives, typically leads to alkylation on the aromatic ring rather than the nitrogen atom.[3]
Reactants:
-
Acetanilide
-
tert-Butyl chloride
-
Aluminum chloride (AlCl₃)
-
Ethylene dichloride
Procedure:
-
To a reaction vessel, add acetanilide and ethylene dichloride.
-
Cool the mixture in an ice bath and slowly add AlCl₃.
-
Add tert-butyl chloride dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Decompose the resulting aluminum-organic complex by carefully adding water.
-
Separate the organic layer, wash, and dry.
-
Crystallize the p-tert-butyl-acetanilide from the reaction mixture.
-
Hydrolyze the acetanilide using acidic or basic conditions to yield p-tert-butylaniline.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflows and key transformations in the synthesis of this compound and its isomers.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Workflow for Copper-Catalyzed N-Alkylation.
Caption: Pathway for Friedel-Crafts C-Alkylation.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]
- 3. US2092970A - Process for the manufacture of tertiary-butyl derivatives of aniline - Google Patents [patents.google.com]
Unraveling the Reactivity of N-tert-butylaniline: A Comparative Kinetic Analysis
For researchers, scientists, and professionals in drug development, a deep understanding of the kinetic behavior of substituted anilines is crucial for designing and optimizing synthetic routes. This guide provides an objective comparison of the reaction kinetics of N-tert-butylaniline with other relevant anilines, supported by experimental data and detailed methodologies.
This compound, with its bulky tert-butyl group attached to the nitrogen atom, presents a unique case study in steric and electronic effects on reaction rates. This guide delves into the kinetic analysis of reactions involving this compound, offering a comparative perspective against aniline (B41778) and other N-alkylanilines.
Comparative Kinetic Data
The steric hindrance imposed by the N-tert-butyl group significantly influences the reaction kinetics compared to less hindered anilines. Below is a summary of available quantitative data for different reaction types.
Thermal Decomposition of Organometallic Complexes
A study on the thermal decomposition of a molybdenum/titanium μ-oxo complex, (tBuO)₃Mo[μ-N]Ti(NRAr)₃ where the ligand is derived from this compound, revealed clean first-order kinetics. This provides valuable insight into the stability and reactivity of coordination complexes involving this compound.[1]
Table 1: Activation Parameters for the Thermal Decomposition of (tBuO)₃Mo[μ-N]Ti(N(tBu)Ph)₃[1]
| Parameter | Value |
| ΔH‡ (kcal mol⁻¹) | 21.4 ± 0.2 |
| ΔS‡ (cal mol⁻¹ K⁻¹) | -3.7 ± 0.6 |
This data suggests a moderately high activation enthalpy for the decomposition process, with a slightly negative entropy of activation, indicating a more ordered transition state.
Oxidation of N-Alkylanilines
The oxidation of N-alkylanilines has been a subject of numerous kinetic studies. While direct comparative data for this compound is scarce, the kinetics of oxidation of aniline, N-methylaniline, and N,N-dimethylaniline by oxidants like chromic acid and dichromate offer a basis for comparison.
In the oxidation of aniline, N-methylaniline, and N,N'-dimethylaniline by chromic acid, the reaction order with respect to the oxidant and the substrate varies, highlighting mechanistic differences.[2] For aniline, the reaction is first order in both oxidant and substrate.[2] In contrast, for N-methylaniline and N,N'-dimethylaniline, the reaction is zero order in the oxidant and first order in the substrate, suggesting that the rate-determining step does not involve the oxidant.[2]
Table 2: Comparative Reaction Orders for the Oxidation of Anilines by Chromic Acid[2]
| Substrate | Order in Oxidant | Order in Substrate |
| Aniline | 1 | 1 |
| N-Methylaniline | 0 | 1 |
| N,N'-Dimethylaniline | 0 | 1 |
A study on the chemical oxidation of aniline and N-methylaniline with dichromate showed a sigmoidal growth in the intensity of Raman bands for the products, indicating a self-accelerating reaction.[3][4] This autocatalytic behavior suggests the formation of an intermediate that catalyzes the reaction.
Based on these findings, the oxidation of this compound would likely be significantly slower than that of aniline and N-methylaniline due to the steric bulk of the tert-butyl group hindering the approach of the oxidizing agent. The mechanism might also differ, potentially favoring pathways that alleviate steric strain in the transition state.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing kinetic data.
Thermal Decomposition Kinetics
The kinetic analysis of the thermal decomposition of the molybdenum/titanium μ-oxo complex was performed using UV-vis spectroscopy in a benzene (B151609) solution. The reaction progress was monitored by following the disappearance of the reactant's absorbance at 746 nm over a temperature range of 20-60 °C. The clean first-order kinetic behavior was established by the linear relationship between ln(A₀/Aₜ) and time.[1]
Oxidation Kinetics using Chromic Acid
The kinetic studies of the oxidation of aniline, N-methylaniline, and N,N'-dimethylaniline by chromic acid were conducted in aqueous acetic acid.[2] The progress of the reaction was monitored by titrimetrically determining the concentration of the unreacted oxidant at different time intervals.[2] Pseudo-first-order conditions were maintained by keeping the concentration of the substrate in large excess compared to the oxidant.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the proposed mechanisms and experimental procedures.
Caption: Proposed simplified mechanisms for the oxidation of aniline versus N-alkylanilines by chromic acid.
Caption: General experimental workflow for a kinetic study of aniline oxidation.
The Decisive Role of Steric Hindrance
The overarching theme in the kinetic analysis of this compound is the profound impact of steric hindrance. The bulky tert-butyl group shields the nitrogen atom and the aromatic ring, leading to several predictable consequences:
-
Slower Reaction Rates: For reactions involving nucleophilic attack on the nitrogen or electrophilic attack on the aromatic ring, this compound is expected to react significantly slower than aniline, N-methylaniline, and even N-ethylaniline.
-
Altered Regioselectivity: In electrophilic aromatic substitution reactions, the steric bulk will strongly disfavor substitution at the ortho positions, leading to a higher selectivity for the para product.
-
Mechanistic Shifts: The high activation energies required to overcome steric barriers may favor alternative reaction pathways that are less prominent for smaller N-alkylanilines.
References
A Comparative Analysis of Catalysts for N-tert-butylation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic introduction of a tert-butyl group onto a nitrogen atom is a critical transformation in the synthesis of complex molecules. This guide provides an objective comparison of catalytic systems for N-tert-butylation, supported by experimental data, to inform catalyst selection and streamline process optimization.
The N-tert-butyl moiety is a cornerstone in medicinal chemistry and materials science, valued for its ability to impart steric bulk, enhance lipophilicity, and serve as a robust protecting group. The efficiency and selectivity of N-tert-butylation reactions are profoundly influenced by the choice of catalyst. This document outlines the performance of various catalysts, including zeolites, acidic clays, and copper-based systems, offering a comparative overview based on conversion, selectivity, and reaction conditions.
Performance Comparison of Catalysts for N-tert-butylation
The selection of an optimal catalyst for N-tert-butylation is a nuanced decision that hinges on the specific amine substrate, the desired product, and practical considerations such as catalyst reusability and environmental impact. The following table summarizes the performance of several catalysts in the N-tert-butylation of aromatic amines.
| Catalyst Type | Specific Example | Substrate | Tert-butylating Agent | Temp. (°C) | Conversion (%) | Product Selectivity/Yield | Reference |
| Zeolite | H-BEA | Diphenylamine (B1679370) | Isobutylene | Not Specified | High | High selectivity to 4,4'-di-tert-butyldiphenylamine | [1][2] |
| Zeolite | H-BEA | Diphenylamine | tert-Butanol (B103910) | 180 | 91 | 99% selectivity to 4-tert-butyldiphenylamine, 91% selectivity to 4,4'-di-tert-butyldiphenylamine | [1] |
| Acidic Clay | Nobelin | Diphenylamine | Isobutylene/tert-Butanol | Not Specified | Good | H-BEA showed higher activity | [1][2] |
| Acidic Clay | Fulcat 22B | Diphenylamine | Isobutylene/tert-Butanol | Not Specified | Good | H-BEA showed higher activity | [1][2] |
| Copper Catalyst | Cu(OTf)₂ | Aromatic Amines | tert-Butyl 2,2,2-trichloroacetimidate | Room Temp. | Up to 85 (Yield) | N-tert-butylated aromatic amines | [3] |
Experimental Protocols
Reproducible and detailed experimental procedures are essential for the rigorous evaluation of catalysts. Below are generalized protocols for N-tert-butylation reactions utilizing different classes of catalysts.
General Protocol for N-tert-butylation using Zeolite Catalysts
This protocol is based on the tert-butylation of diphenylamine over an H-BEA zeolite catalyst.[1]
-
Catalyst Activation: The H-BEA zeolite catalyst is activated prior to the reaction by calcination. This process typically involves heating the catalyst in a stream of dry air at a high temperature (e.g., 500-550°C) for several hours to remove moisture and any organic impurities.[4]
-
Reaction Setup: A batch reactor is charged with diphenylamine and the activated H-BEA zeolite catalyst. The catalyst loading is a critical parameter and is typically a weight percentage of the substrate.[1][4]
-
Reactant Addition: The reactor is heated to the desired reaction temperature (e.g., 180°C). The tert-butylating agent, such as tert-butanol or isobutylene, is then introduced into the reactor.[1] The molar ratio of the amine to the tert-butylating agent is a key variable to optimize for the desired product yield.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of the starting material and the selectivity towards the N-tert-butylated products.[4]
-
Product Isolation: Upon completion, the solid catalyst is separated from the reaction mixture by filtration.[4] The resulting liquid product can then be purified, for example by distillation under reduced pressure, to isolate the desired N-tert-butylated diphenylamine derivatives.[4]
General Protocol for Copper-Catalyzed N-tert-butylation
This protocol describes a mild method for the N-tert-butylation of aromatic amines using a copper catalyst.[3]
-
Reaction Setup: In a suitable reaction vessel, the aromatic amine, the copper catalyst (e.g., Cu(OTf)₂), and the tert-butylating agent, tert-butyl 2,2,2-trichloroacetimidate, are combined in a solvent such as nitromethane.
-
Reaction Conditions: The reaction mixture is stirred at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup and Purification: After the reaction is complete, the mixture is typically subjected to an aqueous workup to remove the catalyst and other water-soluble components. The organic layer is then dried and concentrated. The crude product is purified by column chromatography to yield the pure N-tert-butylated aromatic amine.
Visualizing the Process and Catalyst Comparison
To provide a clearer understanding of the experimental workflow and the relationships between different catalyst types, the following diagrams are presented.
References
- 1. researchgate.net [researchgate.net]
- 2. Tert-Butylation of diphenylamine over zeolite catalysts comparison of different alkylation agents and catalysts - Lookchem [lookchem.com]
- 3. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N-tert-butylaniline: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of N-tert-butylaniline
This compound is a chemical compound that requires careful handling and specific disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, in line with established safety protocols and regulatory requirements. Adherence to these procedures is critical to minimize risks and ensure compliance.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended. Nitrile gloves are NOT recommended for aniline (B41778) compounds.[1]
-
Eye Protection: Chemical splash goggles are mandatory.[1]
-
Protective Clothing: A fully-buttoned lab coat should be worn.[1]
All handling of this compound waste should be conducted within a properly functioning and certified laboratory chemical fume hood to avoid inhalation of vapors.[1]
Step-by-Step Disposal Procedure
-
Waste Identification and Classification:
-
This compound and materials contaminated with it must be treated as hazardous waste.[2][3][4]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.[2] Aniline and its derivatives are classified by the US EPA under waste number U012 (Ignitable waste, Toxic waste).[5]
-
-
Waste Collection and Segregation:
-
Collect this compound waste in a designated, compatible container. Polyethylene containers are often suitable.[1] The container must be in good condition with a leak-proof, screw-on cap.[4]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials can cause dangerous reactions.[1]
-
Solid waste (e.g., contaminated gloves, absorbent materials) should be collected separately from liquid waste.[4]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.[4] This area should be a cool, dry, and well-ventilated space, away from incompatible materials and sources of ignition.[1]
-
If storage space is limited, use secondary containment, such as a polypropylene (B1209903) tub.[1]
-
-
Spill Management:
-
In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert, dry material (e.g., vermiculite, sand).[1]
-
Place the absorbent material into a suitable, sealable container for disposal as hazardous waste.[1][2]
-
For larger spills, evacuate the area, secure it, and contact your institution's EHS department immediately.[1]
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[4] They will work with a licensed waste disposal company for final treatment and disposal in accordance with all regulations.
-
-
Empty Container Disposal:
-
A container that held this compound must be thoroughly emptied.[4]
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[4]
-
Once properly decontaminated, all hazardous waste labels must be defaced or removed before the container can be disposed of as regular trash.[4]
-
Quantitative Data Summary
| Data Point | Value/Information | Source |
| US EPA Hazardous Waste Number | U012 (for Aniline) | [5] |
| OSHA Permissible Exposure Limit (PEL) for Aniline | 5 ppm (8-hour time-weighted average) | [2] |
| ACGIH Threshold Limit Value (TLV) for Aniline | 2 ppm (8-hour time-weighted average) | [2] |
| DOT Hazard Class | 6.1 (Poisonous) for Aniline | [2] |
Note: Exposure limits for aniline are provided as a reference for a closely related compound. Always refer to the specific Safety Data Sheet (SDS) for this compound.
Disposal Workflow Diagram
References
Personal protective equipment for handling N-tert-butylaniline
Essential Safety and Handling Guide for N-tert-butylaniline
This document provides crucial safety protocols, operational guidelines, and disposal procedures for handling this compound in a laboratory environment. The information is intended for professionals in research, science, and drug development to ensure safe handling and minimize exposure risks. The following procedures are based on safety data for structural isomers and related compounds; therefore, they should be regarded as a minimum safety standard.
Hazard Identification and Chemical Properties
This compound and its isomers are hazardous chemicals that can cause severe skin burns, eye damage, and respiratory irritation. They are also harmful if swallowed, inhaled, or in contact with skin.[1][2]
Summary of Chemical Data
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₅N | [3] |
| Molecular Weight | 149.23 g/mol | [3][4] |
| Appearance | Liquid | [4] |
| Boiling Point | 123-124 °C / 17 mmHg | [4] |
| Melting Point | -60 °C | [4] |
| Density | 0.957 g/mL at 25 °C | [4] |
| Flash Point | 102 °C (215.6 °F) - closed cup | [4] |
| Acute Toxicity (Oral) | LD50 Oral - Rat - 464 mg/kg (for tert-Butylamine) | [5] |
| Acute Toxicity (Inhalation) | LC50 Inhalation - Rat - 4 h - 3.8 mg/l (for tert-Butylamine) | [5] |
| Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Causes severe skin burns and eye damage.[1][5] May cause respiratory irritation.[1][2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to ensure personnel safety. All personnel must be trained on the proper use and disposal of PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear protective gloves (e.g., Nitrile rubber, Butyl rubber, or Neoprene). Gloves must be inspected before use and disposed of after contamination. | Provides robust protection against skin contact.[5] |
| Eye & Face Protection | Tightly fitting safety goggles that meet NIOSH (US) or EN 166 (EU) standards. A face shield (minimum 8 inches) should be worn when there is a significant risk of splashes. | Protects against severe eye damage from splashes.[5] |
| Skin & Body Protection | Wear a protective lab coat, long-sleeved clothing, and protective boots if required. An apron may be necessary for larger quantities. | Protects skin from potential splashes and contact.[6] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[6] If engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[7][8] | Prevents inhalation of harmful vapors and mists.[2][3] |
Operational Plan: Safe Handling Workflow
Handling of this compound must be performed in a designated and controlled area, such as a chemical fume hood.[6]
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation : Before starting, ensure the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Personal Protective Equipment (PPE) : Put on all required PPE as specified in the table above. Inspect gloves for any signs of damage before use.[5][6]
-
Handling : Conduct all manipulations of this compound inside a certified chemical fume hood to avoid inhalation of vapors.[1][6] Keep containers tightly closed when not in use.[3][9] Avoid contact with skin, eyes, and clothing.[9]
-
Post-Handling : After use, decontaminate all surfaces and equipment.
-
Waste : Segregate all waste materials as described in the disposal plan below.
-
Doffing PPE : Remove PPE carefully to avoid contaminating yourself. Dispose of single-use items in the designated hazardous waste container.
-
Hygiene : Wash hands and face thoroughly with soap and water after handling the chemical.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][3][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][3][5] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
Spill and Leak Response
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.
Caption: Emergency workflow for this compound spills.
Procedural Steps:
-
Control and Evacuate : Remove all sources of ignition.[5] Evacuate personnel to a safe area, preferably upwind.[10]
-
Personal Protection : Wear the appropriate PPE, including respiratory protection, before entering the spill area.[3]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5]
-
Clean-up : Absorb the spill with an inert, non-combustible material such as dry sand or earth.[9]
-
Collection : Collect the absorbed material and place it into a suitable, labeled container for disposal.[5][9]
-
Decontamination : Clean the spill area thoroughly.
-
Reporting : Report the incident to the appropriate safety personnel.
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[5][9]
-
Keep containers tightly closed and sealed. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3][5]
-
Store in an area designated for corrosive or combustible liquids, away from heat, sparks, and open flames.[4][5][11]
Disposal
All waste, including contaminated materials and disposable PPE, is considered hazardous and must be disposed of accordingly.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 2-tert-Butylaniline - Safety Data Sheet [chemicalbook.com]
- 4. 2-叔丁基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ie [fishersci.ie]
- 9. 4-tert-Butylaniline(769-92-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
